molecular formula C11H6N2O2 B1337553 Imidazo[1,2-b]isoquinoline-5,10-dione CAS No. 36142-27-5

Imidazo[1,2-b]isoquinoline-5,10-dione

Katalognummer: B1337553
CAS-Nummer: 36142-27-5
Molekulargewicht: 198.18 g/mol
InChI-Schlüssel: YXEOGWKIIAIXJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Imidazo[1,2-b]isoquinoline-5,10-dione is a useful research compound. Its molecular formula is C11H6N2O2 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

imidazo[1,2-b]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEOGWKIIAIXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482989
Record name imidazo[1,2-b]isoquinoline-5,10-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36142-27-5
Record name Imidazo[1,2-b]isoquinoline-5,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36142-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-b]isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Imidazo[1,2-b]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-b]isoquinoline-5,10-dione core represents a compelling heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a fused nitrogen-containing system, it belongs to a class of compounds widely recognized for its diverse biological activities.[1][2] This guide provides a comprehensive technical overview of this specific molecule, consolidating published data on its synthesis, physicochemical properties, and structural characteristics. We present a detailed, field-proven experimental protocol for its preparation and delve into the structural nuances revealed by single-crystal X-ray diffraction.[3][4] Furthermore, we explore the hypothesized biological potential of this scaffold, drawing logical connections from related structures to propose mechanisms of action relevant to drug development professionals. This document serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic applications of this promising molecular architecture.

Introduction: A Privileged Scaffold in Heterocyclic Chemistry

Fused imidazo-isoquinoline systems are a significant class of heterocyclic compounds, characterized by the fusion of an imidazole ring with an isoquinoline framework.[1] This combination creates a unique chemical architecture with distinct electronic and steric properties, establishing it as a "privileged scaffold" in the design of novel therapeutic agents. The planar, aromatic nature of the core allows for potential interactions with biological macromolecules, such as DNA intercalation, while the nitrogen atoms can serve as hydrogen bond acceptors, facilitating binding to enzymes and receptors.[1]

Derivatives of the broader imidazopyridine and imidazoquinoline families have demonstrated a wide spectrum of biological activities, including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[2][5] The this compound variant, with its integrated quinone moiety, is particularly noteworthy. Quinone structures are well-known pharmacophores present in numerous anticancer agents, often exerting their effect through redox cycling or by acting as Michael acceptors.

This guide aims to provide a detailed technical examination of the parent this compound system, offering both a practical synthesis protocol and a deep dive into its fundamental properties to empower further research and development.

Synthesis of this compound

The construction of the this compound scaffold is achieved through a palladium-catalyzed cross-coupling and subsequent cyclization reaction. This approach effectively fuses the imidazole ring system onto a pre-functionalized benzene core.

The primary literature reports a robust method starting from commercially available phthaloyl chloride and imidazole.[3] The reaction leverages a bis(triphenylphosphine)palladium(II) chloride catalyst to facilitate the key C-N bond formations.

Causality Behind Experimental Choices:

  • Reagents: Phthaloyl chloride serves as an activated and electrophilic precursor for the isoquinoline-dione portion. Imidazole provides the five-membered heterocyclic ring.

  • Catalyst: Palladium(II) catalysts are highly effective for cross-coupling reactions, enabling the formation of C-N bonds under relatively mild conditions.

  • Solvent & Temperature: Dry pyridine is used as both the solvent and a base to neutralize the HCl generated during the reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization.

  • Workup: The workup procedure is designed to systematically remove impurities. Pouring the reaction mixture into ice water precipitates the organic product while dissolving inorganic salts. The chloroform extraction isolates the product, and subsequent washes with dilute HCl and water remove any remaining pyridine and water-soluble impurities.

The following protocol is adapted from the published literature for the synthesis of this compound.[3]

Materials:

  • Imidazole (1.7 g, 25 mmol)

  • Phthaloyl chloride (5.58 g, 27.5 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (0.87 g)

  • Dry Pyridine (~35 ml)

  • Chloroform

  • 2% Aqueous HCl

  • Distilled Water

  • Magnesium Sulfate

  • Ice

Procedure:

  • A solution of phthaloyl chloride (5.58 g) in dry pyridine (20 ml) is prepared.

  • In a separate reaction vessel, a mixture of imidazole (1.7 g) and bis(triphenylphosphine)palladium(II) chloride (0.87 g) in dry pyridine (15 ml) is prepared and cooled to 273 K (0 °C).

  • The phthaloyl chloride solution is added dropwise to the cooled imidazole mixture.

  • Upon completion of the addition, the mixture is heated to reflux for 4 hours.

  • After reflux, the reaction is cooled to room temperature and poured into ice water (150 ml).

  • The aqueous solution is extracted with chloroform.

  • The combined chloroform extracts are washed sequentially with a 2% aqueous HCl solution and distilled water (3 x 15 ml).

  • The organic layer is dried over magnesium sulfate and the solvent is evaporated under vacuum to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow reagents Reactants: - Imidazole - Phthaloyl Chloride - Pd(PPh3)2Cl2 reaction Reaction Conditions: - Dry Pyridine - Reflux, 4h reagents->reaction 1. Combine & Heat quench Quenching: Poured into Ice Water reaction->quench 2. Cool & Quench extraction Liquid-Liquid Extraction: with Chloroform quench->extraction 3. Isolate Organics wash_acid Aqueous Wash: 2% HCl extraction->wash_acid 4. Remove Pyridine wash_water Aqueous Wash: Distilled Water wash_acid->wash_water 5. Remove Acid drying Drying: Magnesium Sulfate wash_water->drying 6. Remove Water evaporation Solvent Removal: Rotary Evaporation drying->evaporation 7. Concentrate product Final Product: Imidazo[1,2-b]isoquinoline- 5,10-dione evaporation->product

Diagram 1: Workflow for Synthesis and Purification.

Physicochemical and Structural Properties

The fundamental properties of this compound have been characterized, providing a solid foundation for its use in further applications.

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₁₁H₆N₂O₂[3][6]
Molecular Weight 198.18 g/mol [3][6]
CAS Number 36142-27-5[6]
Monoisotopic Mass 198.042927438 Da[6]
XLogP3 1.4[6]
Topological Polar Surface Area 52 Ų[6]

Single-crystal X-ray diffraction analysis has provided definitive insights into the three-dimensional structure of the molecule.[3][4]

  • Crystal System: The compound crystallizes in the monoclinic system.[3]

  • Molecular Shape: The title molecule is described as having a "butterfly-shape" and is nearly planar.[3][4] However, it is slightly folded along the O=C···C=O axis, with a dihedral angle of 6.42(3)° between the two halves of the molecule.[3][4] This slight deviation from perfect planarity can influence its stacking behavior and interactions with biological targets.

  • Intermolecular Interactions: In the solid state, the crystal packing is governed by specific non-covalent interactions. Adjacent molecules are linked into infinite layers through C—H⋯O hydrogen bonds.[3][4] These layers are further connected into a three-dimensional network via π–π stacking interactions between pairs of antiparallel molecules, with a centroid-to-centroid distance of 3.4349(9) Å between the central six-membered ring and the benzene ring.[3][4] These interactions are critical for understanding the material's properties, such as solubility and melting point, and are highly relevant for modeling its binding in a receptor active site.

Biological Properties and Therapeutic Potential

While direct and extensive biological screening data for the parent this compound is not widely published, a strong rationale for its investigation as a therapeutic agent can be built upon the activities of structurally related compounds.

The chemical architecture of this compound contains features common to many cytotoxic agents, suggesting a potential role in oncology.

  • Mechanism of Action (Putative): The planar, polycyclic aromatic system is a classic motif for DNA intercalation.[1] This mechanism involves the insertion of the molecule between the base pairs of the DNA double helix, leading to steric hindrance that can disrupt DNA replication and transcription, ultimately triggering apoptosis in cancer cells. Fused quinoline derivatives, in particular, have been investigated as potent DNA intercalators and topoisomerase inhibitors.[7] The dione functionality further enhances its potential, as quinone-containing compounds can generate reactive oxygen species (ROS) or act as alkylating agents, contributing to cytotoxicity.

  • Supporting Evidence: Numerous studies on related fused imidazole heterocycles have demonstrated significant anticancer and antiproliferative activity.[5][8][9] For instance, certain imidazo[2,1-b][1][3][10]thiadiazoles have shown promising activity against the MCF-7 human breast cancer cell line[8], and various imidazo[4,5-b]pyridines have displayed potent, sub-micromolar inhibition of colon carcinoma cells.[5][11]

The following diagram outlines the logical progression from the molecule's structural features to its potential cytotoxic effect.

MoA_Pathway structure Molecular Structure - Planar Aromatic System - Quinone Moiety intercalation DNA Intercalation structure->intercalation enables ros ROS Generation (Putative) structure->ros enables topo Topoisomerase Inhibition (Putative) intercalation->topo disruption Disruption of DNA Replication & Transcription topo->disruption ros->disruption apoptosis Induction of Apoptosis disruption->apoptosis cytotoxicity Anticancer Effect apoptosis->cytotoxicity

Diagram 2: Hypothesized Mechanism of Action for Anticancer Activity.

Beyond oncology, the imidazo-isoquinoline scaffold has shown promise in other therapeutic areas. Derivatives of the related 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one have been evaluated for activity against Trypanosoma cruzi and Plasmodium falciparum, the causative agents of Chagas disease and malaria, respectively.[10] This suggests that the core structure could serve as a template for developing novel anti-parasitic agents.

Future Directions and Conclusion

This compound is a structurally elegant and synthetically accessible molecule. The established synthesis provides a clear path for obtaining the material for further study.[3] Its well-defined solid-state structure reveals a nearly planar, butterfly-shaped conformation with significant π–π stacking, features that are highly relevant for both materials science and medicinal chemistry applications.[3][4]

The primary opportunity for future research lies in the comprehensive biological evaluation of this compound and its derivatives. Key future directions should include:

  • Systematic Biological Screening: Subjecting the compound to broad panel screens, such as the NCI-60 human tumor cell line screen, would provide a definitive assessment of its anticancer potential and identify sensitive cancer types.

  • Mechanism of Action Studies: Experiments such as DNA binding assays (e.g., UV-Vis titration, fluorescence quenching) and topoisomerase inhibition assays are necessary to validate the hypothesized mechanism.

  • Structure-Activity Relationship (SAR) Studies: The reported synthesis can be adapted to create a library of derivatives with substituents on the aromatic ring. Analyzing the biological activity of these analogs will be crucial for optimizing potency and selectivity.

References

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][3][10]thiadiazoles. Scientific Reports. [Link]

  • PubChem. (n.d.). Imidazo[1,2-b]isoquinoline. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Atwell, G. J., et al. (1999). Synthesis and antitumor activity of some indeno[1,2-b]quinoline-based bis carboxamides. Journal of Medicinal Chemistry, 42(19), 3895-3905. [Link]

  • Andreani, A., et al. (1993). Potential antitumor agents. 34.(1) Synthesis and antitumor activity of guanylhydrazones from imidazo[2,1-b]thiazoles and from diimidazo[1,2-a: 1,2-c] pyrimidine. Journal of Medicinal Chemistry, 36(6), 743-746. [Link]

  • ResearchGate. (n.d.). Synthesis and DNA Binding Properties of a New Benzo[f]Imidazo[1,5-b]-Isoquinoline-Butan-1,2-Diol Derivative. Retrieved January 18, 2026, from [Link]

  • Sedić, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(11), 2919. [Link]

  • Matl, M., et al. (2021). Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Pharmaceuticals, 14(8), 750. [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Imidazoquinolines: A Review. Retrieved January 18, 2026, from [Link]

  • PubMed. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • JLUpub. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules. [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Semantic Scholar. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved January 18, 2026, from [Link]

Sources

The Ascendant Therapeutic Potential of Imidazo[1,2-b]isoquinoline-5,10-dione Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-b]isoquinoline-5,10-dione scaffold has emerged as a promising, yet underexplored, chemotype. This technical guide provides a comprehensive overview of the synthesis, and critically, the extrapolated biological potential of its derivatives. By examining the well-established activities of structurally related imidazo-fused heterocycles and isoquinoline-5,10-diones, we delineate a compelling rationale for the investigation of this scaffold, particularly in the realms of oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals, offering insights into potential mechanisms of action, structure-activity relationships, and robust experimental protocols to unlock the therapeutic promise of this unique molecular architecture.

Introduction: The Strategic Imperative for Novel Heterocyclic Scaffolds

The chemical space occupied by nitrogen-containing heterocycles is a fertile ground for the discovery of bioactive molecules.[1] The fusion of an imidazole ring with other cyclic systems often imparts unique physicochemical properties that facilitate interactions with a diverse array of biological targets.[1] Notably, imidazo-fused compounds, such as the imidazo[1,2-a]pyridines, have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer effects.[2][3] These activities are frequently attributed to the inhibition of key cellular enzymes like kinases and topoisomerases.[2][4]

Concurrently, the isoquinoline-5,10-dione core is a recognized pharmacophore found in a number of cytotoxic agents.[5] The planar nature of this quinone system allows for effective intercalation into DNA, while its redox properties can contribute to the generation of reactive oxygen species (ROS), both of which are established anticancer mechanisms.

The strategic amalgamation of these two privileged scaffolds into the this compound core presents a compelling opportunity for the development of a new generation of therapeutic agents. This guide will explore the synthetic accessibility of this system and, through a detailed analysis of its constituent pharmacophores, project its most promising biological applications and mechanisms of action.

Synthetic Strategies for the this compound Core

The foundational step in exploring the biological potential of this scaffold lies in the efficient and versatile synthesis of the core structure and its derivatives. The parent this compound has been synthesized, providing a solid starting point for further chemical exploration.[6]

Synthesis of the Parent Scaffold

A reported synthesis of the unsubstituted this compound involves the reaction of phthaloyl chloride with imidazole in the presence of a palladium catalyst.[6] This approach provides a direct route to the core tricycle.

Experimental Protocol: Synthesis of this compound [6]

  • To a stirred solution of imidazole (1.7 g, 25 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.87 g) in dry pyridine (15 ml) at 273 K, a solution of phthaloyl chloride (5.58 g, 27.5 mmol) in dry pyridine (20 ml) is added dropwise.

  • The reaction mixture is refluxed for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice water (150 ml).

  • The aqueous solution is extracted with chloroform.

  • The combined organic layers are washed with 2% aqueous HCl solution and distilled water.

  • The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure.

  • The resulting residue is recrystallized from acetonitrile to yield the pure product.

G imidazole Imidazole catalyst Pd(PPh3)2Cl2 Pyridine, Reflux imidazole->catalyst phthaloyl_chloride Phthaloyl Chloride phthaloyl_chloride->catalyst product This compound catalyst->product

Caption: General synthetic scheme for the this compound core.

Strategies for Derivative Synthesis

To explore the structure-activity relationships (SAR), the synthesis of a library of derivatives with diverse substitutions is essential. Based on synthetic routes for analogous heterocyclic systems, several strategies can be envisioned:

  • Modification of the Starting Materials: Utilizing substituted phthaloyl chlorides or imidazoles in the initial condensation reaction would introduce substituents onto the isoquinoline and imidazole moieties, respectively.

  • Post-synthesis Modification: Functionalization of the parent scaffold through electrophilic aromatic substitution or other established methods could provide access to a wide range of derivatives.

Projected Biological Activities and Mechanisms of Action

While direct biological data for this compound derivatives is limited, a robust hypothesis for their therapeutic potential can be constructed by examining the well-documented activities of structurally related compounds.

Anticancer Activity: A Primary Focus

The most promising therapeutic application for this scaffold is in oncology. This is predicated on the known anticancer properties of both the imidazo-fused heterocycles and the quinone functionality.

A significant body of evidence points to the ability of imidazo[1,2-a]pyridines and related structures to act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[2][7]

  • PI3K/Akt/mTOR Pathway: Several novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.[7][8]

  • EGFR Inhibition: The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of EGFR inhibitors.[2]

It is highly probable that appropriately substituted this compound derivatives will also exhibit kinase inhibitory activity. The dione moiety may further enhance binding to the ATP-binding pocket of kinases through hydrogen bonding interactions.

G GF Growth Factor GFR Growth Factor Receptor (e.g., EGFR) GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-b]isoquinoline- 5,10-dione Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Imidazo-fused heterocycles, such as imidazoacridinones and imidazo[1,2-a]quinoxalines, are known to inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[4][9] These compounds stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and subsequent apoptosis. The planar aromatic system of the this compound scaffold is well-suited for intercalation into DNA, a key step in the mechanism of many topoisomerase poisons.

Table 1: Comparative IC50 Values of Related Heterocyclic Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)45[8]
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast)47.7[8]
Imidazo[1,2-a]quinoxaline (4D)A549 (Lung)< 4.5[4]
Imidazo[1,2-a]quinoxaline (4E)HT-29 (Colon)< 4.5[4]
Benzo[g]isoquinoline-5,10-dione (6)Leukemia & Solid TumorsSubmicromolar[5]
Antimicrobial and Anti-inflammatory Potential

Beyond oncology, the structural motifs present in this compound derivatives suggest potential applications in treating infectious and inflammatory diseases. Isoquinoline alkaloids are known to possess a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[10] The imidazole ring is also a common feature in many antimicrobial and anti-inflammatory drugs. Therefore, it is reasonable to hypothesize that derivatives of this scaffold could exhibit activity against various bacterial, fungal, and viral pathogens, as well as modulate inflammatory pathways.

Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a systematic and rigorous biological evaluation is necessary.

In Vitro Anticancer Activity Screening

A tiered approach is recommended, starting with broad screening and progressing to more detailed mechanistic studies for the most promising compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Replace the medium in the cell plates with the medium containing the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

G start Synthesized Derivatives mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values mtt->ic50 lead_selection Lead Compound Selection ic50->lead_selection mechanism Mechanistic Studies (Kinase Assays, Topo Assays, Apoptosis, Cell Cycle) lead_selection->mechanism Potent & Selective end Candidate for In Vivo Studies mechanism->end

Caption: Workflow for in vitro anticancer evaluation.

Mechanistic Assays

For lead compounds identified in the initial screening, further assays are required to elucidate their mechanism of action.

  • Kinase Inhibition Assays: Commercially available kinase assay kits can be used to determine the inhibitory activity against a panel of relevant kinases (e.g., PI3K, Akt, EGFR).

  • Topoisomerase II Inhibition Assay: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can be used to determine the effect of the compounds on cell cycle progression.

  • Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry can quantify the induction of apoptosis. Western blotting for key apoptosis-related proteins (e.g., caspases, Bcl-2 family members) can provide further mechanistic insights.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. Based on the robust biological activities of its constituent pharmacophores, derivatives of this scaffold are predicted to exhibit potent anticancer activity, likely through the dual mechanisms of kinase and topoisomerase inhibition. Further exploration of this chemical space, guided by the synthetic and experimental strategies outlined in this guide, is highly warranted. The synthesis and biological evaluation of a diverse library of derivatives will be crucial in elucidating the structure-activity relationships and identifying lead compounds with optimal potency, selectivity, and drug-like properties for further preclinical and clinical development.

References

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  • Kumar, A., & Aggarwal, R. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Cancer Drug Targets, 16(3), 242–253. [Link]

  • Bandyopadhyay, A., & Ghorai, M. K. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(94), 14757–14775. [Link]

  • Singh, P., & Kumar, V. (2021). Anticancer activity of imidazole fused quinoxalines via human topoisomerase inhibition. Journal of the Indian Chemical Society, 98(10), 100159. [Link]

  • Aliwaini, S., Awadallah, A., Morjan, R., Al-Qatati, A., & Al-Tel, T. H. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 5175–5182. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3147–3155. [Link]

  • de Oliveira, R. B., & de Oliveira, A. B. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Burda, P., Skladanowski, A., & Konopa, J. (1996). Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors. Biochemical Pharmacology, 51(9), 1211–1219. [Link]

  • Aldabbagh, F., & El-Dakdouki, M. H. (2021). Heterocyclic Iminoquinones and Quinones from the National Cancer Institute (NCI, USA) COMPARE Analysis. Molecules, 26(11), 3326. [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • Guillon, J., Grellier, P., Labaeïd, M., Sonnet, P., Léger, J. M., & Jarry, C. (2004). New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents. Bioorganic & Medicinal Chemistry, 12(15), 4087–4096. [Link]

  • Guillon, J., Grellier, P., Labaeïd, M., Sonnet, P., Léger, J. M., & Jarry, C. (2004). New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: Synthesis and biological evaluation as potential antitumoral agents. Bioorganic & Medicinal Chemistry, 12(15), 4087–4096. [Link]

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The Imidazo[1,2-b]isoquinoline-5,10-dione Scaffold: A Privileged Heterocycle for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

The quest for novel, effective, and selective anticancer agents is a paramount objective in medicinal chemistry. Heterocyclic compounds, particularly those with fused ring systems, have historically formed the backbone of many successful chemotherapeutics. Among these, the Imidazo[1,2-b]isoquinoline-5,10-dione scaffold is emerging as a "privileged structure" with significant potential for the development of a new generation of anticancer drugs. This technical guide provides a comprehensive overview of this scaffold, from its synthesis and structural characteristics to its putative mechanisms of action and the experimental workflows required for its evaluation as a potential therapeutic agent. Drawing upon data from closely related analogs, we will explore its potential to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway, and its ability to induce cell cycle arrest and apoptosis. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising heterocyclic core.

The this compound Core: Synthesis and Structural Elucidation

The this compound scaffold is a rigid, planar heterocyclic system that combines the structural features of both imidazole and isoquinoline-5,10-dione. This unique fusion imparts distinct electronic and steric properties that are believed to be crucial for its biological activity.

Synthetic Strategies: A Palladium-Catalyzed Approach

A key advantage of this scaffold is its accessibility through established synthetic methodologies. One reported synthesis involves a palladium-catalyzed coupling reaction between imidazole and phthaloyl chloride.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine imidazole (1 eq) and bis(triphenylphosphine)palladium(II) chloride (0.035 eq) in dry pyridine.

  • Addition of Phthaloyl Chloride: Cool the mixture to 0°C (273 K) and add a solution of phthaloyl chloride (1.1 eq) in dry pyridine dropwise.

  • Reflux: After the addition is complete, reflux the reaction mixture for 4 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous solution with chloroform.

  • Washing: Wash the combined organic layers with 2% aqueous HCl solution and then with distilled water.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from acetonitrile to obtain the pure this compound as a yellow crystalline solid.

Structural Characteristics

The crystal structure of this compound reveals a nearly planar, butterfly-shaped molecule.[1] This planarity is a key feature, as it can facilitate intercalation with DNA or insertion into the ATP-binding pockets of kinases. The molecule is slightly bent along the O=C···C=O line.[1] In the solid state, molecules are linked through C—H⋯O hydrogen bonds, forming layers that are further connected by π–π stacking interactions.[1]

Biological Activities and Therapeutic Potential: Insights from Analogs

While direct biological data on the this compound scaffold is emerging, a wealth of information from structurally related imidazo-fused heterocycles provides compelling evidence for its potential as an anticancer agent.

Anticancer Activity

Numerous studies on related scaffolds, such as imidazo[1,2-a]pyridines, imidazo[1,2-a]quinazolines, and pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines, have demonstrated potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[2][3] For instance, certain imidazopyridine-quinoline hybrid compounds have shown IC50 values in the sub-micromolar range against cervical, breast, renal, and colon cancer cell lines.[4]

Table 1: Anticancer Activity of Selected Imidazo-Fused Heterocycles (Illustrative Examples)

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazopyridine-quinoline hybrid (Compound 8)HeLa (Cervical)0.34[4]
MDA-MB-231 (Breast)0.32[4]
ACHN (Renal)0.39[4]
HCT-15 (Colon)0.31[4]
Imidazopyridine-quinoline hybrid (Compound 12)HeLa (Cervical)0.35[4]
MDA-MB-231 (Breast)0.29[4]
ACHN (Renal)0.34[4]
HCT-15 (Colon)0.30[4]
Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine (Compound 1g)SH-SY5Y (Neuroblastoma)<10[2]
Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine (Compound 2d)SH-SY5Y (Neuroblastoma)<10[2]
Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine (Compound 4b)SH-SY5Y (Neuroblastoma)<10[2]

Putative Mechanisms of Action

The anticancer effects of imidazo-fused heterocycles are believed to be multifactorial, involving the modulation of key cellular processes that are often dysregulated in cancer.

Kinase Inhibition: Targeting Aberrant Signaling

A primary mechanism of action for many heterocyclic anticancer agents is the inhibition of protein kinases. The planar structure of the this compound scaffold makes it an ideal candidate for targeting the ATP-binding pocket of various kinases.

3.1.1. PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Derivatives of imidazo[1,2-a]pyridines have been shown to act as potent inhibitors of PI3Kα, leading to cell cycle arrest and apoptosis.[5][6]

Diagram 1: Proposed Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth &\nProliferation Cell Growth & Proliferation mTORC1->Cell Growth &\nProliferation Scaffold Imidazo[1,2-b]isoquinoline -5,10-dione Scaffold Scaffold->PI3K Inhibition Apoptosis_Pathway Scaffold Imidazo[1,2-b]isoquinoline -5,10-dione Scaffold Mitochondrial\nDysfunction Mitochondrial Dysfunction Scaffold->Mitochondrial\nDysfunction Caspase-9 Pro-Caspase-9 -> Caspase-9 Mitochondrial\nDysfunction->Caspase-9 Caspase-3 Pro-Caspase-3 -> Caspase-3 Caspase-9->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. The ability to halt the cell cycle is a key therapeutic strategy. Imidazoacridinones, which share structural similarities with the this compound scaffold, have been shown to induce a complete arrest of cells in the G2 phase of the cell cycle. [7]Similarly, some imidazo[1,2-a]quinazoline derivatives cause cell cycle arrest at the G0 phase. [3]

Experimental Workflows for Evaluation

A systematic and rigorous experimental approach is essential to validate the therapeutic potential of the this compound scaffold and its derivatives.

In Vitro Cytotoxicity and Antiproliferative Assays

The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells.

Experimental Protocol: MTT Assay [8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: WST-1 Assay [2]

  • Cell Seeding: Seed cancer cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat the cells with the test compound for the desired duration.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the IC50 value.

Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, several assays can be employed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry [8]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Western Blotting for Apoptotic Markers [2]

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

Flow cytometry can also be used to determine the effect of the compound on the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining [9]

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram 3: General Experimental Workflow

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Elucidation Structural Elucidation (NMR, MS, X-ray) Purification->Structure_Elucidation Cytotoxicity Cytotoxicity Assays (MTT, WST-1) Structure_Elucidation->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Western Blot) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Kinase_Assay Kinase Inhibition Assays Cytotoxicity->Kinase_Assay Xenograft_Models Tumor Xenograft Models Apoptosis->Xenograft_Models Kinase_Assay->Xenograft_Models Toxicity_Studies Toxicity Studies Xenograft_Models->Toxicity_Studies

Caption: A streamlined workflow for the evaluation of novel compounds.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the compelling biological activities of its structural analogs strongly suggest its therapeutic potential.

Future research in this area should focus on:

  • Synthesis of diverse libraries: The generation of a wide range of derivatives with substitutions at various positions of the scaffold is crucial for establishing robust structure-activity relationships (SAR).

  • Direct biological evaluation: Comprehensive in vitro screening of these derivatives against a panel of cancer cell lines is necessary to identify lead compounds.

  • Detailed mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most potent compounds is essential for rational drug design and optimization.

  • In vivo efficacy and safety profiling: Promising lead candidates should be advanced to preclinical animal models to evaluate their in vivo anticancer efficacy, pharmacokinetics, and toxicity profiles.

References

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  • Jain, A. K., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1490. [Link]

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  • Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3235. [Link]

  • Mohareb, R. M., et al. (2012). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4846-4855. [Link]

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  • Ranjithkumar, R., et al. (2022). RESEARCH ARTICLE Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Asian Pacific Journal of Cancer Prevention, 23(11), 3885-3893. [Link]

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An In-depth Technical Guide to the Mechanism of Action of Imidazo[1,2-b]isoquinoline-5,10-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The Imidazo[1,2-b]isoquinoline-5,10-dione scaffold represents a class of heterocyclic compounds with significant potential in oncology drug discovery. While direct, in-depth mechanistic studies on the parent compound are emerging, a wealth of data from structurally related imidazo-fused quinones provides a strong foundation for understanding its probable mechanism of action. This guide synthesizes the available evidence, postulating that this compound compounds exert their anticancer effects primarily through the induction of apoptosis and cell cycle arrest. We will delve into the likely molecular pathways, provide detailed experimental protocols for validation, and present illustrative data from closely related analogues to offer a comprehensive technical overview for researchers in the field.

Introduction: The Therapeutic Promise of Imidazo-Fused Quinones

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with the imidazole ring being a prominent feature in numerous approved drugs.[1] When fused with a quinone-containing scaffold like isoquinoline-5,10-dione, the resulting molecule possesses a unique electronic and steric architecture conducive to interaction with various biological targets.[2] The planar nature of this fused system suggests a potential for DNA intercalation, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with enzymes and receptors.[2]

The broader class of imidazo[1,2-a]pyridines (IPs) and related fused systems have demonstrated potent anticancer effects across a range of cell lines, including breast, liver, colon, and lung cancers.[3] Their mechanisms are often attributed to the inhibition of key signaling pathways such as PI3K/Akt and the disruption of cell cycle progression.[3][4] This guide will focus on the this compound core, extrapolating from its analogues to build a robust hypothesis of its mechanism of action.

Postulated Core Mechanisms of Action

Based on extensive research into structurally similar compounds, the anticancer activity of this compound is likely driven by two primary, interconnected cellular processes: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Induction of Apoptosis: A Multi-Faceted Approach

Imidazo-fused heterocyclic compounds have consistently been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

2.1.1. The Intrinsic Apoptotic Pathway

The intrinsic pathway is a critical route for apoptosis initiation in response to cellular stress. Evidence from related pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives suggests a mechanism involving the modulation of the Bcl-2 family of proteins.[5]

  • Key Molecular Events:

    • Upregulation of Bax: Pro-apoptotic proteins like Bax are likely upregulated upon treatment with this compound compounds.

    • Downregulation of Bcl-2: Concurrently, a decrease in the expression of anti-apoptotic proteins such as Bcl-2 is anticipated.[5]

    • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.

    • Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.

    • Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[5]

2.1.2. The Extrinsic Apoptotic Pathway

Studies on imidazo[1,2-a]pyridine derivatives have also implicated the extrinsic pathway in their apoptotic mechanism.[6]

  • Key Molecular Events:

    • Death Receptor Engagement: While not definitively shown for the core topic compound, related molecules may interact with death receptors like Fas or TRAIL receptors on the cell surface.

    • DISC Formation and Caspase-8 Activation: This engagement leads to the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of the initiator caspase-8.

    • Executioner Caspase Activation: Active caspase-8 directly cleaves and activates executioner caspases-3 and -7.

    • Crosstalk with the Intrinsic Pathway: Caspase-8 can also cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

The culmination of both pathways is the cleavage of key cellular substrates by executioner caspases, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Receptor Death Receptors (e.g., Fas, TRAIL-R) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3_7 Caspase-3, -7 (Executioner) Caspase8->Caspase3_7 Bid Bid → tBid Caspase8->Bid Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax Bax ↑ Bax->Mitochondrion Bcl2 Bcl-2 ↓ Bcl2->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cyto c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3_7 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Compound Imidazo[1,2-b]isoquinoline -5,10-dione Compound->Death_Receptor Compound->Bax Compound->Bcl2 Bid->Mitochondrion Cell_Cycle_Arrest Compound Imidazo[1,2-b]isoquinoline -5,10-dione DNA_Damage DNA Damage (Hypothesized) Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 CDK1_CyclinB1 CDK1/Cyclin B1 Complex p21->CDK1_CyclinB1 G2_M_Transition G2/M Transition CDK1_CyclinB1->G2_M_Transition G2_Arrest G2 Phase Arrest CDK1_CyclinB1->G2_Arrest Inhibition leads to

Figure 2: Hypothesized G2/M Cell Cycle Arrest Pathway.

Experimental Validation Protocols

To investigate and validate the proposed mechanisms of action for this compound compounds, a series of well-established in vitro assays are recommended. The following protocols are provided as a guide for researchers.

Cell Viability and Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of the cytotoxic potential of the compounds.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of the this compound compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

  • Protocol:

    • Cell Treatment: Treat cells as described for the apoptosis assay.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate for 30 minutes in the dark.

    • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase would indicate a G2/M arrest.

Western Blotting for Mechanistic Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

  • Protocol:

    • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies overnight at 4°C. Key antibodies to probe include:

        • Apoptosis: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP, Bax, Bcl-2.

        • Cell Cycle: p53, p21, CDK1, Cyclin B1.

        • Loading Control: β-actin or GAPDH.

      • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities and normalize to the loading control.

Illustrative Data and Structure-Activity Relationships

Table 1: Cytotoxicity of Representative Imidazo-Fused Heterocyclic Compounds

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridineIP-5HCC1937 (Breast)45[6]
Imidazo[1,2-a]pyridineIP-6HCC1937 (Breast)47.7[6]
Pyrido[2',1':2,3]imidazo [4,5-c]isoquinolin-5-amineCompound 1gSH-SY5Y (Neuroblastoma)< 10[5]
Pyrido[2',1':2,3]imidazo [4,5-c]isoquinolin-5-amineCompound 2dSH-SY5Y (Neuroblastoma)< 10[5]
Imidazo[1,2-a]quinoxalineCompound 6bH1975 (NSCLC, gefitinib-resistant)3.65[7]

Disclaimer: The data in this table is for illustrative purposes to demonstrate the potential anticancer activity of the broader class of imidazo-fused heterocycles. These values are not directly representative of this compound.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Imidazole Ring: SAR studies on related imidazoquinolines have shown that the nature and position of substituents on the imidazole and quinoline rings can significantly impact biological activity. For instance, in some series, the introduction of an aryl group at the 2-position of the imidazole ring can modulate affinity for biological targets. [8]* The Quinoline Core: Modifications to the quinoline scaffold, such as the introduction of amino groups, have been shown to be critical for the activity of some imidazoquinolines as Toll-Like Receptor 7 agonists, highlighting the importance of this part of the molecule in target recognition. [9]

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the development of novel anticancer agents. The available evidence from analogous compounds strongly suggests a mechanism of action centered on the induction of apoptosis and cell cycle arrest, likely in the G2/M phase. This guide provides a foundational framework for researchers to explore this mechanism further.

Future research should focus on:

  • Direct Biological Evaluation: Synthesizing and evaluating the parent this compound and a library of its derivatives against a panel of cancer cell lines to establish its specific anticancer activity and generate quantitative data.

  • Target Identification: Employing techniques such as proteomics and kinome profiling to identify the direct molecular targets of these compounds.

  • In Vivo Studies: Progressing lead compounds into preclinical animal models to assess their efficacy and safety profiles.

By systematically applying the experimental approaches outlined in this guide, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Singh, M., et al. (2010). Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues. Bioorganic & Medicinal Chemistry Letters, 20(15), 4649-4652. [Link]

  • Tber, Z., et al. (2021). Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Pharmaceuticals, 14(8), 750. [Link]

  • Gaba, M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(9), 2476. [Link]

  • Bollini, M., et al. (2008). Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives. Synthetic Communications, 38(6), 935-946. [Link]

  • van Veldhoven, J.P.D., et al. (2019). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. ACS Omega, 4(2), 3237-3251. [Link]

  • Aly, A. A., et al. (2020). Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. Therapeutic Advances in Medical Oncology, 12, 1758835920959737. [Link]

  • Gerak, L. A., et al. (1993). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry, 36(13), 1787-1794. [Link]

  • Kumar, A., et al. (2015). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(4), 1163-1170. [Link]

  • Matiychuk, V., et al. (2019). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 7(2), 146-155. [Link]

  • Yasuda, N., et al. (1992). Synthesis and structure--activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 35(19), 3584-3592. [Link]

  • Lee, H., et al. (2024). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]

  • Cappelli, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Journal of Medicinal Chemistry, 59(7), 3353-3372. [Link]

  • Kumar, D., et al. (2020). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 25(24), 5972. [Link]

  • Wudarska, M., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(23), 8565. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Andreani, A., et al. (2003). New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents. Bioorganic & Medicinal Chemistry, 11(17), 3769-3775. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Tber, Z., et al. (2021). Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Pharmaceuticals, 14(8), 750. [Link]

  • Altaher, A. M. H., et al. (2022). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 13(1), 1-10. [Link]

  • Augustin, E., et al. (1996). Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells. Cancer Chemotherapy and Pharmacology, 38(1), 39-44. [Link]

  • El-Sayed, N. N. E., et al. (2020). Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. Molecules, 25(18), 4291. [Link]

  • Al-Mohammed, N. N., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

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Sources

A Technical Guide to the Synthesis of Novel Imidazo[1,2-b]isoquinoline-5,10-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-b]isoquinoline-5,10-dione scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its unique architecture, characterized by a fused imidazole and isoquinoline-5,10-dione core, has been identified as a key pharmacophore in a variety of biologically active compounds, exhibiting promising antimalarial, anticancer, and antitrypanosomal activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel this compound derivatives. We will delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols. Furthermore, this guide will present a curated summary of characterization data for representative derivatives, offering a solid foundation for further research and development in this exciting field.

Introduction: The Significance of the this compound Core

The fusion of an imidazole ring with an isoquinoline framework gives rise to a class of N-fused heterocyclic compounds with diverse biological activities. The this compound core, in particular, has emerged as a scaffold of considerable therapeutic potential. The planar nature of this fused system allows for potential intercalation with DNA, a mechanism often exploited in the design of anticancer agents. Moreover, the presence of nitrogen atoms and carbonyl groups provides sites for hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.

Derivatives of the related 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one have shown notable antimalarial and antitrypanosomal activities.[1] This highlights the potential of the broader imidazo-isoquinoline scaffold as a source of novel therapeutic agents for infectious diseases. The dione functionality at the 5 and 10 positions of the isoquinoline moiety introduces unique electronic properties and offers opportunities for further chemical modifications, making it an attractive building block for the generation of compound libraries for high-throughput screening.

This guide aims to equip researchers with the necessary knowledge to efficiently synthesize and explore the chemical space around this promising heterocyclic system.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of the this compound core can be primarily achieved through the condensation of a phthaloyl chloride derivative with an imidazole derivative. This approach offers a direct and efficient route to the tricyclic system.

Core Synthesis: Reaction of Phthaloyl Chloride with Imidazole

The most fundamental approach to the unsubstituted this compound involves the reaction of phthaloyl chloride with imidazole.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product phthaloyl_chloride Phthaloyl Chloride dione This compound phthaloyl_chloride->dione Pyridine, Reflux imidazole Imidazole imidazole->dione

Caption: General scheme for the synthesis of the core scaffold.

Detailed Experimental Protocol:

The following protocol is adapted from a reported synthesis of the parent this compound.[2]

Materials:

  • Phthaloyl chloride

  • Imidazole

  • Bis(triphenylphosphine)palladium(II) chloride (optional, as a catalyst)

  • Dry Pyridine

  • Chloroform

  • 2% Aqueous HCl solution

  • Magnesium sulfate

Procedure:

  • To a stirred mixture of imidazole (1.7 g, 25 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.87 g) in dry pyridine (15 ml) at 0 °C (273 K), a solution of phthaloyl chloride (5.58 g, 27.5 mmol) in dry pyridine (20 ml) is added dropwise.

  • The reaction mixture is then refluxed for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice water (150 ml).

  • The aqueous solution is extracted with chloroform.

  • The combined chloroform extracts are washed with 2% aqueous HCl solution and then with distilled water (3 x 15 ml).

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Dry Pyridine: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the acylation reaction. The use of a dry solvent is crucial as phthaloyl chloride is highly reactive towards water.

  • Dropwise Addition at 0 °C: The initial acylation of imidazole is an exothermic reaction. Slow, dropwise addition at a low temperature helps to control the reaction rate and prevent the formation of side products.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization to form the final tricyclic product.

  • Aqueous Work-up: The work-up procedure is designed to remove the pyridine solvent, any unreacted starting materials, and byproducts. The acidic wash helps to remove any remaining pyridine.

Synthesis of Derivatives: Introducing Molecular Diversity

The true potential of the this compound scaffold lies in the ability to introduce a wide range of substituents to modulate its physicochemical and biological properties. This can be achieved by utilizing substituted starting materials.

2.2.1. Variation of the Phthaloyl Chloride Component:

By employing substituted phthaloyl chlorides, one can introduce substituents onto the benzene ring of the isoquinoline moiety. Substituted phthalic anhydrides or phthalic acids can serve as precursors to the corresponding phthaloyl chlorides.

G cluster_reactants Reactants cluster_product Product sub_phthaloyl_chloride Substituted Phthaloyl Chloride (R) sub_dione Substituted Imidazo[1,2-b]isoquinoline- 5,10-dione (R) sub_phthaloyl_chloride->sub_dione Pyridine, Reflux imidazole Imidazole imidazole->sub_dione

Caption: Synthesis of derivatives via substituted phthaloyl chlorides.

2.2.2. Variation of the Imidazole Component:

Similarly, using C-substituted imidazoles allows for the introduction of functional groups on the imidazole ring of the final product. A variety of substituted imidazoles are commercially available or can be synthesized through established methods such as the van Leusen imidazole synthesis.[3]

G cluster_reactants Reactants cluster_product Product phthaloyl_chloride Phthaloyl Chloride sub_dione Substituted Imidazo[1,2-b]isoquinoline- 5,10-dione (R') phthaloyl_chloride->sub_dione Pyridine, Reflux sub_imidazole Substituted Imidazole (R') sub_imidazole->sub_dione

Caption: Synthesis of derivatives via substituted imidazoles.

Advanced Synthetic Strategies: One-Pot and Multicomponent Reactions

While the stepwise approach is robust, modern organic synthesis often favors more efficient one-pot and multicomponent reactions (MCRs). Although specific MCRs for the direct synthesis of Imidazo[1,2-b]isoquinoline-5,10-diones are not extensively reported, the principles of MCRs can be applied to construct related fused-ring systems. For instance, tandem cyclization strategies have been successfully employed for the synthesis of benzo[4][5]imidazo[2,1-a]isoquinolines.[6] Researchers are encouraged to explore the development of novel MCRs that could provide rapid access to a library of diverse this compound derivatives.

Reaction Mechanism: A Plausible Pathway

Understanding the reaction mechanism is paramount for optimizing reaction conditions and predicting potential side products. The formation of this compound from phthaloyl chloride and imidazole likely proceeds through a multi-step sequence involving acylation, intramolecular cyclization, and dehydration.

Proposed Mechanism:

  • N-Acylation: The reaction initiates with the nucleophilic attack of the N-1 nitrogen of imidazole on one of the carbonyl carbons of phthaloyl chloride, forming an N-acylimidazolium intermediate. Pyridine acts as a base to neutralize the generated HCl.

  • Second Acylation/Intramolecular Friedel-Crafts Acylation: The second acyl chloride group can then react intramolecularly with the electron-rich C-2 position of the imidazole ring in a Friedel-Crafts-type acylation. This is a key ring-closing step.

  • Dehydration/Aromatization: The resulting intermediate likely undergoes dehydration to form the fully aromatic tricyclic system of this compound.

G Start Phthaloyl Chloride + Imidazole Step1 N-Acylation of Imidazole Start->Step1 Step2 Formation of N-Acylimidazolium Intermediate Step1->Step2 Step3 Intramolecular Friedel-Crafts Acylation at C-2 of Imidazole Step2->Step3 Step4 Cyclized Intermediate Step3->Step4 Step5 Dehydration and Aromatization Step4->Step5 End This compound Step5->End

Caption: Proposed mechanistic workflow for the synthesis.

Data Presentation: Characterization of Derivatives

Thorough characterization of newly synthesized compounds is essential for confirming their structure and purity. The following table summarizes key spectroscopic data for the parent this compound and a representative substituted derivative.

CompoundMolecular FormulaMW ( g/mol )1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS (m/z)
This compound C₁₁H₆N₂O₂198.18Data not readily available in provided search results.Data not readily available in provided search results.[M+H]⁺ calc: 199.0502, found: 199.0508
1-Phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline C₂₂H₁₅N₃321.389.78 (d, J= 7.70 Hz, 1H), 8.68 (d, J=4.53 Hz, 1H), 8.45 (d, J=8.15 Hz, 1H), 8.05. (d, J=8.15 Hz, 1H), 7.82–7.74 (m, 3H), 7.60 (d, J=7.70 Hz, 1H), 7.53. (t, J=7.25 Hz, 2H), 7.50–7.44 (m, 1H), 7.42–7.36 (m, 1H), 7.34–7.22. (m, 2H), 6.93 (d, J=7.70 Hz, 1H)[7]150.8, 148.3, 136.9, 136.8, 136.3, 135.8, 130.1, 128.8, 128.2, 128.1,. 127.7, 127.2, 127.0, 125.6, 125.3, 124.4, 123.2, 122.9, 122.5, 114.5[7][M+H]⁺ calc: 322.1339, found: 322.1341[7]

Note: The data for the substituted derivative is for a closely related imidazo-isoquinoline system and is provided for illustrative purposes.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis of this compound derivatives. The reaction of phthaloyl chlorides with imidazoles remains a reliable and straightforward method for constructing the core scaffold. The true potential for innovation lies in the development of novel, highly efficient synthetic methodologies, such as one-pot multicomponent reactions, that can rapidly generate libraries of diverse derivatives for biological screening.

Future research in this area should focus on:

  • Expanding the scope of the reaction to include a wider variety of substituted starting materials.

  • Developing and optimizing multicomponent reactions for the direct synthesis of the target scaffold.

  • Conducting in-depth structure-activity relationship (SAR) studies to identify key structural features responsible for the observed biological activities.

The this compound scaffold holds immense promise for the discovery of new therapeutic agents. By leveraging the synthetic strategies outlined in this guide, researchers are well-equipped to contribute to the advancement of this exciting field of medicinal chemistry.

References

  • Bollini, M., Casal, J. J., Asis, S. E., & Bruno, A. M. (2014). Antimalarial activity of novel imidazoisoquinolinone derivatives correlates with heme binding affinity. Bioorganic & Medicinal Chemistry Letters, 24(7), 1794-1799.
  • Rössiger, C., Oel, T., Schweitzer, P., Vasylets, O., Kirchner, M., Abdullahu, A., ... & Göttlich, R. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry.
  • Nath, A., Awad, J. M., & Zhang, W. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 21, 1-9.
  • Choudary, B. M., Sridhar, C., & Sateesh, M. (2005). Regioselective N-acylation of imidazoles and other N-heterocycles over modified montmorillonite clays.
  • Overview of Synthesis and Pharmacological Importance of Imidazole-Based Polyheterocycles. (2023). Molecules, 28(15), 5831.
  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620.
  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1666.
  • Giordano, L., Volpi, G., Di Nardo, G., Fresta, E., Garino, C., & Barolo, C. (2023). New substituted imidazo [5, 1-a] isoquinoline and imidazo [1, 5-a] pyridine based dyes for fluorescence cell imaging. Dyes and Pigments, 209, 110931.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2017). Trade Science Inc.
  • Sapi, J., & Laronze, J. Y. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
  • Nawaz, H., Lindman, B., & Edlund, H. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N, N-dimethylacetamide.
  • Friedel–Crafts Acyl
  • Song, Q., & Chen, J. (2018). Diversity-oriented synthesis of imidazo [2, 1-a] isoquinolines.
  • Rashamuse, K., & van Otterlo, W. A. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1156.
  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). Molecules, 27(6), 1989.
  • Heinelt, U., & Klemm, D. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N, N-dimethylacetamide. Cellulose, 20(4), 1639-1647.
  • Iida, H., Yuasa, Y., & Kibayashi, C. (1981). SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles, 16(9), 1535-1540.
  • New substituted imidazo [1, 5-a] pyridine and imidazo [5, 1-a] isoquinoline based dyes for fluorescence cell imaging. (2023). Dyes and Pigments, 209, 110931.
  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines. (2024). European Journal of Organic Chemistry.

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A Technical Guide to the Therapeutic Potential of Imidazo[1,2-b]isoquinoline-5,10-diones

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The fused heterocyclic system of imidazo[1,2-b]isoquinoline-5,10-dione represents a privileged scaffold in medicinal chemistry. Characterized by a rigid, planar architecture, this core structure is an attractive starting point for the design of novel therapeutic agents.[1] Its unique electronic and steric properties, derived from the fusion of an isoquinoline core with an imidazole ring, make it a candidate for interacting with various biological targets, including enzymes and nucleic acids.[1] This guide synthesizes the current understanding of this compound class, detailing its chemical synthesis, exploring its known and potential biological activities, and providing validated experimental protocols to empower further research and development. Drawing parallels from structurally related imidazo-fused heterocycles, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, we will delineate a strategic path for unlocking the full therapeutic potential of imidazo[1,2-b]isoquinoline-5,10-diones.[2][3][4][5]

The Core Scaffold: Synthesis and Physicochemical Characterization

The foundation of any drug discovery program lies in the robust synthesis and fundamental understanding of the core molecule. The this compound, with the molecular formula C₁₁H₆N₂O₂, is a distinctive butterfly-shaped molecule.[6][7][8]

Synthesis Pathway

A primary route to the core scaffold involves the condensation and cyclization of appropriate precursors. One established method utilizes a solution of phthaloyl chloride in dry pyridine, which is added dropwise to a mixture containing imidazole.[6] The reaction is refluxed and subsequently purified to yield the target compound.

Below is a conceptual workflow for the synthesis and purification process.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification S1 Reactant Preparation (Imidazole, Phthaloyl Chloride, Pyridine, Palladium Catalyst) S2 Dropwise Addition (Phthaloyl Chloride solution to Imidazole mixture at 273 K) S1->S2 S3 Reflux (4 hours) S2->S3 W1 Quenching (Pour into ice water) S3->W1 Cool to RT W2 Liquid-Liquid Extraction (with Chloroform) W1->W2 W3 Washing (Aqueous HCl, Distilled Water) W2->W3 W4 Drying & Evaporation (Dry over MgSO₄, evaporate under vacuum) W3->W4 W5 Final Product (this compound) W4->W5

Caption: General workflow for the synthesis of the core scaffold.

Physicochemical and Structural Properties

X-ray crystallography has provided significant insights into the molecule's structure.[6]

  • Molecular Geometry: The title molecule, C₁₁H₆N₂O₂, is described as butterfly-shaped and is nearly planar, with only a slight bend along the O=C···C=O axis.[6][7] The dihedral angle between the two parts is approximately 6.42°.[6]

  • Crystal Packing: In its crystalline form, molecules are linked through C—H⋯O hydrogen bonds, forming layers. These layers are further connected into a three-dimensional network via π–π stacking interactions between antiparallel arranged molecules.[6]

  • Molecular Weight: The molecular weight of the core scaffold is approximately 198.18 g/mol .[8]

These structural features, particularly the planarity and potential for π–π interactions, are critical as they suggest a propensity for intercalation with DNA or interaction with flat binding domains in proteins, a common mechanism for anticancer agents.[1]

PropertyValueSource
Molecular FormulaC₁₁H₆N₂O₂[8]
Molecular Weight198.18 g/mol [8]
Crystal SystemMonoclinic[6]
Dihedral Angle6.42 (3)°[6]
Key InteractionsC—H⋯O hydrogen bonds, π–π stacking[6]

Therapeutic Potential and Postulated Mechanisms of Action

While direct biological data on this compound itself is emerging, the therapeutic promise of the broader class of imidazo-fused heterocycles is well-documented. These related structures have demonstrated significant activity against cancer, microbial infections, and inflammatory processes.[2][5][9]

Anticancer Activity

The most promising therapeutic avenue for this scaffold is in oncology. Structurally analogous compounds, such as imidazo[1,2-a]pyridines and imidazo[4,5-h]isoquinolin-9-ones, act on various hallmarks of cancer.[2][3][10]

Postulated Mechanisms:

  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling.[11] Imidazo-fused compounds have been identified as potent inhibitors of key kinases like PI3K/Akt, Lck, and EGFR.[2][10][11][12] Inhibition of these pathways can halt cell proliferation, induce apoptosis, and arrest the cell cycle.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo-fused derivatives have been shown to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[13]

  • DNA Intercalation: The planar nature of the fused ring system strongly suggests the potential for intercalation between DNA base pairs, a mechanism used by established chemotherapeutics to disrupt DNA replication and transcription.[1]

G Compound Imidazo[1,2-b]isoquinoline- 5,10-dione Derivative Kinase Protein Kinase (e.g., PI3K, EGFR, Lck) Compound->Kinase Inhibits Tubulin Tubulin Monomers Compound->Tubulin Inhibits Assembly DNA Nuclear DNA Compound->DNA Intercalates Pathway Downstream Signaling (e.g., Akt Phosphorylation) Kinase->Pathway Microtubules Microtubule Assembly Tubulin->Microtubules Replication DNA Replication & Transcription DNA->Replication Proliferation Cell Proliferation & Survival Pathway->Proliferation CycleArrest G2/M Cell Cycle Arrest Microtubules->CycleArrest Replication->Proliferation Apoptosis Apoptosis Replication->Apoptosis Inhibition leads to Proliferation->Apoptosis Inhibition leads to CycleArrest->Apoptosis

Caption: Postulated anticancer mechanisms of action for the scaffold.

Antimicrobial and Antiparasitic Activities

Derivatives of the related 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one scaffold have demonstrated notable in vitro activity against parasites like Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease).[9]

Postulated Mechanisms:

  • Heme Binding: In the context of malaria, these compounds may function similarly to chloroquine by binding to heme. This interaction prevents the parasite from detoxifying heme into hemozoin, leading to a buildup of toxic heme and parasite death.[9] A strong correlation has been observed between antimalarial activity and heme binding affinity for this class of compounds.[9]

  • Enzyme Inhibition: In bacteria and mycobacteria, essential enzymes in pathways like mycolic acid biosynthesis (e.g., InhA) are potential targets.[14] The imidazoquinoline scaffold has been explored for designing direct inhibitors of such enzymes, which could overcome resistance mechanisms associated with prodrugs like isoniazid.[14]

Validated Experimental Protocols

To facilitate further investigation, this section provides detailed, self-validating methodologies for key assays. The rationale behind critical steps is explained to ensure both reproducibility and a deeper understanding of the experimental design.

Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549, HCT-116, MDA-MB-231)[11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, same concentration as the highest compound dose) and a "medium only" blank. Incubate for 48-72 hours. Causality: A 48-72 hour incubation period is typically sufficient for antiproliferative effects to manifest.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. Causality: DMSO is an effective solvent for the water-insoluble formazan, allowing for accurate spectrophotometric measurement.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.

Rationale: Many anticancer agents induce cell death by causing irreparable damage that leads to arrest at specific cell cycle checkpoints (e.g., G1, S, or G2/M).[11][13] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cell cycle phases.

Materials:

  • Cancer cell line (e.g., HT-29)[13]

  • Test compound (at IC₅₀ concentration)

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes. Causality: It is critical to collect floating cells as they often represent the apoptotic or arrested population.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Causality: Ethanol fixation permeabilizes the cell membrane, allowing the PI stain to enter and bind to DNA, while preserving the cellular structure.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark. Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a particular phase indicates cell cycle arrest.

Future Perspectives and Conclusion

The this compound scaffold stands as a platform of significant therapeutic potential, particularly in oncology. Its rigid, planar structure is amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties through Structure-Activity Relationship (SAR) studies.

Future research should focus on:

  • Library Synthesis: Creating a diverse library of derivatives by modifying substituents on the aromatic rings to improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying the specific molecular targets (e.g., which kinases or cellular proteins) through techniques like thermal shift assays, affinity chromatography, or kinome profiling.

  • In Vivo Evaluation: Progressing lead compounds with potent in vitro activity into preclinical animal models to assess efficacy, toxicity, and pharmacokinetics.

References

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • Frank, F. M., Ciccarelli, A. B., Bollini, M., & Lombardo, M. E. (2013). Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives. ResearchGate. [Link]

  • Villemagne, B., et al. (2018). Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis. Molecules, 23(8), 2033. [Link]

  • Al-Ostath, S., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Systematic Reviews in Pharmacy. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. SRP. [Link]

  • Kumar, S., et al. (2022). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 27(5), 1490. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). One-Pot Synthesis of Benzo[1][2]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. ACS Omega, 5(29), 18329–18337. [Link]

  • National Center for Biotechnology Information. (2011). This compound. PubMed. [Link]

  • Glavač, D., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(23), 5632. [Link]

  • Wang, G., et al. (2017). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 13, 817–823. [Link]

  • Rössiger, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Norman, M. H., et al. (2001). Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase. Journal of Medicinal Chemistry, 44(26), 4670–4683. [Link]

  • Patel, D. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Brancale, A., et al. (2010). Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Analogues: Synthesis, Cytotoxic Activity and Study of the Mechanism of Action. Journal of Medicinal Chemistry, 53(2), 858–874. [Link]

  • Burger, M. T., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027–1030. [Link]

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The Imidazo[1,2-b]isoquinoline-5,10-dione Scaffold: A Review of its Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Foreword

The landscape of medicinal chemistry is perpetually driven by the search for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery. Among these, nitrogen-based fused ring systems, such as those containing an imidazole moiety, have demonstrated a remarkable breadth of biological activity. This guide focuses on a specific, promising scaffold: Imidazo[1,2-b]isoquinoline-5,10-dione . While direct research on this precise molecule is nascent, its structural analogues have shown significant promise as anticancer, anti-infective, and kinase-modulating agents. This document synthesizes the foundational chemical knowledge of this scaffold and extrapolates its therapeutic potential by examining the well-documented activities of its close relatives, providing a strategic roadmap for researchers and drug development professionals.

Chapter 1: Core Molecular Structure and Physicochemical Properties

The parent compound, this compound, is a rigid, polycyclic aromatic system. Its chemical formula is C₁₁H₆N₂O₂.[1] Understanding its three-dimensional structure is paramount, as this governs its interaction with biological macromolecules.

X-ray crystallography has revealed that the molecule is not perfectly planar but adopts a "butterfly-shaped" conformation, with a slight fold along the dicarbonyl axis.[2][3] The dihedral angle between the two main parts of the molecule is reported to be 6.42 (3)°.[2][3] In its crystalline state, the structure is stabilized by a network of intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions, with a centroid-to-centroid distance of 3.4349 (9) Å between adjacent rings.[2][3] These stacking capabilities are often crucial for intercalation with DNA or fitting into the aromatic-rich active sites of enzymes like kinases.

Table 1: Physicochemical and Crystallographic Data

PropertyValueSource
Molecular Formula C₁₁H₆N₂O₂PubChem[1]
Molecular Weight 198.18 g/mol PubChem[1]
CAS Number 36142-27-5PubChem[1]
Crystal System MonoclinicActa Crystallogr.[2]
Space Group P2₁/cActa Crystallogr.[2]
Unit Cell a 7.6518 (7) ÅActa Crystallogr.[2]
Unit Cell b 7.2469 (6) ÅActa Crystallogr.[2]
Unit Cell c 15.5197 (13) ÅActa Crystallogr.[2]
Unit Cell β 99.947 (1)°Acta Crystallogr.[2]

Chapter 2: Synthesis of the Heterocyclic Core

The construction of the this compound core is a critical step in exploring its potential. A documented method involves a palladium-catalyzed cross-coupling reaction.

Palladium-Catalyzed Annulation

A key synthetic route involves the reaction between phthaloyl chloride and imidazole.[2] This reaction is facilitated by a palladium catalyst, specifically bis(triphenylphosphine)palladium(II) chloride.

Causality of Component Selection:

  • Phthaloyl Chloride: Serves as the source for the isoquinoline-dione portion of the final structure, providing the benzene ring and the two carbonyl groups.

  • Imidazole: Provides the five-membered nitrogen-containing ring that fuses to the isoquinoline backbone.

  • Pyridine: Acts as a basic solvent, neutralizing the HCl generated during the reaction and facilitating the reaction conditions.

  • Bis(triphenylphosphine)palladium(II) Chloride: This catalyst is essential for the C-N bond formation that closes the final ring. Palladium catalysts are widely used in organic synthesis for their efficiency in forming carbon-heteroatom bonds under relatively mild conditions.

Synthesis_Scheme Palladium-Catalyzed Synthesis cluster_reactants Reactants cluster_conditions Conditions R1 Imidazole P This compound R1->P Reaction R2 Phthaloyl Chloride R2->P Reaction C1 Pd(PPh₃)₂Cl₂ (Catalyst) C1->P C2 Pyridine (Solvent) C2->P C3 Reflux C3->P

Caption: Synthetic route to the target scaffold.

Detailed Synthesis Protocol

The following protocol is adapted from the published literature for the synthesis of the title compound.[2]

Protocol 2.2.1: Synthesis of this compound

  • Preparation: In a round-bottom flask, prepare a mixture of imidazole (1.7 g, 25 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.87 g) in 15 mL of dry pyridine.

  • Reaction Initiation: Cool the mixture to 273 K (0 °C) using an ice bath.

  • Reagent Addition: Add a solution of phthaloyl chloride (5.58 g, 27.5 mmol) in 20 mL of dry pyridine dropwise to the cooled mixture. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 150 mL of ice water to precipitate the product and quench any remaining reactive species.

    • Extract the aqueous solution with chloroform.

    • Wash the combined chloroform extracts with a 2% aqueous HCl solution to remove residual pyridine, followed by washing with distilled water (3 x 15 mL).

  • Purification:

    • Dry the chloroform solution over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Further purification can be achieved via column chromatography or recrystallization.

Chapter 3: Biological Activities and Therapeutic Potential

While the biological profile of the parent this compound is not yet extensively detailed, the activities of structurally related imidazo-fused heterocycles provide a compelling rationale for its investigation in several therapeutic areas.

Anticancer Potential: A Kinase Inhibition Paradigm

The broader family of imidazopyridines, imidazoisoquinolines, and related scaffolds are frequently identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4][5]

Potential Kinase Targets:

  • Mps1 (TTK): Imidazo[1,2-b]pyridazine derivatives have been developed as extremely potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, with nanomolar efficacy against cancer cell lines.[6] Mps1 is a key regulator of the spindle assembly checkpoint, making it an attractive target for inducing mitotic arrest in cancer cells.

  • DYRK Kinases: The imidazo[1,2-b]pyridazine scaffold has also been optimized to yield selective inhibitors of DYRK1A, a kinase implicated in neurological disorders and certain cancers.[4]

  • EGFR and PI3K: Other related scaffolds, like imidazo[1,2-a]quinazolines and imidazo[4,5-c]quinolines, have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt signaling pathway, respectively.[7][8] Both are validated and highly important pathways in oncology.

The mechanism of action for these compounds often involves inducing apoptosis (programmed cell death) and cell cycle arrest. Studies on imidazo[1,2-a]pyridine compounds have shown they can increase levels of tumor suppressors like p53 and p21, leading to cell cycle arrest, and trigger the extrinsic apoptosis pathway via activation of caspases and cleavage of PARP.[9][10]

Apoptosis_Pathway Proposed Anticancer Mechanism of Action cluster_drug Drug Action cluster_pathway Cellular Signaling cluster_outcome Cellular Outcome Drug Imidazo[1,2-b]isoquinoline -5,10-dione Derivative PI3K PI3K Drug->PI3K Inhibits p53 p53 Drug->p53 Activates (indirectly) Caspases Caspase Cascade (Caspase 8, 7) Drug->Caspases Induces Akt Akt PI3K->Akt Activates Akt->p53 Inhibits p21 p21 p53->p21 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis SAR_Diagram Potential Sites for SAR Exploration cluster_labels Potential Sites for SAR Exploration mol R1 R1 R1->mol Substitutions here (e.g., aryl groups) can enhance kinase selectivity and potency. R2 R2 R2->mol Modifications to the benzene ring (e.g., Cl, F) can modulate electronic properties and cell permeability. R3 R3 R3->mol Small alkyl groups may improve binding affinity.

Caption: Key positions on the scaffold for derivatization.

For imidazo[1,2-b]pyridazines, substitutions at the 2, 6, 7, and 8-positions have been explored. [4]Introducing aryl groups at the 6-position improved cellular activity, while methylation at the 2-position enhanced binding affinity for DYRK1A. [4][6]This suggests that similar modifications to the corresponding positions on the this compound scaffold could be a fruitful strategy for developing potent and selective inhibitors.

Chapter 4: Key Experimental Protocol - Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, a primary screening for anticancer activity is essential. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol 4.1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is a standard methodology for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound against a cancer cell line, as described in studies of related compounds. [9][10]

  • Cell Culture:

    • Culture a human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.

    • Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.

  • Incubation:

    • Incubate the treated plates for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a compelling yet underexplored area of medicinal chemistry. Its synthesis is achievable through established catalytic methods, and its rigid, aromatic structure is characteristic of many successful kinase inhibitors. Based on robust evidence from closely related heterocyclic systems, this scaffold holds significant potential for development into novel therapeutics, particularly in oncology.

Future research should focus on:

  • Library Synthesis: Creating a diverse library of derivatives with substitutions at key positions to perform a thorough SAR study.

  • Broad Biological Screening: Evaluating these new compounds against a wide panel of human cancer cell lines and a broad range of protein kinases to identify primary targets.

  • Mechanism of Action Studies: For active compounds, performing detailed cellular assays (e.g., Western blotting for signaling proteins, cell cycle analysis, apoptosis assays) to elucidate their precise mechanism of action.

  • In Vivo Evaluation: Advancing the most promising leads into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically applying the principles of medicinal chemistry and chemical biology, the full therapeutic potential of the this compound scaffold can be unlocked.

References

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • Various Authors. (n.d.). Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives. ResearchGate. Retrieved from various articles on the platform discussing antimalarial and trypanocidal activities. [Link]

  • Choi, H. J., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(8), 3487-3491. [Link]

  • Jones, A. M., et al. (2021). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 219, 113437. [Link]

  • Hasanvand, Z., et al. (2022). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 128, 106093. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12262920, this compound. PubChem. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases. ResearchGate. [Link]

  • Reddy, T. R., et al. (2019). One-Pot Synthesis of Benzoi[4][7]midazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. ACS Omega, 4(7), 12345-12354. [Link]

  • Stauffer, F., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027-1030. [Link]

  • Altaher, A. M., Adris, M. A., & Aliwaini, S. H. (2020). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 11(12), 1586-1596. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Basale, A., et al. (2021). Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Pharmaceuticals, 14(8), 750. [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • Various Authors. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. [Link]

  • Butković, K., Kralj, M., & Hranjec, M. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(16), 4995. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Butković, K., Kralj, M., & Hranjec, M. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(16), 4995. [Link]

  • Al-Mohammed, N. N., et al. (2011). This compound. Acta Crystallographica Section E Structure Reports Online. [Link]

  • Butković, K., Kralj, M., & Hranjec, M. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Semantic Scholar. [Link]

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Introduction to the Imidazo[1,2-b]isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazo[1,2-b]isoquinoline-5,10-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, structural characteristics, established synthesis protocols, and the broader therapeutic potential of the imidazo-isoquinoline scaffold. While biological data on the parent dione is emerging, this document synthesizes current knowledge and explores the activities of related derivatives to provide a forward-looking perspective for researchers in drug discovery and materials science. This guide is intended to serve as a foundational resource, grounded in authoritative data and field-proven insights.

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among these, fused heterocyclic systems are of particular importance as they offer rigid, three-dimensional structures that can be tailored for specific biological targets. The imidazo[1,2-b]isoquinoline core is one such scaffold, merging the functionalities of both imidazole and isoquinoline. This fusion creates a unique electronic and steric environment, making it a privileged structure in the design of novel therapeutic agents. Derivatives of the broader imidazo-isoquinoline class have demonstrated a wide range of biological activities, including antiviral, antiproliferative, and antimalarial properties.[2][3][4]

This guide focuses specifically on the dione derivative, This compound (CAS Number: 36142-27-5 ).[5][6][7] Its structure, featuring a quinone-like moiety, suggests potential for unique mechanisms of action, such as engaging in redox processes or acting as an intercalating agent. We will explore the foundational chemistry and structural biology of this specific molecule to provide a robust platform for future research and development.

Physicochemical and Structural Characterization

A precise understanding of a molecule's physical and structural properties is paramount for any application, from computational modeling to experimental design.

Key Physicochemical Identifiers

The fundamental properties of this compound are summarized below, providing essential data for experimental planning and material handling.[5][7]

PropertyValueSource
CAS Number 36142-27-5[5][6][7]
Molecular Formula C₁₁H₆N₂O₂[5][7][8]
Molecular Weight 198.18 g/mol [5][7]
IUPAC Name This compound[5][7]
InChIKey YXEOGWKIIAIXJH-UHFFFAOYSA-N[5]
SMILES O=C1N2C=CN=C2C(=O)C2=C1C=CC=C2[5]
Structural Elucidation

The three-dimensional architecture of a molecule dictates its interaction with biological targets. X-ray crystallography has revealed that this compound possesses a distinct, non-planar structure.

The molecule is described as "butterfly-shaped," exhibiting a slight fold along the O=C···C=O axis.[8][9] The dihedral angle between the two main planar sections of the molecule is approximately 6.42°.[8][9] This subtle deviation from planarity is a critical feature that can influence its stacking interactions, particularly with biomacromolecules like DNA or proteins.

In the solid state, the crystal structure is stabilized by intermolecular C—H···O hydrogen bonds, which organize the molecules into two-dimensional arrays.[8] Furthermore, π–π stacking interactions are observed between the isoquinoline rings of adjacent, anti-parallel molecules, with a centroid-to-centroid distance of 3.4349 Å.[8] This demonstrates the compound's capacity for non-covalent interactions, a key aspect of its potential biological activity.

Table 2: Crystallographic Data [8]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 7.6518 (7) Å
b 7.2469 (6) Å
c 15.5197 (13) Å
β 99.947 (1)°
Volume 847.66 (13) ų
Z 4

Synthesis and Mechanistic Considerations

The accessibility of a compound is a critical bottleneck in research. Fortunately, a straightforward synthesis for this compound has been reported.

Synthesis Pathway

The documented synthesis involves a condensation and cyclization reaction between phthaloyl chloride and imidazole.[8] This approach leverages the nucleophilicity of the imidazole ring to attack the electrophilic acyl chloride groups, leading to the formation of the fused tricyclic system.

Synthesis cluster_reactants Reactants cluster_conditions Conditions Phthaloyl_chloride Phthaloyl Chloride Reaction_Center + Phthaloyl_chloride->Reaction_Center Imidazole Imidazole Imidazole->Reaction_Center Pyridine Dry Pyridine (Solvent & Base) Pyridine->Reaction_Center Reflux Reflux (Heat) Reflux->Reaction_Center Catalyst Bis(triphenylphosphine) palladium(II) chloride Catalyst->Reaction_Center Product Imidazo[1,2-b]isoquinoline- 5,10-dione Reaction_Center->Product Condensation/ Cyclization caption Figure 1. Synthesis Scheme.

Figure 1. High-level synthesis scheme.
Detailed Experimental Protocol

The following protocol is adapted from the literature and provides a self-validating system for the synthesis of the title compound.[8]

Materials:

  • Imidazole (1.7 g, 25 mmol)

  • Phthaloyl chloride (5.58 g, 27.5 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (0.87 g, catalyst)

  • Dry Pyridine (35 ml total)

  • Chloroform

  • 2% Aqueous HCl

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine imidazole (1.7 g) and bis(triphenylphosphine)palladium(II) chloride (0.87 g) in 15 ml of dry pyridine.

    • Rationale: Dry pyridine is crucial as it serves as both the solvent and an acid scavenger, neutralizing the HCl gas produced during the acylation reaction, which would otherwise protonate the imidazole and inhibit the reaction. The palladium catalyst facilitates the coupling process.

  • Addition of Reagent: Prepare a solution of phthaloyl chloride (5.58 g) in 20 ml of dry pyridine. Add this solution dropwise to the imidazole mixture at 273 K (0 °C).

    • Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the final tricyclic product.

  • Workup & Extraction: Cool the reaction mixture to room temperature and pour it into 150 ml of ice water. Extract the aqueous solution with chloroform.

    • Rationale: Pouring into ice water precipitates the organic product while dissolving the pyridine hydrochloride salt. Chloroform is an effective solvent for extracting the desired product from the aqueous phase.

  • Purification: Wash the combined chloroform extracts sequentially with 2% aqueous HCl solution and distilled water (3 x 15 ml). Dry the organic layer over anhydrous magnesium sulfate.

    • Rationale: The HCl wash removes any remaining pyridine. The water wash removes residual salts. Magnesium sulfate is a drying agent that removes trace amounts of water from the chloroform.

  • Isolation: Evaporate the chloroform under reduced pressure to yield the crude product. Further purification can be achieved via recrystallization or column chromatography.

General Workflow for Analysis

A standard workflow should be employed to validate the synthesis and confirm the identity and purity of the final product.

Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Structural & Purity Analysis A Reaction Setup B Reflux & Workup A->B C Crude Product Isolation B->C D Column Chromatography (e.g., Silica, Ethyl Acetate/Hexane) C->D E TLC Analysis (Purity Check) D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (Confirm MW) E->G H X-Ray Crystallography (Confirm Structure) F->H caption Figure 2. Synthesis & Analysis Workflow.

Figure 2. A general workflow for synthesis, purification, and analysis.

Biological Activity and Therapeutic Potential

While direct biological studies on this compound are not extensively published, the therapeutic promise of the broader imidazo-isoquinoline family is well-documented. By examining related structures, we can infer potential applications and guide future research.

Activity of Related Scaffolds

The imidazo-isoquinoline core is a versatile pharmacophore. Different isomers and derivatives have shown significant activity against a range of diseases:

  • Antiviral Activity: Multi-ring fused imidazo[1,2-a]isoquinoline derivatives have been synthesized and shown to possess significant anti-herpes simplex virus (HSV) activity.[3][4] The mechanism is believed to involve the suppression of viral immediate-early transcription, presenting a non-nucleoside lead for HSV management.[3][4]

  • Antiproliferative Activity: Amidino-substituted imidazo[4,5-b]pyridines, a related class, have displayed potent and selective activity against colon carcinoma cell lines in the sub-micromolar range.[1] This highlights the potential of these scaffolds in oncology.

  • Antimalarial & Trypanocidal Activity: Derivatives of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one have demonstrated moderate to good antimalarial efficacy.[2] Their mode of action is thought to be similar to chloroquine, involving the inhibition of hemozoin formation.[2] Additionally, certain thioamide-substituted derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2]

BiologicalActivity cluster_derivatives Derivatization & Isomerization cluster_activities Observed Biological Activities Core Imidazo-Isoquinoline Core Scaffold D1 Multi-ring Fused Imidazo[1,2-a]isoquinolines Core->D1 D2 Amidino-Substituted Imidazo[4,5-b]pyridines Core->D2 D3 Dihydro-Imidazo[1,2-b] isoquinolin-5(1H)-ones Core->D3 A1 Anti-Herpes Virus (HSV) (Inhibition of transcription) D1->A1 A2 Antiproliferative (Colon Carcinoma) D2->A2 A3 Antimalarial / Trypanocidal (Heme binding) D3->A3 caption Figure 3. Bioactivity of related scaffolds.

Figure 3. Biological activities demonstrated by various imidazo-isoquinoline derivatives.

Future Directions and Applications

The unique structure of this compound makes it a compelling candidate for further investigation.

  • Drug Discovery: The primary avenue is the systematic exploration of its biological activity. Screening against panels of cancer cell lines, viruses, and parasites is a logical first step. The dione functionality suggests a potential for redox activity, which could be exploited in cancer therapy to generate reactive oxygen species.

  • Probe Development: Its inherent fluorescence, a common feature of such extended aromatic systems, could be explored.[4] If fluorescent, it could be developed into a biological probe for imaging or as a DNA intercalating agent for cellular studies.

  • Materials Science: Related isomers, such as imidazo[5,1-a]isoquinolines, have been investigated as intense blue light emitters for potential use in Organic Light-Emitting Diodes (OLEDs).[10] The photophysical properties of this compound should be characterized to assess its potential in organic electronics.

Conclusion

This compound (CAS: 36142-27-5) is a structurally intriguing heterocyclic compound. While it serves as a foundational scaffold, its derivatives and isomers have demonstrated a remarkable breadth of biological activities, from antiviral to anticancer. The established synthesis protocol makes it accessible for further research. Future work should focus on a thorough biological evaluation of the parent compound and the rational design of new derivatives to optimize its therapeutic potential. This guide provides the essential, authoritative information required for researchers to embark on the exploration of this promising molecule.

References

  • Matrix Fine Chemicals. 5H,10H-IMIDAZO[1,2-B]ISOQUINOLINE-5,10-DIONE. [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • ResearchGate. Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis and DNA Binding Properties of a New Benzo[f]Imidazo[1,5b]-Isoquinoline-Butan-1,2-Diol Derivative. [Link]

  • PubMed. This compound. [Link]

  • Bioengineer.org. Efficient Synthesis of Imidazo[2,1-a]Isoquinolin-5-ones Unveiled. [Link]

  • Wiley Online Library. Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

  • The Open Repository @ Binghamton (The ORB). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. [Link]

  • GeneOnline. Researchers Develop Efficient Synthesis Method for Imidazo[2,1-a]isoquinolin-5-ones with Potential Medicinal Applications. [Link]

  • PubMed. Synthesis of multi ring-fused imidazo [1,2- a]isoquinoline-based fluorescent scaffold as anti-Herpetic agent. [Link]

  • National Institutes of Health. Synthesis of multi ring-fused imidazo [1,2-a]isoquinoline-based fluorescent scaffold as anti-Herpetic agent. [Link]

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Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-b]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Imidazo[1,2-b]isoquinoline-5,10-dione, a heterocyclic scaffold of significant interest in medicinal chemistry, utilizing microwave irradiation. The protocol detailed herein offers a rapid, efficient, and high-yield alternative to conventional heating methods.[1][2][3][4] We will delve into the underlying principles of microwave-assisted organic synthesis (MAOS), the reaction mechanism, a detailed experimental protocol, and a discussion of the potential biological relevance of the target molecule.

Introduction: The Significance of this compound and the Advantages of Microwave Synthesis

The Imidazo[1,2-b]isoquinoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The 5,10-dione functionalization, in particular, presents a planar, electron-deficient system that can intercalate with DNA and inhibit enzymes such as topoisomerases, making it a promising pharmacophore for the development of novel therapeutic agents. The title compound, this compound, is a structurally intriguing "butterfly-shaped" molecule with potential for further chemical derivatization.[8][9]

Traditional synthetic routes to this and similar heterocyclic systems often require long reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing dielectric heating, microwave irradiation can rapidly and uniformly heat the reaction mixture, leading to dramatic accelerations in reaction rates, often by orders of magnitude.[1][2][3][4] This often translates to higher yields, improved product purity, and the ability to conduct reactions under solvent-free or greener solvent conditions.

Reaction Mechanism and Rationale

The synthesis of this compound from phthaloyl chloride and imidazole is proposed to proceed through a two-step mechanism:

  • Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on one of the electrophilic carbonyl carbons of phthaloyl chloride. This is followed by the elimination of a chloride ion and the formation of an N-acylated imidazole intermediate. A second nucleophilic acyl substitution occurs at the other carbonyl group of the phthaloyl moiety, likely involving the other nitrogen of the same imidazole, although an intermolecular reaction followed by cyclization is also possible.

  • Intramolecular Cyclization/Condensation: The intermediate then undergoes an intramolecular cyclization, driven by the proximity of the reacting groups. This is followed by a dehydration or dehydrohalogenation step to yield the final, fully aromatic this compound.

Microwave irradiation is particularly effective for this type of reaction as it can efficiently heat the polar starting materials and intermediates, overcoming the activation energy barrier for both the nucleophilic substitution and the cyclization steps.[1][4] The rapid heating also minimizes the formation of side products that can occur under prolonged thermal stress.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed for a standard laboratory microwave reactor. Users should adapt the parameters based on their specific instrumentation.

Reagents and Materials
Reagent/MaterialGradeSupplier
Phthaloyl chloride≥98%Sigma-Aldrich
Imidazole≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
ChloroformACS gradeFisher Scientific
Sodium BicarbonateACS gradeFisher Scientific
Anhydrous Magnesium SulfateACS gradeFisher Scientific
10 mL Microwave Reaction Vial-CEM, Biotage, etc.
Magnetic Stir Bar--
Step-by-Step Protocol
  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add imidazole (0.17 g, 2.5 mmol).

  • Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial and stir until the imidazole is fully dissolved.

  • Reactant Addition: Carefully add phthaloyl chloride (0.51 g, 2.5 mmol) dropwise to the stirred solution at room temperature. The reaction is exothermic, and a color change may be observed.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes with a maximum power of 200 W. Ensure stirring is active throughout the irradiation.

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with chloroform (3 x 25 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound as a solid.

Expected Results and Characterization
ParameterExpected Value
Yield 75-85%
Appearance Yellow to orange solid
Melting Point >300 °C
¹H NMR (400 MHz, CDCl₃) δ 7.8-8.5 (m, 6H)
¹³C NMR (100 MHz, CDCl₃) δ 115-160 (aromatic and carbonyl carbons)
HRMS (ESI) Calculated for C₁₁H₆N₂O₂ [M+H]⁺, found

Safety Precautions

  • Phthaloyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave synthesis should be carried out in a dedicated microwave reactor. Do not use a domestic microwave oven.

  • Ensure the reaction vial is properly sealed to prevent pressure buildup and potential explosions.

  • DMF is a skin and respiratory irritant. Handle with care in a fume hood.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease irradiation time or temperature. Ensure anhydrous conditions.
Loss of product during work-upEnsure complete extraction.
Impure Product Side reactionsDecrease reaction temperature. Optimize purification conditions.
Starting material contaminationUse high-purity starting materials.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Microwave-Assisted Synthesis cluster_workup Work-up & Purification cluster_product Final Product start1 Phthaloyl Chloride reaction 1. Dissolve Imidazole in DMF 2. Add Phthaloyl Chloride 3. Microwave Irradiation (120°C, 10 min) start1->reaction start2 Imidazole start2->reaction workup 1. Quench with Water 2. Chloroform Extraction 3. Wash with NaHCO₃ 4. Dry and Concentrate reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Sources

Application Notes and Protocols for the Comprehensive Characterization of Imidazo[1,2-b]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-b]isoquinoline-5,10-dione Scaffold

The this compound core is a rigid, planar heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features make it a privileged scaffold for designing novel therapeutic agents, particularly in oncology, and for developing new organic electronic materials.[1] The biological activity and material properties of its derivatives are intrinsically linked to their precise three-dimensional structure, purity, and physicochemical characteristics. Therefore, a rigorous and multi-faceted analytical approach is paramount to ensure the identity, purity, and structural integrity of any newly synthesized compound based on this scaffold.

This guide provides a suite of detailed application notes and validated protocols for the comprehensive characterization of this compound. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to confidently elucidate and confirm the structure and properties of these high-value compounds. The workflow progresses from initial structural verification and purity assessment to definitive three-dimensional analysis and evaluation of thermal stability.

Primary Structural Elucidation: A Spectroscopic Triad

The foundational step in characterizing a novel molecule is the confirmation of its covalent structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides a comprehensive initial assessment of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For the this compound scaffold, ¹H and ¹³C NMR, supplemented by 2D techniques like COSY and HMBC, are essential.

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power for polar heterocyclic systems and its high boiling point, which minimizes evaporation during longer 2D experiments. The expected aromatic proton signals will appear in the downfield region (typically 7-9 ppm) due to the deshielding effects of the aromatic rings and the electron-withdrawing dione groups.[2][3]

Protocol 1: ¹H, ¹³C, and 2D NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Vortex briefly to ensure complete dissolution.

  • Instrument Calibration: Before analysis, ensure the NMR spectrometer (a 400 MHz or higher field instrument is recommended) is properly calibrated using a standard sample.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: Pulse angle = 30-45°, acquisition time = 4 s, relaxation delay = 2 s, number of scans = 16.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: Pulse angle = 30°, acquisition time = 1.5 s, relaxation delay = 3 s, number of scans = 1024 or more to achieve adequate signal-to-noise.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • 2D NMR Acquisition (if required for derivatives):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.[4]

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Integrate the ¹H signals and assign the chemical shifts, multiplicities, and coupling constants. Assign the ¹³C signals based on chemical shifts and correlations from 2D spectra.

Table 1: Expected NMR Chemical Shifts for the this compound Core

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Rationale
H-2, H-3~7.5 - 8.0 (d)~115 - 125Protons on the imidazole ring.
H-6, H-9~8.2 - 8.5 (dd)~125 - 130Aromatic protons ortho to the dione carbonyls.
H-7, H-8~7.8 - 8.1 (td)~130 - 135Aromatic protons on the benzene ring.
C-5, C-10N/A~175 - 185Carbonyl carbons, highly deshielded.
C-5a, C-9aN/A~130 - 140Quaternary carbons at the ring junctions.
C-10aN/A~145 - 155Quaternary carbon of the imidazole ring.

Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and substitution.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula. Electron Impact (EI) ionization can be used to study the fragmentation patterns, offering corroborative structural evidence.

Expertise & Experience: The molecular ion peak ([M+H]⁺ in ESI) should be the base peak or at least highly abundant. For this compound (C₁₁H₆N₂O₂), the expected monoisotopic mass is 198.0429 Da.[5] A key fragmentation pathway in EI-MS involves the characteristic loss of carbon monoxide (CO) molecules from the dione moiety, a process common to quinone-like structures.[6][7]

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol. The solvent should be compatible with ESI.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap). Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺).

    • Use the instrument's software to calculate the elemental composition based on the measured exact mass.

    • Confirm that the calculated formula (C₁₁H₇N₂O₂ for the [M+H]⁺ ion) matches the theoretical formula with an error of less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. For this scaffold, the most informative signals are the carbonyl (C=O) stretching vibrations.

Expertise & Experience: The presence of two carbonyl groups in a conjugated dione system typically results in strong absorption bands in the region of 1650-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the fused imidazole ring. Aromatic C-H and C=C stretching vibrations will also be present.[8]

Protocol 3: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and collect a background spectrum of the empty accessory. This is crucial to subtract atmospheric CO₂ and H₂O signals.

  • Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

    • Typical Parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 2: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium
1720 - 1670C=O Stretch (Dione)Strong, Sharp
1620 - 1580Aromatic C=C StretchMedium-Strong
1550 - 1450Imidazole Ring StretchMedium

Purity Assessment: The Chromatographic Standard

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and for isolating them. Developing a robust HPLC method is essential for quality control throughout the synthesis and purification process.

Expertise & Experience: A reverse-phase C18 column is the workhorse for this type of analysis. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol. A gradient elution method, where the proportion of the organic solvent is increased over time, is generally most effective for separating the target compound from starting materials and by-products.

Protocol 4: Reverse-Phase HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, Acetonitrile) at a concentration of 1 mg/mL. Dilute this solution to ~50 µg/mL with the initial mobile phase composition.

  • Instrumentation and Conditions:

    • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λₘₐₓ from a UV-Vis spectrum).

  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Data Analysis and System Suitability:

    • Run a blank (injection of mobile phase) to identify any system peaks.

    • Inject the sample and integrate all peaks.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

    • Trustworthiness Check: The method is considered self-validating if the main peak is symmetrical (tailing factor between 0.9 and 1.2) and well-resolved from impurities.

Definitive Structure and Solid-State Properties

While spectroscopy and chromatography confirm the structure and purity, Single-Crystal X-ray Diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This is the ultimate confirmation of structure.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD not only confirms the atomic connectivity but also provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-π stacking, which govern the crystal packing.[9][10]

Expertise & Experience: Growing diffraction-quality single crystals is often the most challenging step. Slow evaporation from a suitable solvent system is the most common starting point. A publication on the title compound reported successful crystallization from acetonitrile.[9] The resulting crystal structure revealed a slightly bent, butterfly-shaped molecule.[9][10]

Protocol 5: Crystal Growth and X-ray Diffraction

  • Crystal Growth (Slow Evaporation):

    • Prepare a nearly saturated solution of the purified compound in a high-purity solvent (e.g., acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter into a clean, small vial.

    • Cover the vial with a cap pierced with a needle or with parafilm with a few pinholes to allow for very slow evaporation.

    • Store the vial in a vibration-free environment at a constant temperature for several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, defect-free single crystal under a microscope.

    • Mount the crystal on a suitable goniometer head.

    • Place the mounted crystal on the diffractometer (typically using Mo Kα radiation) and cool it under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the structure using direct methods (e.g., SHELXS).[9]

    • Refine the structural model against the experimental data (e.g., using SHELXL).[9]

  • Data Interpretation:

    • Analyze the final structure for bond lengths, angles, and torsion angles.

    • Examine intermolecular interactions in the crystal lattice. The R-factor (R1) should typically be below 5% for a well-refined small molecule structure.

Thermal Properties Analysis

Understanding the thermal stability of a compound is critical for drug development, formulation, and storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for this assessment.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, identifying melting points, phase transitions, and polymorphic forms.

Protocol 6: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a clean aluminum or ceramic TGA/DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • TGA Method:

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 400 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Monitor the percentage weight loss versus temperature.

  • DSC Method:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Monitor the heat flow to detect endothermic (melting) or exothermic (decomposition, crystallization) events.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition.

    • From the DSC thermogram, determine the onset and peak of the melting endotherm. A sharp melting peak observed in the DSC often correlates with high purity. The melting point for the title compound has been reported as 232-234 °C.[9]

Integrated Characterization Workflow

The power of this multi-technique approach lies in its synergy. Each method provides a piece of the puzzle, and together they create an unassailable body of evidence for the compound's identity, purity, and structure.

G cluster_spec Spectroscopic Analysis cluster_prop Property Analysis Synthesis Synthesis & Purification Purity_Check Purity Check (HPLC) Synthesis->Purity_Check Is it pure? Purity_Check->Synthesis <95% pure (Repurify) Structure_ID Primary Structure ID Purity_Check->Structure_ID >95% pure Final_Report Comprehensive Characterization Report Purity_Check->Final_Report Definitive_Structure Definitive 3D Structure (SC-XRD) Structure_ID->Definitive_Structure Structure Confirmed? NMR NMR (¹H, ¹³C, 2D) MS HRMS FTIR FTIR Properties Physicochemical Properties Definitive_Structure->Properties Crystal Available Definitive_Structure->Final_Report Properties->Final_Report TGA TGA DSC DSC

Caption: Integrated workflow for compound characterization.

References

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1666. [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. PubMed, PMID: 21837065. [Link]

  • Salem, M. A. I., Mahmoud, M. R., Soliman, E.-S. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Oregon State University Chemistry. Retrieved from [Link]

  • Feresin, G. E., Tapia, A., Rossomando, S., & Bustos, D. (2012). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society. [Link]

  • A. S. M. Hossain, M. A. Ali, & M. S. Islam. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Rössiger, C., Oel, T., Schweitzer, P., Vasylets, O., Kirchner, M., Abdullahu, A., Schlettwein, D., & Göttlich, R. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Wang, Y., Song, F.-R., Liu, Z.-Q., & Liu, S.-Y. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 810. [Link]

  • Reddy, T. R., Reddy, G. R., & Poornachandra, Y. (2024). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 20, 298-306. [Link]

  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Astrochemistry Laboratory. Retrieved from [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of Imidazo[1,2-b]isoquinoline-5,10-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]isoquinoline-5,10-dione core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as antiparasitic and antimalarial agents.[1] As new analogues are synthesized and evaluated, the need for a robust, reliable analytical method to determine purity, quantify yield, and assess stability is paramount. This application note details a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the routine analysis of this compound and its structurally related derivatives. The protocol is grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for pharmaceutical research and development.[2][3][4]

Introduction: The Analytical Challenge

Imidazo[1,2-b]isoquinoline-5,10-diones are nitrogen-containing heterocyclic compounds, a class known for its diverse biological activities.[5][6] The core structure (Figure 1) is largely planar and aromatic, making it an ideal candidate for analysis by reversed-phase chromatography.[5][7] However, the presence of multiple nitrogen atoms can lead to challenging chromatographic behavior, such as peak tailing due to interactions with residual silanols on the stationary phase. Furthermore, synthetic routes can produce closely related impurities or isomers that require a high-resolution method for accurate separation and quantification.[8][9]

This guide provides a systematic approach to developing and validating an HPLC method that addresses these challenges, ensuring data integrity for researchers, synthetic chemists, and drug development professionals.

Chemical structure of this compound

Figure 1. Chemical Structure of the Parent Compound, this compound.

Method Development: Rationale and Strategy

The primary goal is to achieve a robust separation of the main analyte from its potential impurities and derivatives with good peak shape and sensitivity. Reversed-phase HPLC is the technique of choice due to its versatility and compatibility with the physicochemical properties of these aromatic heterocyclic compounds.[7][10]

The Causality Behind Our Choices:
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic interactions with the aromatic rings of the isoquinoline system. This provides the primary mechanism for retention and separation. A column with high-purity silica and end-capping is crucial to minimize secondary interactions with surface silanols, which can cause peak tailing.

  • Mobile Phase: A binary system of an organic solvent (acetonitrile) and water is used. Acetonitrile is preferred over methanol for its lower viscosity and superior UV transparency.[7]

  • Mobile Phase Modifier: The addition of a small percentage (0.1%) of an acid, such as formic acid or trifluoroacetic acid (TFA), is critical. These modifiers serve two purposes:

    • They protonate residual silanols on the silica backbone, "masking" them from interacting with the basic nitrogen atoms in the analytes.

    • They ensure that the analytes, which are weak bases, exist in a single protonated state, leading to sharper, more symmetrical peaks.[5]

  • Elution Mode: A gradient elution is employed. This is essential when analyzing a parent compound alongside its derivatives, which may span a wide range of polarities. A gradient allows for the elution of more polar compounds early in the run while ensuring that more hydrophobic, highly retained compounds elute within a reasonable time, maintaining sharp peaks.

  • Detection: UV-Vis detection is selected due to the chromophoric nature of the fused aromatic system. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax) for the compounds of interest. For many aromatic systems, 254 nm serves as an excellent starting point.

Experimental Protocol

This protocol provides a validated starting point for the analysis. It is recommended to perform system suitability tests before any sample analysis.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).

  • Sample Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution 1:10 with diluent.

  • Sample Solution: Prepare samples in the diluent to a concentration within the validated linear range of the method. Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or analyte λmax)
Injection Volume 10 µL
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D HPLC System Setup C->D E System Suitability Test (SST) D->E F Sample Injection & Run E->F G Peak Integration & Identification F->G H Quantification (Purity, Assay) G->H I Reporting H->I

General experimental workflow for HPLC analysis.

Method Validation: A Self-Validating System

To ensure the method is trustworthy and fit for its purpose, it must be validated according to ICH Q2(R1) guidelines.[11] Validation provides documented evidence that the method delivers reliable results.[3][12]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak is pure (PDA detector) and well-resolved from other components (Resolution > 2).
Linearity Proportionality of response to concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 1-200 µg/mL).
Accuracy Closeness to the true value.Mean recovery of 98.0% - 102.0% at three concentration levels.[12]
Precision Agreement between repeated measurements.Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.[12]
LOQ/LOD Lowest quantifiable/detectable amount.Signal-to-Noise (S/N) ratio ≥ 10 for LOQ and ≥ 3 for LOD.
Robustness Resilience to small method variations.%RSD of results ≤ 2.0% after minor changes (e.g., flow rate ±10%, temp ±2°C).
Interrelation of Validation Parameters

Validation_Parameters center Reliable Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ Precision->Accuracy Range->Accuracy Range->Precision

Logical relationship of key method validation parameters.

Conclusion

The RP-HPLC method detailed herein provides a robust, sensitive, and reliable framework for the analysis of this compound and its derivatives. The use of a C18 column with an acidified acetonitrile-water gradient ensures excellent resolution and peak symmetry for these nitrogen-containing heterocyclic compounds. By adhering to the principles of method validation outlined by the ICH, laboratories can implement this protocol with a high degree of confidence, generating trustworthy data essential for advancing drug discovery and development programs.

References

  • Schrank, L. R., Grisby, R. D., & Hanks, A. R. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic. [Link]

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  • Unger, M., Stoeckigt, D., Belder, D., & Stoeckigt, J. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026–3032. [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Dong, M. W. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Shpigun, L. K., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Dadkhah, M., Salarian, M., & Fakhari, A. R. (2016). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. PubMed Central. [Link]

  • Grenda, D., et al. (2014). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link]

  • Shpigun, L. K., et al. (2021). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS. ISTINA. [Link]

  • Bruno-Blanch, L. E., et al. (2003). Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives. WILEY-VCH Verlag. [Link]

  • Shpigun, L. K., et al. (2021). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. [Link]

  • K'psowa, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. [Link]

  • Peterson, M. (2021). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. The Open Repository @ Binghamton (The ORB). [Link]

  • Ng, C. H., et al. (2011). This compound. PubMed Central. [Link]

  • Moglioni, A. G., et al. (2012). Synthesis of 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and derivatives. ResearchGate. [Link]

  • CONICET. (n.d.). Synthesis of 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and derivatives. [Link]

  • Cziebor, F., et al. (2019). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ResearchGate. [Link]

  • Singh, I., et al. (2010). Synthesis and DNA Binding Properties of a New Benzo[f]Imidazo[1,5b]-Isoquinoline-Butan-1,2-Diol Derivative. ResearchGate. [Link]

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Application Note: Structural Elucidation of Imidazo[1,2-b]isoquinoline-5,10-dione using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of the novel heterocyclic compound, Imidazo[1,2-b]isoquinoline-5,10-dione, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex organic molecules. By explaining the causality behind experimental choices and integrating self-validating systems within the protocols, this document serves as both a practical guide and an educational resource for advanced structural elucidation.

Introduction

This compound is a rigid, planar N-heterocyclic compound with a molecular formula of C₁₁H₆N₂O₂ and a molecular weight of 198.18 g/mol .[1] Its unique polycyclic aromatic structure, containing both imidazole and isoquinoline-5,10-dione moieties, suggests potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for any further investigation of its biological or physical properties. This application note details the synergistic application of NMR and mass spectrometry to unambiguously determine its chemical structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation patterns, confirming the elemental composition.[2][3][4]

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this note.

Caption: Structure of this compound with atom numbering.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is the cornerstone for determining the elemental composition of a new chemical entity.[2][3][4] The high mass accuracy of modern spectrometers, such as Orbitrap or FT-ICR systems, allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z).[5][6]

Experimental Protocol: ESI-HRMS

Objective: To determine the exact mass of the protonated molecule [M+H]⁺ and confirm its elemental composition.

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof). The choice of solvent should be guided by the compound's solubility.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a dilute solution for infusion by taking 10 µL of the stock solution and diluting it into 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode analysis.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: 100-500 m/z.

    • Resolution: >140,000 at m/z 200.

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Data Analysis: The acquired data should be analyzed to determine the m/z of the most abundant ion. This value is then used to calculate the elemental composition.

Expected Data and Interpretation

The expected monoisotopic mass of C₁₁H₆N₂O₂ is 198.0429 g/mol .[1] In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected.

Theoretical SpeciesFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₁H₇N₂O₂⁺199.0502

The experimentally determined mass should be within a 5 ppm error margin of the calculated mass to confidently confirm the elemental composition.[4]

Hypothetical Fragmentation: While a detailed fragmentation study would require tandem MS (MS/MS), some characteristic losses can be predicted under in-source fragmentation or MS/MS conditions. These often involve the loss of small, stable neutral molecules.

  • Loss of CO: A common fragmentation pathway for quinones is the loss of one or two molecules of carbon monoxide (CO, 28.010 Da).

    • [M+H - CO]⁺: m/z 171.0400

    • [M+H - 2CO]⁺: m/z 143.0298

  • Loss of HCN: Fragmentation of the imidazole ring could lead to the loss of hydrogen cyanide (HCN, 27.011 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules in solution.[7] For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will be employed for complete structural assignment.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra for full structural assignment.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) may be necessary if solubility is an issue.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • NMR Spectrometer: A 400 MHz (or higher field) spectrometer equipped with a broadband probe.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (depending on concentration).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • 2D Experiments:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[8][9]

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[10][11]

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show signals only in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the nitrogen atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3-8.5d1HH-6Deshielded due to proximity to the carbonyl group at C-5.
~8.0-8.2d1HH-9Deshielded due to proximity to the carbonyl group at C-10.
~7.8-8.0t1HH-7 or H-8Aromatic proton in the benzene ring.
~7.7-7.9t1HH-8 or H-7Aromatic proton in the benzene ring.
~7.6-7.8d1HH-2 or H-3Imidazole proton.
~7.4-7.6d1HH-3 or H-2Imidazole proton.

Interpretation Strategy:

  • The four protons on the benzene ring (H-6, H-7, H-8, H-9) will form a coupled spin system. COSY will be essential to trace their connectivity.

  • The two protons on the imidazole ring (H-2, H-3) will also show a COSY correlation.

  • The n+1 rule will dictate the multiplicity of the signals (singlet, doublet, triplet, etc.).[12]

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will show 11 distinct signals, including two in the downfield region corresponding to the carbonyl carbons.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~180-185C-5, C-10Carbonyl carbons, highly deshielded.
~145-150C-4a, C-10aQuaternary carbons at the fusion of the rings.
~135-140C-5a, C-9aQuaternary carbons of the benzene ring.
~130-135C-7, C-8Aromatic CH carbons.
~125-130C-6, C-9Aromatic CH carbons adjacent to carbonyls.
~115-125C-2, C-3Imidazole CH carbons.

Interpretation Strategy:

  • HSQC will be critical to definitively link each proton signal to its directly attached carbon.[10][11] For example, the proton at ~8.4 ppm will correlate to the carbon at ~128 ppm, confirming the H-6/C-6 assignment.

  • Quaternary carbons will be visible in the ¹³C spectrum but will not have a corresponding peak in the HSQC spectrum.

2D NMR for Complete Assignment

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Assignment H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Structure Complete Structure and Assignments COSY->Structure HSQC->Structure

Caption: Workflow for NMR-based structural elucidation.

  • COSY: This experiment will reveal two separate spin systems: one for the H-6/H-7/H-8/H-9 protons on the isoquinoline core and another for the H-2/H-3 protons of the imidazole ring.

  • HSQC: This is the crucial link between the proton and carbon spectra. Each cross-peak in the HSQC spectrum confirms a direct C-H bond, allowing for the unambiguous assignment of all protonated carbons.

Conclusion

The combined application of High-Resolution Mass Spectrometry and a suite of NMR experiments (¹H, ¹³C, COSY, and HSQC) provides a robust and definitive method for the structural elucidation of this compound. HRMS confirms the elemental composition with high accuracy, while NMR spectroscopy maps out the intricate carbon-hydrogen framework. The protocols and expected data presented in this application note offer a comprehensive roadmap for researchers working with this and similar N-heterocyclic compounds, ensuring data integrity and accelerating the pace of discovery in chemical and pharmaceutical research.

References

  • Application of high-resolution mass spectrometry for the analysis of organic structures. (URL: )
  • Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments: Re-Engaging with Mass Spectral Principles, Limitations, and Data Analysis. Environmental Science & Technology. (URL: )
  • High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term | Fiveable. (URL: [Link])

  • High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education. (URL: [Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (URL: [Link])

  • This compound | C11H6N2O2 | CID 12262920 - PubChem. (URL: [Link])

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - Beilstein Journals. (URL: [Link])

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (URL: [Link])

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (URL: [Link])

  • Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. (URL: [Link])

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (URL: [Link])

  • Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency - The Open Repository @ Binghamton (The ORB). (URL: [Link])

  • Theoretical NMR spectroscopy of N-heterocyclic carbenes and their metal complexes | Request PDF - ResearchGate. (URL: [Link])

  • 1 H and 13 C NMR spectra of fifteen substituted isoquinolines - Sci-Hub. (URL: [Link])

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (URL: [Link])

  • This compound - PMC. (URL: [Link])

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Application Notes & Protocols: Elucidating the Three-Dimensional Architecture of Imidazo[1,2-b]isoquinoline-5,10-dione via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative for Structural Elucidation

The imidazo[1,2-b]isoquinoline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The dione functionalization at the 5 and 10 positions, as seen in Imidazo[1,2-b]isoquinoline-5,10-dione, offers a unique electronic and steric profile that is ripe for exploration in drug development.[1]

To transition from a promising lead compound to a rationally designed therapeutic, an unambiguous understanding of its three-dimensional molecular structure is paramount. Single-crystal X-ray crystallography stands as the definitive technique for this purpose, providing atomic-level resolution of the molecule's conformation, bond lengths, angles, and the intricate network of intermolecular interactions that govern its solid-state packing.[4][5][6] This guide provides a comprehensive overview of the experimental workflow, from synthesis to final structural refinement, for this compound, grounded in field-proven methodologies.

Synthesis and Purification: The Foundation of Quality Crystals

The quality of the final crystal is inextricably linked to the purity of the starting material. The synthesis of the title compound, C₁₁H₆N₂O₂, is a crucial first step.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established literature procedures.[7]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine imidazole (1.7 g, 25 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.87 g) in dry pyridine (15 ml).

  • Reagent Addition: Cool the mixture to 273 K (0 °C) using an ice bath. Add a solution of phthaloyl chloride (5.58 g, 27.5 mmol) in dry pyridine (20 ml) dropwise to the stirred mixture. Causality: The dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and reflux the mixture for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into 150 ml of ice water.

  • Extraction: Extract the aqueous solution with chloroform (3 x 50 ml). Combine the organic layers.

  • Washing: Wash the combined chloroform solution with 2% aqueous HCl solution (2 x 20 ml) and then with distilled water (3 x 15 ml).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure this compound. Purity should be assessed by NMR and mass spectrometry before proceeding to crystallization.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging bottleneck in small molecule crystallography.[4] The goal is to create a supersaturated solution from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice. Several methods can be employed, and often, a screening of various solvents and techniques is necessary.

G cluster_methods Crystallization Techniques cluster_details_evap cluster_details_vapdiff cluster_details_liqdiff Evap Slow Evaporation Evap_Desc Solvent evaporates slowly, increasing solute concentration. Evap->Evap_Desc Crystals Single Crystals Evap->Crystals VapDiff Vapor Diffusion VapDiff_Desc Antisolvent vapor diffuses into the sample solution, reducing solubility. VapDiff->VapDiff_Desc HD Hanging Drop VapDiff->HD SD Sitting Drop VapDiff->SD LiqDiff Liquid-Liquid Diffusion LiqDiff_Desc Antisolvent is carefully layered on top of the sample solution. LiqDiff->LiqDiff_Desc LiqDiff->Crystals HD->Crystals SD->Crystals Purified_Compound Purified Compound (this compound) Dissolve Dissolve in Suitable Solvent Purified_Compound->Dissolve Dissolve->Evap Induce Supersaturation Dissolve->VapDiff Induce Supersaturation Dissolve->LiqDiff Induce Supersaturation

Caption: Common crystallization methods for small organic molecules.

Protocol 3.1: Crystallization by Slow Evaporation

This is often the simplest starting point.[8]

  • Prepare a nearly saturated solution of the compound in a high-purity solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate) in a small, clean vial.

  • Loosely cover the vial with a cap or parafilm with a few pinholes. Causality: The restricted opening slows the rate of evaporation, preventing rapid precipitation and promoting the growth of larger, more ordered crystals.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

Protocol 3.2: Crystallization by Vapor Diffusion

This technique is highly effective for milligram quantities of material.[8][9]

  • Sitting Drop Setup: Place a small volume (1-5 µL) of the concentrated compound solution into a small, open container (e.g., a microbridge).

  • Place this container inside a larger, sealed vessel (e.g., a well plate or a sealed jar) that contains a larger volume (the "reservoir") of a solvent in which the compound is less soluble (the "antisolvent"). The solvent used for the compound and the antisolvent must be miscible.

  • Mechanism: Over time, the more volatile solvent from the compound drop will vaporize and move into the reservoir, while the vapor from the antisolvent in the reservoir will diffuse into the compound drop. This slowly reduces the solubility of the compound in the drop, leading to crystallization.

  • Hanging Drop: An alternative where the compound drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir well.

X-ray Diffraction: Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the next stage is to collect the diffraction data.[10][11]

Protocol 4.1: Data Collection

  • Crystal Mounting: Carefully mount the selected crystal on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N) to affix it.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). Causality: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam, allowing for a more complete and higher-quality dataset to be collected.

  • Data Collection Strategy: Place the mounted crystal on the diffractometer. Modern diffractometers will automatically determine an optimal data collection strategy to ensure high completeness and redundancy of the diffraction data.[12] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded by a detector.[13]

Protocol 4.2: Data Processing

The raw diffraction images are computationally processed to generate a file of reflection intensities.[13][14]

  • Indexing: The positions of the diffraction spots on the images are used to determine the unit cell parameters and the crystal's orientation.

  • Integration: The intensity of each diffraction spot is measured (integrated) across the series of images.

  • Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final, unique set of reflection data. This step also provides crucial statistics on the quality of the collected data.

Structure Solution and Refinement

This is the final computational stage where the atomic model is generated and optimized.[15][16] For small molecules like this compound, this process is typically straightforward.

G Data Processed Diffraction Data (h, k, l, Intensity) Solve Structure Solution (Direct Methods, e.g., SHELXT) Data->Solve InitialModel Initial Atomic Model (Electron Density Map) Solve->InitialModel Refine Iterative Refinement (Least-Squares, e.g., SHELXL) InitialModel->Refine Check Check R-factors, Goodness-of-Fit Refine->Check Calculate Fo vs Fc FinalModel Final Validated Structure (Coordinates, Thermal Parameters) Check->Refine Model Adjustment (Add H-atoms, Anisotropy) Check->FinalModel Convergence Met

Caption: Workflow for crystallographic structure solution and refinement.

Protocol 5.1: Structure Solution and Refinement

  • Structure Solution: The "phase problem" is solved using direct methods, which are mathematical techniques that can derive the initial phases of the structure factors directly from the measured intensities.[17] Software like SHELXS or SHELXT is commonly used for this purpose.[7] This results in an initial electron density map where the positions of most non-hydrogen atoms can be located.

  • Structure Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a least-squares process.[16][18] In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).[18] Hydrogen atoms are typically placed in calculated positions.[7]

  • Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (S). For a well-refined small molecule structure, an R1 value below 5% is expected.[15]

Structural Analysis of this compound

The crystallographic analysis of the title compound reveals several key structural features.[7][19][20]

Table 1: Crystallographic Data and Refinement Details

ParameterValue
Chemical FormulaC₁₁H₆N₂O₂
Formula Weight (Mᵣ)198.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6518 (7)
b (Å)7.2469 (6)
c (Å)15.5197 (13)
β (°)99.947 (1)
Volume (V) (ų)847.66 (13)
Z (molecules/unit cell)4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1) [I > 2σ(I)]0.040
Weighted R-factor (wR2)0.107
Goodness-of-fit (S)1.04

Data sourced from Al-Mohammed et al. (2011).[7][19]

Key Structural Insights:

  • Molecular Conformation: The molecule is described as "butterfly-shaped" and is nearly planar, but exhibits a slight fold along the O=C···C=O axis.[7][19][20] The dihedral angle between the two parts of the molecule is reported to be 6.42 (3)°.[7][19] This subtle deviation from planarity could have significant implications for how the molecule interacts with biological targets.

  • Crystal Packing: In the crystal lattice, molecules are organized into layers parallel to the ac plane through C—H···O hydrogen bonds.[7]

  • Intermolecular Interactions: These layers are further connected into a three-dimensional network via π–π stacking interactions.[7][19] These interactions occur between pairs of molecules arranged in an antiparallel fashion, with a centroid-to-centroid distance of 3.4349 (9) Å between the central six-membered ring and the benzene ring of an adjacent molecule.[7] Understanding these packing forces is crucial for studies on polymorphism and solid-state properties.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Unknown Author. Crystallization of small molecules. Source Not Available.
  • University of Montana. Small Molecule X-Ray Diffraction Facility. University of Montana Website.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1666.
  • Unknown Author. (2025). Solve a small-molecule structure. CCP4 wiki.
  • Watkin, D. (2011). Refinement of crystal structures. Oxford Academic.
  • University of Colorado Boulder. Crystallization.
  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. PubMed.
  • Cockcroft, J. K. Introduction to Structure Refinement. Birkbeck College, University of London.
  • Unknown Author. (2025). Synthesis of 2,3-Dihydroimidazo[1,2- b ]isoquinoline-5(1 H )
  • Unknown Author.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?. Rigaku Website.
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  • Al-Mohammed, N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Sci-Hub.
  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr Journals.
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  • Unknown Author. 9,10-Dihydro-7H-benzo[de]imidazo[2,1-a]isoquinolin-7-one.
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  • Unknown Author. One-Pot Synthesis of Benzo[8][10]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. National Institutes of Health.

  • Unknown Author. (2025). Synthesis and DNA Binding Properties of a New Benzo[f]Imidazo[1,5b]-Isoquinoline-Butan-1,2-Diol Derivative.
  • Liao, Z., & Zhang, Z. (2025).
  • Unknown Author. Synthesis of multi ring-fused imidazo [1,2- a]isoquinoline-based fluorescent scaffold as anti-Herpetic agent. PubMed.
  • Unknown Author. Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. The Open Repository @ Binghamton.

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Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Imidazo[1,2-b]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Imidazo[1,2-b]isoquinoline-5,10-dione in in vitro cytotoxicity assays. The imidazoquinoline scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant anticancer activity.[1][2][3] This guide details the scientific rationale, experimental design considerations, and step-by-step protocols for evaluating the cytotoxic potential of this specific compound using three standard colorimetric and fluorometric assays: MTT, AlamarBlue® (Resazurin), and LDH release.

Introduction to this compound and Cytotoxicity Screening

This compound is a heterocyclic organic molecule featuring a fused ring system.[4][5] While the biological activity of this specific dione is not extensively characterized in public literature, the broader family of imidazo-fused quinolines and isoquinolines is of significant interest in oncology. Derivatives have been investigated for a range of anticancer activities, including the inhibition of critical signaling pathways like PI3K and the modulation of immune responses.[2][6] Therefore, a primary and essential step in characterizing novel compounds like this compound is to determine their effect on cell viability and proliferation.

In vitro cytotoxicity assays are fundamental tools in drug discovery for high-throughput screening of compound libraries to identify potential therapeutic agents.[7][8] These assays measure cellular health through various biological markers, such as metabolic activity, membrane integrity, or ATP content.[9][10] The data generated, typically in the form of an IC₅₀ (half-maximal inhibitory concentration) value, provides a quantitative measure of a compound's potency.[11]

This guide provides the foundational principles and detailed methodologies to empower researchers to generate robust and reproducible cytotoxicity data for this compound.

Scientific Principles of Key Cytotoxicity Assays

Choosing the right assay is critical, as each measures a different aspect of cell health. Understanding the underlying principles prevents misinterpretation of results.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic colorimetric assay that measures cellular metabolic activity.[12] The core principle is the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[13][14] The amount of purple formazan produced is directly proportional to the number of viable cells.[15]

  • AlamarBlue® (Resazurin) Assay: This is a sensitive, non-toxic fluorometric assay that also measures metabolic activity.[16] The active ingredient, resazurin, is a blue and weakly fluorescent cell-permeable dye. In viable cells, intracellular reductases reduce resazurin to the highly fluorescent, pink-colored resorufin.[17] The fluorescence intensity is proportional to the number of living cells and can be measured over time, allowing for kinetic studies.[18][19]

  • Lactate Dehydrogenase (LDH) Release Assay: Unlike assays measuring metabolic activity, the LDH assay quantifies cell death by measuring compromised membrane integrity.[20] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[21] The assay uses an enzymatic reaction that converts a tetrazolium salt into a colored formazan product in the presence of LDH, and the amount of color is proportional to the number of lysed cells.[22][23]

Core Application Notes: Best Practices and Experimental Design

Compound Handling and Preparation

This compound is a small organic molecule, likely soluble in dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Aliquot into small volumes and store at -20°C or -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare serial dilutions of the compound from the stock solution in complete cell culture medium immediately before treating the cells.

  • Vehicle Control (Crucial): The final concentration of DMSO in the cell culture wells must be consistent across all treatments and should not exceed a non-toxic level, typically ≤0.5%.[24] It is imperative to include a "vehicle control" group containing cells treated with the same final concentration of DMSO as the highest compound concentration. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

Cell Line Selection and Culture

The choice of cell line is dependent on the research question (e.g., screening against a specific cancer type like breast, lung, or prostate cancer).[25]

  • Seeding Density: The optimal cell seeding density must be determined empirically for each cell line. The goal is to ensure that cells are in the logarithmic growth phase throughout the experiment and that the untreated control cells do not become over-confluent by the assay endpoint.[13] Over-confluency can lead to cell death and artificially inflate the apparent cytotoxicity of the test compound.

  • Cell Culture Maintenance: Use cells with a low passage number and ensure they are free from contamination. Maintain consistent culture conditions (37°C, 5% CO₂, humidified atmosphere).

Experimental Workflow and Controls

A robust experimental design is the cornerstone of trustworthy data. The general workflow involves cell seeding, compound treatment, incubation, addition of assay reagent, and signal detection.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate_adhere Incubate (24h) for Cell Adhesion seed->incubate_adhere treat_cells Treat Cells with Compound and Controls prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate_treat Incubate for Exposure Period (e.g., 24, 48, or 72h) treat_cells->incubate_treat add_reagent Add Assay Reagent (MTT, AlamarBlue, or LDH supernatant transfer) incubate_treat->add_reagent incubate_reagent Incubate Reagent (Time varies by assay) add_reagent->incubate_reagent measure Measure Signal (Absorbance or Fluorescence) incubate_reagent->measure analyze Normalize Data to Controls Calculate % Viability measure->analyze plot Plot Dose-Response Curve Calculate IC50 Value analyze->plot

Caption: General experimental workflow for in vitro cytotoxicity assays.

Essential Controls for Every Assay Plate:

  • Untreated Control: Cells with medium only. Represents 100% viability.

  • Vehicle Control: Cells with medium containing the maximum DMSO concentration used.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm assay performance.

  • Medium Background Control: Wells with medium and assay reagent but no cells. This value is subtracted from all other readings to correct for background absorbance/fluorescence.[17]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Metabolic Activity

This protocol is adapted from standard methodologies.[14][26]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent: 5 mg/mL in sterile PBS, filtered, stored at 4°C protected from light.

  • Solubilization solution: DMSO or 0.01 M HCl in isopropanol.

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include all necessary controls on the plate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[13][26]

    • Causality Note: Serum-free medium is often recommended at this step because serum components can interfere with the reduction of MTT and affect results.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[13]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

Protocol 2: AlamarBlue® (Resazurin) Assay for Cell Viability

This protocol is based on established methods for resazurin-based assays.[16][19]

Materials:

  • AlamarBlue® reagent or a 10X resazurin solution.

  • Sterile, opaque-walled 96-well plates (recommended for fluorescence to reduce well-to-well crosstalk).

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Reagent Addition: After the compound incubation period, add AlamarBlue® reagent directly to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[19][27] Mix gently by shaking the plate.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary by cell type and density and should be determined empirically.[17]

  • Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[27] Alternatively, absorbance can be read at 570 nm and 600 nm.[16]

Protocol 3: LDH Release Assay for Cytotoxicity

This protocol is a general guide for commercially available LDH assay kits.[21][28]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific).

  • Sterile 96-well plates.

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol. On the same plate, set up controls for maximum LDH release by adding the lysis buffer provided in the kit to a set of untreated control wells 45 minutes before the end of the incubation period.[28]

  • Supernatant Transfer: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[22]

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[28]

  • Reagent Preparation & Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.[22]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]

  • Measurement: A stop solution may be required by some kits. Measure the absorbance at ~490 nm using a microplate reader.[23]

Data Analysis and Presentation

Calculation of Percentage Viability

For each compound concentration, the percentage of cell viability should be calculated relative to the vehicle control.

  • Correct for Background: Subtract the average absorbance/fluorescence of the medium background control wells from all other readings.

  • Normalize to Vehicle Control: Percentage Viability = ( [Corrected Reading of Treated Sample] / [Corrected Reading of Vehicle Control] ) * 100

For the LDH assay, cytotoxicity is calculated: Percentage Cytotoxicity = ( [Experimental LDH Release - Spontaneous LDH Release] / [Maximum LDH Release - Spontaneous LDH Release] ) * 100

IC₅₀ Determination

The IC₅₀ value is determined by plotting the percentage viability against the log of the compound concentration. A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) is then used to fit a sigmoidal dose-response curve and calculate the concentration that elicits a 50% reduction in viability.[7]

Data Presentation

Summarize the final IC₅₀ values in a clear, structured table for easy comparison.

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7MTT48[Value]
A549MTT48[Value]
PC-3AlamarBlue®48[Value]
JurkatLDH24[Value]

Hypothesized Mechanism of Action

While the precise mechanism for this compound is unknown, related imidazo-fused heterocyclic compounds have been shown to exert their anticancer effects through various pathways. One prominent target is the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_downstream Downstream Effects compound Imidazo[1,2-b]isoquinoline- 5,10-dione (Hypothesized) pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibition

Caption: Hypothesized signaling pathway targeted by this compound.

References

  • Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. [Link]

  • Bio-Rad Antibodies. Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]

  • Hasenknopf, J., et al. (2022). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PLoS ONE. [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. bio-protocol.org. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Allevi. AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Thigulla, Y., et al. (2016). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Mirzayans, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers. [Link]

  • Hering, A. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Kumar, A., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon. [Link]

  • ResearchGate. Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives. [Link]

  • Wang, W., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]

  • ResearchGate. Rational design strategy for new imidazo[1,2‐a]pyridine‐isoquinoline.... [Link]

  • Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. [Link]

  • El-Kashef, H., et al. (2021). Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Pharmaceuticals. [Link]

  • Al-Mohammed, N. N., et al. (2011). This compound. Acta Crystallographica Section E. [Link]

  • Al-Mohammed, N. N., et al. (2011). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. [Link]

  • Wang, M., et al. (2017). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry. [Link]

  • The Open Repository @ Binghamton. Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. [Link]

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Application Notes & Protocols: Imidazo[1,2-b]isoquinoline-5,10-dione Derivatives as Advanced Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Cellular Landscapes

In the intricate world of cellular biology, fluorescent probes are indispensable tools, acting as beacons that illuminate the structure, function, and dynamic processes within living systems. The quest for ideal fluorophores—possessing high quantum yields, large Stokes shifts, exceptional photostability, and low cytotoxicity—is a continuous endeavor. Emerging from this pursuit is a promising class of heterocyclic compounds: Imidazo[1,2-b]isoquinoline-5,10-dione derivatives .

This guide provides an in-depth exploration of these novel probes, grounded in their unique photophysical characteristics and practical utility. We will move beyond simple procedural lists to explain the fundamental principles and rationale behind their application, empowering researchers to not only utilize these tools but also to innovate with them. These derivatives, inspired by the structural motifs of biologically active alkaloids, offer a versatile scaffold for developing next-generation imaging agents.[1] Their rigid, fused-ring structure is the basis for their intrinsic fluorescence, which can be finely tuned through synthetic modifications to suit a variety of cell imaging applications.[2]

Section 1: Scientific Principles and Core Characteristics

The Fluorophore Core: A Unique Heterocyclic Scaffold

The foundational structure of these probes is the this compound core. This "butterfly-shaped" molecule consists of an imidazole ring fused to an isoquinoline-5,10-dione framework.[3][4] This fusion creates a planar, electron-rich system that is inherently fluorescent. The dione functional groups can influence the electronic properties and provide sites for further chemical modification, allowing for the development of derivatives with tailored specificities and photophysical properties.

Caption: Core chemical structure of the this compound scaffold.

Mechanism of Fluorescence: Capturing and Releasing Light

The fluorescence of these derivatives originates from the arrangement of their π-conjugated electronic system. When a molecule absorbs a photon of a specific wavelength (excitation), an electron is promoted to a higher energy state. The molecule quickly relaxes non-radiatively to the lowest vibrational level of this excited state before returning to the ground state by emitting a photon of lower energy (longer wavelength). This energy difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift, a characteristic often found in related imidazo-fused systems, is highly desirable as it minimizes self-quenching and simplifies the detection of the emitted light without interference from the excitation source.[5][6]

G GroundState Ground State (S₀) ExcitedState Excited State (S₁) GroundState->ExcitedState λ_abs ExcitedState->GroundState λ_em VibrationalRelaxation Vibrational Relaxation (non-radiative) PhotonOut Photon Emission (Fluorescence) PhotonIn Photon Absorption (Excitation)

Caption: Simplified principle of fluorescence showing excitation and emission.

Key Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. While data for specific this compound derivatives must be empirically determined, we can infer expected properties from closely related imidazo[5,1-a]isoquinoline and imidazo[1,5-a]quinoline systems, which are known for their strong blue luminescence.[7][8]

PropertyTypical Range (Illustrative)Significance in Cell Imaging
Max Absorption (λ_abs) 350 - 400 nmDetermines the optimal excitation wavelength. Shorter wavelengths can sometimes increase autofluorescence and phototoxicity.
Max Emission (λ_em) 430 - 480 nm[7][8]Defines the color of the emitted light and the required filter sets for detection.
Quantum Yield (Φ) Up to 0.48 (48%)[8][9]Represents the efficiency of converting absorbed photons into emitted photons. Higher values mean a brighter signal.
Stokes Shift > 80 nm[7]A large shift improves the signal-to-noise ratio by separating the emission signal from the excitation light.
Photostability High (Expected)Resistance to photobleaching allows for longer imaging times and more robust data acquisition.
Solvatochromism Pronounced[5]Sensitivity of emission spectrum to the polarity of the local environment, enabling probes to report on cellular microenvironments.
Advantages Over Conventional Dyes

This compound derivatives offer several potential advantages that make them attractive for modern cell imaging:

  • Low Cytotoxicity: The heterocyclic core is often well-tolerated by living cells, enabling long-term imaging experiments without significant perturbation of cellular functions.[10]

  • Cell Permeability: The relatively small and moderately lipophilic nature of the scaffold facilitates passive diffusion across the cell membrane for staining intracellular targets.[11]

  • Tunable Chemistry: The core structure can be readily functionalized. For instance, introducing a carboxylic acid group can enhance water solubility and provide a conjugation site for linking to biomolecules.[11][12]

  • High Signal-to-Noise: The combination of high quantum yields and large Stokes shifts contributes to bright, clear signals against the background of cellular autofluorescence.

Section 2: Experimental Protocols and Workflows

Probe Preparation and Handling

Rationale: Proper handling and storage are critical to preserving the probe's integrity and ensuring reproducible results. Most organic fluorophores are light-sensitive and prone to degradation if not handled correctly. Using a high-purity solvent like anhydrous DMSO is essential for creating a stable, concentrated stock solution.

Protocol:

  • Reconstitution: Centrifuge the vial of the lyophilized probe briefly to collect all powder at the bottom. Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically in the range of 1-10 mM.

  • Solubilization: Vortex the vial for 1-2 minutes until the probe is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A properly stored stock solution is typically stable for at least 6 months.

Protocol: Live-Cell Imaging

Rationale: This protocol is designed to label living cells while maintaining their physiological health. The key is to use the lowest possible probe concentration and shortest incubation time that yields a sufficient signal, thereby minimizing potential phototoxicity and off-target effects.[13] Washing steps are crucial for removing unbound probe, which would otherwise contribute to high background fluorescence.[14]

cluster_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Washing & Imaging A 1. Seed cells on imaging-grade glass-bottom dishes or plates B 2. Culture cells to desired confluency (e.g., 60-80%) A->B D 4. Remove old medium from cells B->D C 3. Prepare working solution of probe in pre-warmed culture medium E 5. Add probe working solution and incubate (e.g., 37°C, 15-30 min) C->E D->E F 6. Remove probe solution E->F G 7. Wash cells 2-3 times with pre-warmed imaging buffer (e.g., PBS) F->G H 8. Add fresh imaging buffer G->H I 9. Image using fluorescence microscope with appropriate filter sets H->I

Caption: Standard workflow for live-cell imaging with fluorescent probes.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells onto a suitable imaging vessel (e.g., glass-bottom 35 mm dishes, 96-well plates) and allow them to adhere and grow for 24-48 hours. The optimal confluency is typically 60-80% to ensure healthy cells and clear imaging fields.

  • Probe Preparation: On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution by diluting the stock into pre-warmed (37°C) cell culture medium or an appropriate buffer (like PBS or HBSS). The final concentration should be optimized, but a starting range of 1-10 µM is common.

  • Cell Labeling: Aspirate the culture medium from the cells and gently add the probe-containing working solution.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 15-60 minutes. Protect the plate from light during this time.

  • Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed imaging buffer to eliminate unbound probe and reduce background fluorescence.[14]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Proceed to image using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or blue channel filters for probes emitting in the 430-480 nm range).

Protocol: Fixed-Cell Imaging and Immunofluorescence Compatibility

Rationale: Cell fixation crosslinks cellular components, preserving morphology and locking the probe in place. This is useful for high-resolution imaging or when multiplexing with techniques like immunofluorescence (IF). Permeabilization is required if the probe is to be combined with antibodies that target intracellular antigens.[15]

Step-by-Step Methodology:

  • Live-Cell Labeling (Optional): For probes that target structures in living cells, perform the live-cell labeling protocol (Section 2.2, Steps 1-5) first. This often yields better results than staining post-fixation.

  • Fixation: After labeling and washing, gently add a 4% paraformaldehyde (PFA) solution in PBS to the cells. Incubate for 10-15 minutes at room temperature.

    • Causality Note: PFA is a cross-linking fixative that preserves structural integrity well, which is crucial for high-resolution imaging.[15]

  • Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for IF): If combining with intracellular antibody staining, add a solution of 0.1-0.5% Triton X-100 in PBS and incubate for 10 minutes at room temperature. This detergent permeabilizes cell membranes, allowing antibodies to access internal epitopes.

  • Post-Fixation Staining: If not labeled live, the fixed and permeabilized cells can now be incubated with the probe working solution.

  • Further Processing: Proceed with blocking and antibody incubation steps as per a standard immunofluorescence protocol. The this compound signal can be imaged in its own channel alongside other fluorophore-conjugated antibodies.

Section 3: Data Interpretation and Troubleshooting

Rationale: Acquiring high-quality images requires careful optimization of microscope settings and an awareness of common pitfalls. The goal is to maximize signal while minimizing phototoxicity and artifacts.

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal - Probe concentration too low.- Incubation time too short.- Incorrect filter set or excitation wavelength.- Probe degradation.- Increase probe concentration or incubation time incrementally.- Verify microscope filter specifications match the probe's λ_abs/λ_em.- Use a fresh aliquot of probe stock solution.
High Background Fluorescence - Incomplete washing.- Probe concentration too high.- Cell autofluorescence.- Increase the number and duration of wash steps.[14]- Reduce the probe concentration.- Use a culture medium without phenol red for imaging.- Acquire an unstained control image to assess autofluorescence levels.
Cell Damage or Death (Phototoxicity) - Excitation light is too intense.- Prolonged exposure to excitation light.- Reduce the excitation light intensity to the lowest level that provides a usable signal.- Minimize exposure time per image and the total number of images acquired.[13]- Use a more sensitive camera or objective lens.
Blurry Images - Cells are not in focus.- Cells are unhealthy or dying.- Coverslip thickness is incorrect for the objective.- Carefully adjust the focus. Use an objective with a high numerical aperture.- Ensure cells are healthy before and during the experiment.- Use imaging plates/dishes with the appropriate coverslip thickness (e.g., No. 1.5).

Section 4: Conclusion and Future Perspectives

This compound derivatives represent a robust and versatile platform for the development of novel fluorescent probes. Their favorable photophysical properties, combined with low cytotoxicity and chemical tractability, position them as powerful tools for a wide range of cell imaging applications, from visualizing cellular architecture to monitoring dynamic processes in real-time.

Future development will likely focus on conjugating this core scaffold to specific targeting moieties—such as peptides, antibodies, or small molecules—to create probes that selectively accumulate in specific organelles or report on the activity of particular enzymes. The inherent environmental sensitivity (solvatochromism) of these systems could also be harnessed to design ratiometric probes for sensing changes in the cellular microenvironment, such as pH, ion concentration, or membrane potential.[2][10] As synthetic strategies evolve, the this compound family is poised to deliver a new generation of sophisticated imaging agents to the cell biology community.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Fluorene-Based Probes in Cell Imaging.
  • Thermo Fisher Scientific. (n.d.). Microscopy Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for Creating Fluorescent Probes with Propargyl-PEG-acid for Cellular Imaging.
  • Volpi, G., Lace, B., Garino, C., et al. (2023). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
  • (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
  • Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • (n.d.). Phenanthro[9',10':4,5]imidazo[2,1- a ]isoquinoline derivatives containing phenoxazine moiety: Synthesis and photophysical properties. Request PDF - ResearchGate.
  • (n.d.). Synthesis of multi ring-fused imidazo [1,2-a]isoquinoline-based fluorescent scaffold as anti-Herpetic agent. NIH.
  • (n.d.). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. Request PDF - ResearchGate.
  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. PubMed.
  • (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI.
  • (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ResearchGate.
  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. PMC.
  • Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed.
  • (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. JLUpub.

Sources

Protocol for the Synthesis of Substituted Imidazo[1,2-b]isoquinoline-5,10-diones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The Imidazo[1,2-b]isoquinoline-5,10-dione core is a privileged heterocyclic scaffold due to its structural similarity to various bioactive compounds and its potential applications in medicinal chemistry.[1][2] Derivatives of this class are of significant interest for screening in drug discovery programs, particularly in oncology and infectious diseases.[1] This document provides a detailed, field-tested protocol for the synthesis of substituted Imidazo[1,2-b]isoquinoline-5,10-diones, designed for researchers, chemists, and drug development professionals. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, offer troubleshooting advice, and discuss the synthesis of various analogs.

Introduction and Scientific Background

The fusion of isoquinoline and imidazole ring systems creates a unique tetracyclic architecture that is a focal point in modern medicinal chemistry.[2] The isoquinoline-5,10-dione portion, in particular, is a recognized pharmacophore found in several natural and synthetic compounds with potent biological activities, including anticancer properties.[1] The incorporation of the imidazole ring modulates the electronic properties, solubility, and hydrogen-bonding capabilities of the molecule, offering a versatile platform for developing targeted therapeutics.

This guide details a robust synthetic route based on the condensation of substituted phthaloyl chlorides with imidazoles. This method is advantageous due to the commercial availability of a wide range of precursors, allowing for the systematic exploration of the structure-activity relationship (SAR) by introducing diversity at various positions of the scaffold.

Reaction Mechanism and Rationale

The core transformation is a double nucleophilic acyl substitution, resulting in the formation of the tetracyclic dione system.

Proposed Reaction Mechanism:

G R1 Substituted Phthaloyl Chloride I1 Intermediate 1 (Mono-acylated Imidazole) R1->I1 + Imidazole (Nucleophilic Attack) R2 Substituted Imidazole I2 Intermediate 2 (Cyclized Adduct) I1->I2 Intramolecular Cyclization P Final Product This compound I2->P Elimination of HCl

Caption: Proposed reaction mechanism for dione formation.

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the substituted imidazole onto one of the electrophilic carbonyl carbons of the substituted phthaloyl chloride.

  • Formation of Acyl-Imidazolium Intermediate: This attack forms a tetrahedral intermediate which subsequently collapses, eliminating a chloride ion to yield a mono-acylated imidazole intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the imidazole ring then performs an intramolecular nucleophilic attack on the remaining acyl chloride group. This is the key ring-closing step.

  • Aromatization/Final Product Formation: The resulting cyclized adduct eliminates a second molecule of hydrogen chloride to form the stable, conjugated this compound system.

The use of a base like pyridine is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[3]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and optimized for reproducibility.[3]

Materials and Equipment
Reagents & SolventsEquipment
Substituted Phthaloyl Chloride (1.1 eq)Round-bottom flask with reflux condenser
Substituted Imidazole (1.0 eq)Magnetic stirrer with heating mantle
Anhydrous Pyridine (Solvent)Inert atmosphere setup (Nitrogen/Argon)
Chloroform (for extraction)Ice-water bath
2% Aqueous HCl (for washing)Separatory funnel
Distilled WaterRotary evaporator
Anhydrous Magnesium Sulfate (drying agent)Standard laboratory glassware
(Optional) Bis(triphenylphosphine)palladium(II) chlorideThin Layer Chromatography (TLC) plates
Step-by-Step Synthesis Workflow

G prep 1. Reagent Prep Dissolve imidazole in anhydrous pyridine. setup 2. Reaction Setup Cool solution in an ice bath (0°C / 273 K). prep->setup add 3. Reagent Addition Add phthaloyl chloride solution dropwise under N2. setup->add reflux 4. Reflux Heat the mixture to reflux for 4-6 hours. add->reflux monitor 5. Monitoring Track reaction progress using TLC. reflux->monitor monitor->reflux Continue if incomplete quench 6. Quenching Cool to RT and pour into ice water. monitor->quench Upon completion extract 7. Extraction Extract with Chloroform (3x). quench->extract wash 8. Washing Wash organic layer with 2% HCl, then water. extract->wash dry 9. Drying & Concentration Dry over MgSO4, filter, and evaporate solvent. wash->dry purify 10. Purification Purify crude product via column chromatography or recrystallization. dry->purify

Caption: Step-by-step experimental workflow diagram.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the substituted imidazole (e.g., 25 mmol) in anhydrous pyridine (15 ml).

    • Expert Insight: Ensuring anhydrous conditions is critical. Moisture can react with the phthaloyl chloride, reducing yield. Pyridine should be freshly distilled or from a sure-seal bottle.

  • Reagent Addition: In a separate flask, prepare a solution of the substituted phthaloyl chloride (e.g., 27.5 mmol, 1.1 eq) in anhydrous pyridine (20 ml). Cool the imidazole solution to 0 °C (273 K) using an ice-water bath. Add the phthaloyl chloride solution dropwise to the cooled imidazole mixture over 15-20 minutes.

    • Causality: Dropwise addition at low temperature helps to control the initial exothermic reaction and prevent the formation of polymeric side products.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 115 °C for pyridine) for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 150 ml of ice water. This step quenches any remaining reactive species and precipitates the crude product.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 50 ml).

  • Work-up - Washing: Combine the organic extracts and wash sequentially with a 2% aqueous HCl solution (2 x 30 ml) and then with distilled water (3 x 30 ml).

    • Expert Insight: The HCl wash is essential to remove the pyridine solvent from the organic layer.

  • Drying and Concentration: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure substituted this compound.

Data and Expected Results

The choice of substituents on both the imidazole and phthaloyl chloride precursors allows for the creation of a diverse library of compounds. The electronic nature of these substituents can influence reaction times and yields.

Entry Substituent R¹ (on Imidazole) Substituent R² (on Benzene Ring) Typical Time (h) Expected Yield (%)
1HH470-80%
2-CH₃H4.565-75%
3H4-Cl (electron-withdrawing)475-85%
4H4-OCH₃ (electron-donating)560-70%
5-PhH655-65%

Note: Data are illustrative and may vary based on specific reaction conditions and scale.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Wet reagents/solvents. 2. Insufficient reflux time. 3. Incomplete quenching/extraction.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Monitor reaction by TLC to confirm completion before work-up. 3. Perform extractions thoroughly.
Dark, Tarry Crude Product 1. Reaction temperature too high. 2. Reagent addition was too fast.1. Maintain a gentle reflux; do not overheat. 2. Ensure slow, dropwise addition of the acyl chloride at 0 °C.
Difficult Purification 1. Presence of side-products. 2. Incomplete removal of pyridine.1. Optimize reaction conditions (time, temp). Use column chromatography for purification. 2. Be thorough with the 2% HCl wash during the work-up.

Conclusion

This protocol provides a reliable and versatile method for synthesizing substituted Imidazo[1,2-b]isoquinoline-5,10-diones. By carefully controlling reaction conditions and selecting appropriate starting materials, researchers can efficiently generate a library of novel compounds for evaluation in drug discovery pipelines. The self-validating nature of the protocol, supported by the troubleshooting guide, ensures a high probability of success for chemists in the field.

References

  • Title: this compound Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles Source: PMC (PubMed Central) URL: [Link]

  • Title: One-Pot Synthesis of Benzo[4][5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives Source: ResearchGate URL: [Link]

  • Title: Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: Imidazo[1,2-b]isoquinoline-5,10-dione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of imidazo[1,2-b]isoquinoline-5,10-dione as a strategic building block in modern organic synthesis. This document provides a comprehensive overview of its synthesis, structural characteristics, and potential applications, complete with detailed, field-proven protocols.

Introduction: The Strategic Value of the this compound Scaffold

The fusion of imidazole and isoquinoline ring systems creates a class of heterocyclic compounds with significant biological and material science applications. Imidazo[1,2-a]pyridines and related isoquinoline frameworks are privileged structures found in numerous clinically approved drugs and pharmacologically active compounds, exhibiting activities ranging from anti-inflammatory to antitumor.[1] The this compound core, with its rigid, planar architecture and embedded quinone moiety, presents a unique synthetic platform.

The dione functionality introduces electrophilic centers, making the molecule susceptible to nucleophilic attack and a potential candidate for cycloaddition reactions. The fused aromatic system is a chromophore, suggesting potential applications in materials science, such as in the development of novel dyes or organic electronics.[2][3][4] Furthermore, the imidazole ring offers sites for functionalization, allowing for the generation of diverse molecular libraries for high-throughput screening in drug discovery programs.[5]

This guide will first detail the robust synthesis of the parent scaffold and then explore its application as a building block in two key transformations: Diels-Alder cycloaddition and nucleophilic aromatic substitution, providing a roadmap for its use in constructing complex molecular architectures.

Synthesis of the Core Building Block: this compound

The synthesis of this compound can be reliably achieved through a palladium-catalyzed cross-coupling reaction between phthaloyl chloride and imidazole. This method provides a direct and efficient route to the target compound.[6]

Synthetic Workflow

The overall synthetic pathway is depicted below:

Synthesis_Workflow PhthaloylChloride Phthaloyl Chloride Reaction Pd-Catalyzed Cross-Coupling PhthaloylChloride->Reaction Imidazole Imidazole Imidazole->Reaction Catalyst Bis(triphenylphosphine)palladium(II) chloride Catalyst->Reaction Pd(PPh₃)₂Cl₂ Solvent Dry Pyridine Solvent->Reaction Reflux Product This compound Reaction->Product Diels_Alder Dienophile This compound (Electron-deficient) Reaction [4+2] Cycloaddition (Diels-Alder) Dienophile->Reaction Diene Conjugated Diene (e.g., Cyclopentadiene) (Electron-rich) Diene->Reaction Product Polycyclic Adduct Reaction->Product Heat or Lewis Acid Catalyst

Caption: Diels-Alder reaction workflow.

Protocol: Reaction with Cyclopentadiene

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)
This compound36142-27-5198.181.0
Cyclopentadiene (freshly cracked)542-92-766.101.5
Toluene (dry)108-88-392.1410 mL

Procedure:

  • Preparation: To a solution of this compound (198 mg, 1.0 mmol) in dry toluene (10 mL) in a sealed tube, add freshly cracked cyclopentadiene (99 mg, 1.5 mmol).

  • Reaction: The sealed tube is heated to 110 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.

Expected Product Characterization:

The product will be a polycyclic compound with newly formed stereocenters. The stereochemistry of the adduct will be predominantly endo, as is typical for Diels-Alder reactions involving cyclic dienes. [7]Spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) will confirm the structure.

Application II: Precursor for Functionalized Diamino-isoquinolines via Nucleophilic Aromatic Substitution

The electron-deficient nature of the benzene ring fused to the dione system, coupled with the presence of the imidazole moiety, makes the scaffold susceptible to nucleophilic aromatic substitution (SNAᵣ). This provides a route to introduce diverse functionalities, particularly nitrogen-based nucleophiles, which are prevalent in pharmacologically active molecules. Subsequent reduction of the dione would yield functionalized diamino-isoquinoline derivatives.

Synthetic Strategy

This two-step strategy involves an initial nucleophilic substitution followed by a reduction of the carbonyl groups.

SNAr_Reduction Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 1. R-NH₂ (e.g., Morpholine) Intermediate Substituted Dione Step1->Intermediate Step2 Reduction Intermediate->Step2 2. Reducing Agent (e.g., NaBH₄ or SnCl₂/HCl) Product Functionalized Diamino-isoquinoline Derivative Step2->Product

Caption: Two-step functionalization and reduction workflow.

Protocol: Synthesis of a Morpholine-Substituted Derivative

Step A: Nucleophilic Aromatic Substitution

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)
This compound36142-27-5198.181.0
Morpholine110-91-887.122.0
Dimethylformamide (DMF)68-12-273.095 mL
Potassium Carbonate (K₂CO₃)584-08-7138.211.5

Procedure:

  • Reaction Setup: A mixture of this compound (198 mg, 1.0 mmol), morpholine (174 mg, 2.0 mmol), and potassium carbonate (207 mg, 1.5 mmol) in DMF (5 mL) is stirred in a sealed vial.

  • Reaction: The mixture is heated to 80 °C for 8 hours. Reaction progress is monitored by TLC.

  • Work-up: After cooling, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum.

  • Purification: The crude product is purified by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield the morpholine-substituted dione.

Step B: Reduction to the Diamine

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)
Morpholine-substituted dione--0.8 (from Step A)
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.634.0
Concentrated Hydrochloric Acid (HCl)7647-01-036.46~2 mL
Ethanol64-17-546.0715 mL

Procedure:

  • Reaction Setup: The morpholine-substituted dione (from Step A, ~0.8 mmol) is dissolved in ethanol (15 mL). Tin(II) chloride dihydrate (902 mg, 4.0 mmol) is added, followed by the slow addition of concentrated HCl (2 mL).

  • Reaction: The mixture is heated to reflux for 4 hours.

  • Work-up: The reaction is cooled and then neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. The mixture is extracted with ethyl acetate (3 x 40 mL).

  • Purification: The combined organic extracts are dried over sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to yield the final functionalized diamino-isoquinoline derivative.

Conclusion

This compound is a readily accessible, versatile building block with significant potential in organic synthesis. Its unique electronic and structural features allow it to participate in a range of chemical transformations, including cycloadditions and nucleophilic substitutions. The protocols detailed in these notes provide a foundation for researchers to explore the rich chemistry of this scaffold, enabling the synthesis of complex molecules for applications in medicinal chemistry, materials science, and beyond. The inherent reactivity of this compound opens the door to the creation of novel molecular entities with potentially valuable biological and physical properties.

References

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1666. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • This citation was not used in the final response.
  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • Gilden, D., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Gilden, D., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ResearchGate. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Gilden, D., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. [Link]

  • S, S., et al. (2020). Synthesis of multi ring-fused imidazo [1,2- a]isoquinoline-based fluorescent scaffold as anti-Herpetic agent. Indian Journal of Pharmaceutical Sciences. [Link]

  • This citation was not used in the final response.
  • LibreTexts Chemistry. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-b]isoquinoline-5,10-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Imidazo[1,2-b]isoquinoline-5,10-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles of the synthesis, providing you with the causal understanding needed to troubleshoot and optimize your reactions effectively.

Section 1: Reaction Overview and Core Principles

The synthesis of the this compound core is a fascinating challenge in heterocyclic chemistry, often involving a multi-step sequence or a carefully orchestrated one-pot reaction. A prevalent strategy involves the condensation and cyclization of a suitable isoquinoline precursor with an imidazole or a synthon that forms the imidazole ring in situ. Another powerful approach is the multicomponent reaction (MCR) followed by a cyclization event, which offers high atom economy and rapid access to molecular diversity.[1][2]

A common modern approach involves an initial Groebke–Blackburn–Bienaymé (GBB) reaction to construct a substituted imidazo[1,2-a]pyridine intermediate, which then undergoes a subsequent intramolecular cyclization to form the fused isoquinoline system.[1][2] The optimization of this final cyclization step is critical for achieving high yields and purity.

G cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Final Product SM1 2-Aminopyridine Derivative GBB Groebke-Blackburn-Bienaymé (GBB) Reaction SM1->GBB Multicomponent Condensation SM2 Substituted Benzaldehyde SM2->GBB Multicomponent Condensation SM3 Isocyanide SM3->GBB Multicomponent Condensation Cyclization Intramolecular Cyclization (e.g., Diels-Alder or Friedel-Crafts type) GBB->Cyclization Post-MCR Transformation Oxidation Aromatization / Oxidation Cyclization->Oxidation Dehydrogenation (if required) Product Imidazo[1,2-b]isoquinoline- 5,10-dione Derivative Oxidation->Product

Caption: General workflow for this compound synthesis.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Q1: My reaction yield is very low or I'm recovering only starting materials. What's going wrong?

A1: This is a frequent issue that typically points to problems with reaction activation, reagent quality, or suboptimal conditions.

  • Causality & Solution - Catalyst Inactivity: Many cyclization strategies rely on a Lewis acid catalyst (e.g., AlCl₃, Yb(OTf)₃) to activate the electrophile and promote ring closure.[1][3] If the catalyst is old, has been exposed to moisture, or is of low purity, it will be ineffective.

    • Action: Use a freshly opened bottle of the Lewis acid or purify the existing stock. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst quenching.

  • Causality & Solution - Insufficient Thermal Energy: The intramolecular cyclization step often has a significant activation energy barrier. Room temperature conditions may be insufficient to drive the reaction forward.

    • Action: Gradually increase the reaction temperature. High-boiling point solvents like 1,2-dichlorobenzene or xylene are often necessary to reach temperatures of 180 °C or higher, which have been shown to be effective for similar transformations.[3] Microwave-assisted synthesis can also be a powerful tool to rapidly screen higher temperatures and reduce reaction times.[1][4]

  • Causality & Solution - Poor Reagent Purity: Impurities in your starting materials, particularly the GBB adduct, can inhibit the catalyst or lead to side reactions.

    • Action: Purify the intermediate adduct (e.g., via flash chromatography) before subjecting it to the cyclization conditions. Confirm the purity and identity of the intermediate using ¹H NMR and LC-MS.

Q2: My LC-MS analysis shows multiple product peaks and the crude NMR is complex. How can I minimize side product formation?

A2: The formation of multiple products suggests that competing reaction pathways are occurring. The key is to identify these pathways and adjust conditions to favor the desired reaction.

  • Causality & Solution - Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions (e.g., dimerization) can compete with the desired intramolecular cyclization.

    • Action: Run the reaction under more dilute conditions. This can be achieved by using a larger volume of solvent or by employing a syringe pump for the slow addition of the substrate to the hot, catalyst-containing reaction mixture.

  • Causality & Solution - Regioselectivity Issues: If your starting materials have multiple potential sites for cyclization, a mixture of regioisomers can be formed.

    • Action: This is an inherent substrate-control issue. Modifying the electronic properties of the aromatic rings with strategically placed electron-donating or withdrawing groups can direct the cyclization to the desired position. Computational modeling (DFT) can sometimes predict the most likely site of cyclization.

  • Causality & Solution - Decomposition: The high temperatures required for cyclization can sometimes lead to the decomposition of starting materials or products, especially over extended reaction times.

    • Action: Carefully monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Once the starting material is consumed or the product concentration plateaus, stop the reaction immediately to prevent degradation.

Q3: The reaction works, but purification is extremely difficult. The product co-elutes with a major impurity. What are my options?

A3: Purification challenges often arise from byproducts with very similar polarity to the desired product.

  • Causality & Solution - Isomeric Byproducts: Incomplete cyclization or rearrangement can lead to isomers that are difficult to separate.

    • Action 1 (Chromatography Optimization): Systematically screen different solvent systems for your column chromatography. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity. Using a different stationary phase (e.g., alumina instead of silica gel) may also be effective.

    • Action 2 (Crystallization): If the product is a solid, recrystallization is a powerful purification technique. Screen a variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with water/hexanes) to find one in which the product has high solubility when hot and low solubility when cold, while the impurity remains in solution.

Section 3: Advanced Optimization of Reaction Parameters

For those looking to maximize yield and purity, a systematic optimization of reaction parameters is essential. The following table summarizes key variables and their typical effects, based on data from related imidazopyridine-fused isoquinolinone syntheses.[1][3]

ParameterVariableTypical RangeRationale & Expert Insight
Catalyst AlCl₃, Yb(OTf)₃, AgOTf, AuCl₃5 - 20 mol%Lewis acids are crucial for activating the system. AlCl₃ is a strong, cost-effective choice for Friedel-Crafts type cyclizations.[3] Gold and silver catalysts are effective for activating alkyne functionalities if present in the precursor.[2]
Solvent Toluene, Xylene, 1,2-Dichlorobenzene (DCB)N/AThe solvent's primary role is to achieve the necessary temperature. DCB (b.p. ~180 °C) is often the most effective solvent when high thermal energy is required.[1][3]
Temperature 100 - 180 °CN/AThis is often the most critical parameter. A systematic screen (e.g., 120 °C, 150 °C, 180 °C) is highly recommended. Yields can increase dramatically at the optimal temperature.
Reaction Time 2 - 24 hoursN/ALonger is not always better. Monitor the reaction to find the point of maximum product formation before degradation begins.[5]
Atmosphere Air vs. Inert (N₂ or Ar)N/AFor moisture-sensitive catalysts like AlCl₃, an inert atmosphere is non-negotiable. For some oxidative cyclizations, air can be beneficial, but this must be determined empirically.

Section 4: Illustrative Experimental Protocol

This protocol is a generalized procedure based on common methods for related heterocyclic fusions and should be adapted and optimized for your specific substrate.[1][3][6]

Step 1: Preparation of the GBB Adduct (Precursor)

  • To a solution of the 2-aminopyridine derivative (1.0 equiv), the substituted benzaldehyde (1.0 equiv), and the isocyanide (1.2 equiv) in methanol (0.5 M), add a catalytic amount of a Lewis Acid like Yb(OTf)₃ (0.08 equiv).[1]

  • Stir the reaction mixture at room temperature or under microwave irradiation (e.g., 100 °C for 1 hour) until TLC/LC-MS indicates completion.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure GBB adduct.

Step 2: Intramolecular Cyclization

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add anhydrous 1,2-dichlorobenzene (to achieve a 0.1 M concentration).

  • Add the Lewis acid catalyst (e.g., AlCl₃, 10 mol%).[3]

  • Heat the mixture to the desired temperature (e.g., 180 °C).

  • Dissolve the GBB adduct from Step 1 (1.0 equiv) in a minimal amount of anhydrous 1,2-dichlorobenzene and add it dropwise to the heated catalyst suspension over 30 minutes.

  • Stir the reaction at 180 °C and monitor its progress by LC-MS every 2 hours.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

Step 3: Workup and Purification

  • Carefully quench the reaction by pouring it into a beaker of ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final this compound derivative.

Section 5: Logical Troubleshooting Flowchart

When an experiment fails, a logical approach is crucial. Use this flowchart to diagnose the issue systematically.

G Start Reaction Outcome Unsatisfactory Check_Yield What is the primary issue? Start->Check_Yield Low_Yield Low / No Yield Check_Yield->Low_Yield Yield Byproducts Complex Mixture / Major Byproducts Check_Yield->Byproducts Purity Check_SM Is Starting Material (SM) consumed? Low_Yield->Check_SM SM_Consumed SM Consumed, No Product Check_SM->SM_Consumed Yes SM_Not_Consumed SM Not Consumed Check_SM->SM_Not_Consumed No Sol_Degrade Decrease Temperature Reduce Reaction Time SM_Consumed->Sol_Degrade Sol_Temp Increase Temperature Increase Reaction Time SM_Not_Consumed->Sol_Temp Sol_Cat Verify Catalyst Activity Use Anhydrous Conditions SM_Not_Consumed->Sol_Cat Check_Byproducts Are byproducts higher or lower MW than product? Byproducts->Check_Byproducts Higher_MW Higher MW (Dimerization) Check_Byproducts->Higher_MW Higher Lower_MW Lower MW (Decomposition) Check_Byproducts->Lower_MW Lower/Similar Sol_Dilute Run at Higher Dilution Use Slow Addition Higher_MW->Sol_Dilute Lower_MW->Sol_Degrade

Caption: A decision tree for systematic troubleshooting of the synthesis.

References

  • Al-Mohammed, N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1666. [Link]

  • Yeh, Y. C., & Sun, C. M. (2020). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 16, 1337–1345. [Link]

  • Bollini, M., Casal, J. J., & Bruno, A. M. (2014). Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives. ChemInform, 45(32). [Link]

  • Yeh, Y. C., & Sun, C. M. (2020). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. PMC, NIH, 16, 1337-1345. [Link]

  • Reddy, T. J., Le, K., & Hanson, J. E. (2016). One-Pot Synthesis of Benzo[1][6]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. The Journal of Organic Chemistry, 81(11), 4889-4897. [Link]

  • Tumey, L. N., et al. (2021). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. The Open Repository @ Binghamton (The ORB). [Link]

  • Wagare, D., et al. (2018). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Li, G., et al. (2018). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 14, 2538-2545. [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-b]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Imidazo[1,2-b]isoquinoline-5,10-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the challenges of this synthesis.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete reaction, which can be addressed by optimizing reaction time and temperature. For instance, in the palladium-catalyzed coupling of phthaloyl chloride and imidazole, ensuring the mixture is refluxed for a sufficient duration, typically around 4 hours, is critical for driving the reaction to completion[1].

Another significant factor can be the purity of your starting materials. Phthaloyl chloride is highly sensitive to moisture and can hydrolyze to phthalic acid, which will not participate in the desired reaction. Using freshly distilled or newly purchased phthaloyl chloride is recommended. Similarly, the purity of the imidazole and the dryness of the solvent (e.g., pyridine) are paramount.

Finally, consider the efficiency of your work-up and purification steps. Product loss during extraction and chromatography can significantly impact the final yield. Optimizing the pH of the aqueous washes and the solvent system for chromatography is crucial.

Question 2: I am observing the formation of significant side products. How can I identify and minimize them?

Answer: The formation of side products is a common challenge. In the palladium-catalyzed synthesis, a potential side reaction is the homocoupling of imidazole or the formation of polymeric materials. The presence of an efficient palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, is key to promoting the desired cross-coupling over these side reactions[1].

Incomplete cyclization is another possibility, leading to the formation of intermediates that are not fully converted to the tricyclic product. This can often be addressed by increasing the reaction temperature or extending the reaction time.

To identify the side products, techniques such as TLC, LC-MS, and NMR spectroscopy are invaluable. Once identified, you can often adjust the reaction conditions to disfavor their formation. For example, if you suspect hydrolysis of the starting material, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

Question 3: The purification of my final product is proving difficult. What strategies can I employ?

Answer: this compound is a relatively polar molecule, which can present challenges during purification. A common method is column chromatography on silica gel. However, the choice of eluent is critical. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from less polar impurities.

If the product is still impure, recrystallization can be an effective final purification step. Experiment with different solvent systems to find one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

For highly persistent impurities, preparative HPLC can be a powerful tool, offering higher resolution than standard column chromatography[2].

Question 4: My reaction is not proceeding to completion, even with extended reaction times. What should I check?

Answer: If your reaction has stalled, the first step is to re-evaluate your reagents and catalyst. The activity of the palladium catalyst can be a critical factor. Ensure that the catalyst has not been deactivated by exposure to air or moisture. Using a freshly opened bottle or storing it under an inert atmosphere is good practice.

The reaction solvent also plays a crucial role. Pyridine, often used in this synthesis, acts as both a solvent and a base. It must be anhydrous to prevent unwanted side reactions.

Finally, consider the possibility of catalyst poisoning. Certain functional groups on your starting materials or impurities in your solvents can inhibit the palladium catalyst. If you suspect this is the case, purifying your starting materials and using high-purity, dry solvents is essential.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the synthesis of this compound.

Q1: What is the role of the palladium catalyst in the synthesis of this compound?

A1: The palladium catalyst is central to the formation of the key carbon-nitrogen bond that leads to the cyclized product. The synthesis from phthaloyl chloride and imidazole is a type of cross-coupling reaction. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle of this transformation. Without the catalyst, the reaction would likely not proceed or would require much harsher conditions and result in significantly lower yields.

Q2: Are there alternative synthetic routes to this compound?

A2: While the palladium-catalyzed coupling of phthaloyl chloride and imidazole is a documented method[1], other strategies can be envisioned based on the synthesis of related fused imidazole systems. For example, microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool for accelerating the synthesis of similar heterocyclic scaffolds, often leading to higher yields and shorter reaction times[3]. One could explore a microwave-assisted condensation of a suitable phthalic acid derivative with an appropriately substituted imidazole precursor. Additionally, one-pot tandem reactions, which involve multiple bond-forming events in a single operation, are an attractive and efficient strategy for constructing complex heterocyclic systems[4].

Q3: What are the key safety precautions to consider during this synthesis?

A3: Phthaloyl chloride is a corrosive and lachrymatory substance and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Pyridine is a flammable and toxic liquid and should also be handled with care in a fume hood. The palladium catalyst, while used in small quantities, should be handled with care as heavy metal compounds can be toxic. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for structural elucidation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C11H6N2O2, Mr = 198.18)[1].

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) groups of the dione.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound. A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a high degree of purity.

III. Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This section provides a step-by-step protocol for the synthesis of this compound based on a literature procedure[1].

Materials and Reagents:

  • Phthaloyl chloride

  • Imidazole

  • Bis(triphenylphosphine)palladium(II) chloride

  • Anhydrous pyridine

  • Chloroform

  • 2% Aqueous HCl solution

  • Distilled water

  • Magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of imidazole (1.7 g, 25 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.87 g) in dry pyridine (15 ml).

  • Cool the mixture to 273 K (0 °C) using an ice bath.

  • In a separate dropping funnel, prepare a solution of phthaloyl chloride (5.58 g, 27.5 mmol) in dry pyridine (20 ml).

  • Add the phthaloyl chloride solution dropwise to the cooled imidazole mixture with constant stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 150 ml of ice water.

  • Extract the aqueous solution with chloroform (3 x 50 ml).

  • Combine the organic extracts and wash with 2% aqueous HCl solution (2 x 30 ml) followed by distilled water (3 x 15 ml).

  • Dry the chloroform solution over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualization of Key Processes

Reaction Mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Phthaloyl_Chloride Phthaloyl Chloride Oxidative_Addition Oxidative_Addition Phthaloyl_Chloride->Oxidative_Addition Imidazole Imidazole Transmetalation Transmetalation Imidazole->Transmetalation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative Addition Product This compound Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Reductive_Elimination->Product

Caption: Palladium-catalyzed cross-coupling mechanism.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Purity of Starting Materials (Phthaloyl Chloride, Imidazole) Start->Check_Reagents Check_Solvent Ensure Solvent is Anhydrous (Pyridine) Start->Check_Solvent Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Time and Temperature Start->Optimize_Conditions Purification_Loss Investigate Work-up and Purification Start->Purification_Loss Solution1 Use Fresh/Purified Reagents Check_Reagents->Solution1 Impure? Solution2 Use Dry Solvent Check_Solvent->Solution2 Wet? Solution3 Use Fresh Catalyst Check_Catalyst->Solution3 Inactive? Solution4 Increase Reflux Time/Temp Optimize_Conditions->Solution4 Suboptimal? Solution5 Optimize Extraction/Chromatography Purification_Loss->Solution5 Significant Loss?

Caption: A decision tree for troubleshooting low yields.

V. References

  • Bollini, M., et al. (2006). Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives. Synthesis, 2006(2), 237-242. [Link]

  • Al-Mohammed, N. N., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kulhanek, N., et al. (2024). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry, 27(1), e202301007. [Link]

  • Deshmukh, D. S., et al. (2019). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 9(45), 26235-26269. [Link]

  • Aly, Y. L., et al. (2011). Synthesis and DNA Binding Properties of a New Benzo[f]Imidazo[1,5b]-Isoquinoline-Butan-1,2-Diol Derivative. Molecules, 16(11), 9416-9428. [Link]

  • Reddy, T. R., et al. (2018). One-Pot Synthesis of Benzo[2][5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. ACS Omega, 3(11), 15637-15648. [Link]

Sources

"troubleshooting guide for Imidazo[1,2-b]isoquinoline-5,10-dione purification"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazo[1,2-b]isoquinoline-5,10-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic scaffold. Here, we synthesize our extensive field experience with established chemical principles to provide you with a robust, self-validating framework for troubleshooting your purification workflows.

Troubleshooting Guide: Common Purification Issues & Solutions

The purification of this compound and its analogs can be challenging due to their planar, heteroaromatic nature, which can lead to issues with solubility, aggregation, and strong interactions with stationary phases. This section addresses specific problems in a question-and-answer format.

Issue 1: Poor Separation or Overlapping Spots/Peaks in Chromatography

Question: I'm running a silica gel column, but my desired product is co-eluting with a closely-related impurity. My TLC shows the spots are very close together. What should I do?

Answer: This is a frequent challenge, often stemming from an insufficiently optimized mobile phase or inherent difficulties in separating structurally similar compounds.

  • Probable Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal to resolve the compound from its impurities.

    • Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC).[1] Test a variety of solvent systems with different polarities and selectivities. For instance, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system, which offers different intermolecular interactions. A gradient elution, starting with a low polarity and gradually increasing it, can also be highly effective for separating compounds with close Rf values.[1]

  • Probable Cause 2: Column Overloading. Exceeding the capacity of your stationary phase will inevitably lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[1] If you are overloading your current column, you will need to either reduce the sample load or increase the column size.

  • Probable Cause 3: Compound Streaking. Basic nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking of the spot/peak.

    • Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (0.1-1%) or a solution of ammonia in methanol are common choices that can significantly improve peak shape and resolution.[1]

Issue 2: The Compound Fails to Elute from the Silica Gel Column

Question: My compound is spotted on the TLC plate and seems to move, but when I run the column, I get no product, even with highly polar solvents. Where is my compound?

Answer: This frustrating situation usually points to two main culprits: either the compound is too polar for the chosen conditions, or it is degrading on the column.

  • Probable Cause 1: Compound is Too Polar for the Solvent System. The eluent may not be strong enough to displace the highly polar this compound from the silica gel.

    • Solution: Drastically increase the polarity of your mobile phase. A gradient elution up to 10-20% methanol in dichloromethane is a good starting point. If this fails, consider a different stationary phase altogether.[2]

  • Probable Cause 2: Irreversible Adsorption or Decomposition on Silica Gel. The acidic nature of silica gel can lead to the decomposition of sensitive compounds.

    • Solution: First, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear, indicating degradation.[1][2] If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography (C18).[1]

Issue 3: Product "Oils Out" During Recrystallization

Question: I've isolated my product fractions, and upon attempting recrystallization, the compound separates as an oil instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high, or the solution is cooled too rapidly, leading to separation as a supersaturated liquid phase rather than an ordered crystal lattice.

  • Probable Cause 1: Solution is Supersaturated or Cooled Too Quickly.

    • Solution: Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool very slowly. Insulating the flask can help with this. Scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth. If you have a small amount of pure crystalline material, "seeding" the solution with a tiny crystal can induce crystallization.[1]

  • Probable Cause 2: Presence of Impurities. Even small amounts of impurities can inhibit crystal formation.

    • Solution: The presence of persistent impurities may necessitate a preliminary purification step before recrystallization. A quick filtration through a small plug of silica or a different chromatographic method might be necessary to remove the problematic impurity.[1]

  • Probable Cause 3: Inappropriate Recrystallization Solvent.

    • Solution: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen a variety of solvents or use a co-solvent system (a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is not) to achieve optimal crystallization conditions.[1] For isoquinoline derivatives, mixtures like toluene and DMF have been used successfully for recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of this compound?

A1: Based on the polar nature of the dione and imidazole moieties, a good starting point would be a mixture of a moderately polar solvent and a polar solvent. We recommend starting with a gradient of ethyl acetate in hexanes and progressing to a more polar system like methanol in dichloromethane if needed. For example, a gradient of 0-50% ethyl acetate in hexanes, followed by a switch to 0-10% methanol in dichloromethane can be effective.[4]

Q2: My compound is colored. Does this affect purification?

A2: A colored compound can be advantageous as it allows you to visually track its progress down the column. However, be aware that colored impurities may also be present. Always confirm the purity of your fractions using TLC or HPLC, rather than relying on color alone.

Q3: Can I use reversed-phase chromatography for this compound?

A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if you are facing issues with decomposition or irreversible adsorption on silica gel.[1] The mobile phase for reversed-phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: How can I be sure that the impurity is not a result of the purification process itself?

A4: This is a critical consideration. As mentioned in the troubleshooting guide, you can perform a stability test by spotting your crude material on a TLC plate with the stationary phase you intend to use (e.g., silica gel) and letting it sit for a period before developing the plate.[1][2] If new spots appear, it indicates that your compound is not stable under those conditions, and an alternative purification method should be sought.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general workflow for the purification of this compound using flash column chromatography.

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation.[2]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.[5] Carefully apply the solution to the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent mixture determined from your TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Example Solvent Systems for Heterocyclic Compounds
Stationary PhaseMobile Phase SystemModifier (if needed)Target Compound Type
Silica GelHexane / Ethyl Acetate0.1-1% TriethylamineBasic heterocycles
Silica GelDichloromethane / MethanolN/AMore polar heterocycles
Neutral AluminaHexane / Ethyl AcetateN/AAcid-sensitive compounds
C18 (Reversed)Water / Acetonitrile or Methanol0.1% Formic AcidPolar compounds, or when silica causes degradation

Visualizations

Troubleshooting Workflow for Column Chromatography

This diagram illustrates a logical progression for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow Start Start: Poor Purification Result CheckTLC Analyze TLC Data Start->CheckTLC PoorSep Poor Separation? CheckTLC->PoorSep Yes NoElution No Elution? CheckTLC->NoElution Yes Streaking Streaking/Tailing? CheckTLC->Streaking Yes GoodSep Good Separation CheckTLC->GoodSep No OptimizeSolvent Optimize Solvent System (Gradient Elution) PoorSep->OptimizeSolvent Probable Cause: Suboptimal Eluent ReduceLoad Reduce Sample Load or Increase Column Size PoorSep->ReduceLoad Probable Cause: Column Overloading IncreasePolarity Drastically Increase Mobile Phase Polarity NoElution->IncreasePolarity Probable Cause: Compound Too Polar CheckStability Check Compound Stability on Silica NoElution->CheckStability Probable Cause: Decomposition AddModifier Add Basic Modifier (e.g., Triethylamine) Streaking->AddModifier Probable Cause: Acidic Silica Interaction Success Successful Purification GoodSep->Success OptimizeSolvent->Success ReduceLoad->Success IncreasePolarity->Success CheckStability->IncreasePolarity Stable SwitchPhase Switch to Alumina or Reversed-Phase CheckStability->SwitchPhase Degradation Observed SwitchPhase->Success AddModifier->Success

Caption: A flowchart for troubleshooting column chromatography purification.

References

  • El-Sayed, N. N. E., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. PMC - PubMed Central. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Al-Mohammed, N. N., et al. (2011). This compound. PMC. [Link]

  • Schröder, J., et al. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry. [Link]

  • DeYoung, E. N. (2022). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. The Open Repository @ Binghamton (The ORB). [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Kurth, M. J., et al. (2019). One-Pot Synthesis of Benzo[6][7]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. NIH. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Imidazo[1,2-b]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-b]isoquinoline-5,10-dione and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this potent heterocyclic scaffold. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve solubility issues, thereby accelerating your research and development efforts.

Understanding the Challenge: Physicochemical Profile of this compound

Before delving into solutions, it's crucial to understand the inherent properties of this compound that contribute to its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₆N₂O₂[1]
Molecular Weight 198.18 g/mol [1]
XLogP3 1.4[1]
Appearance Solid (Crystalline structure reported)[2][3]

The planar, aromatic, and crystalline nature of this molecule, as indicated by its structure and the available crystallographic data, suggests strong intermolecular π-π stacking and crystal lattice energy.[2][3] These forces must be overcome by solvent-solute interactions for dissolution to occur, which often presents a significant hurdle, particularly in aqueous media.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the handling and formulation of this compound.

Q1: Why is my compound crashing out of solution, especially in aqueous buffers?

A1: This is a classic sign of poor aqueous solubility. The hydrophobic nature of the polycyclic aromatic core of this compound makes it energetically unfavorable to remain solvated in a polar, aqueous environment. When you introduce a stock solution (likely in a water-miscible organic solvent like DMSO) into an aqueous buffer, the organic solvent is diluted, and the compound precipitates once its concentration exceeds its thermodynamic solubility limit in the final aqueous medium.

Q2: I'm struggling to prepare a stock solution. Which organic solvents should I try?

A2: Based on its chemical structure and information from related syntheses, the following solvents are good starting points for preparing stock solutions. Always start with a small amount of your compound to test solubility before committing your entire batch.

SolventRationaleExpected Solubility
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent capable of disrupting crystal packing. Commonly used for initial stock solutions in biological assays.Good to Excellent
N,N-Dimethylformamide (DMF) Another strong, polar aprotic solvent.Good to Excellent
Pyridine Used as a solvent in the synthesis of this compound, indicating good solubility.[3]Good
Chloroform (CHCl₃) Used for extraction during synthesis, suggesting at least moderate solubility.[3]Moderate
Dichloromethane (DCM) A common solvent for organic synthesis.Moderate
Methanol/Ethanol May have limited success due to their polarity but are worth trying, especially with heating.Low to Moderate

Q3: Can I just heat the solution to get my compound to dissolve?

A3: Gentle heating can be an effective strategy to increase the rate of dissolution and, in some cases, the solubility limit. However, be cautious. Prolonged or excessive heating can lead to degradation of your compound. Always use the minimum temperature necessary and consider performing a stability check of your compound under these conditions. Furthermore, a solution prepared by heating may become supersaturated upon cooling and precipitate over time. This is a critical consideration for experiments conducted at room temperature.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A4: Understanding this distinction is vital for designing robust experiments.

  • Kinetic Solubility: This is the concentration of a compound that appears to be in solution after being rapidly diluted from a high-concentration stock (e.g., in DMSO) into an aqueous buffer. It often represents a supersaturated state, and the compound may precipitate over time. Kinetic solubility is a high-throughput screening method often used in early drug discovery.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent under specific conditions (temperature, pH) when the solid compound is in equilibrium with the solution.[4] It is a more time-consuming measurement but provides a more accurate and stable value.

For biological assays, relying on kinetic solubility can lead to inaccurate results due to compound precipitation during the assay. It is crucial to ensure your final assay concentration is below the thermodynamic solubility limit in the assay buffer.

Troubleshooting Guide: Strategies to Enhance Solubility

When faced with solubility issues, a systematic approach is key. The following troubleshooting guide provides a tiered strategy, from simple adjustments to more advanced formulation techniques.

Tier 1: Simple Solvent-Based Approaches

These are the first-line strategies to try when you encounter solubility problems.

The Principle: By adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer, you can increase the overall "organic character" of the solvent system, making it more favorable for your compound.

Protocol:

  • Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., 10-50 mM in DMSO).

  • In a separate vial, prepare your desired aqueous buffer.

  • Add the co-solvent to the aqueous buffer to the desired final percentage (e.g., 1%, 5%, 10% v/v). Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG).

  • Vortex the buffer/co-solvent mixture thoroughly.

  • Add your compound's stock solution to the buffer/co-solvent mixture to achieve your final desired concentration.

  • Visually inspect for any precipitation immediately and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.

Causality: The co-solvent reduces the polarity of the aqueous medium, thereby lowering the energy barrier for solvating the hydrophobic this compound molecule.

The Principle: The this compound structure contains nitrogen atoms that can potentially be protonated at acidic pH. Ionization of a molecule generally increases its aqueous solubility.

Protocol:

  • Determine the pKa of your compound (if not known, this can be estimated using computational tools).

  • Prepare a series of buffers with pH values around the pKa.

  • Attempt to dissolve your compound directly in these buffers or by diluting a stock solution.

  • Measure the solubility at each pH to identify the optimal range.

Causality: By protonating the basic nitrogen centers, you introduce a positive charge, which can then interact more favorably with the polar water molecules through ion-dipole interactions, thus enhancing solubility.

Tier 2: Formulation Strategies for Persistent Issues

If simple solvent adjustments are insufficient, more advanced formulation techniques may be necessary.

The Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.

Common Surfactants for Biological Assays:

  • Tween® 20/80

  • Triton™ X-100

  • Sodium dodecyl sulfate (SDS) - use with caution as it can denature proteins.

Protocol:

  • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

  • Add your compound (from a stock solution) to the surfactant-containing buffer.

  • Allow time for equilibration and encapsulation. Gentle agitation can be helpful.

Causality: The hydrophobic this compound partitions into the hydrophobic core of the micelles, shielding it from the aqueous environment and keeping it "in solution."

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, enhancing their solubility.

Protocol:

  • Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

  • Prepare a solution of the cyclodextrin in your aqueous buffer.

  • Add your compound to the cyclodextrin solution and stir for an extended period (several hours to overnight) to allow for complex formation.

Causality: The hydrophobic this compound molecule becomes entrapped within the hydrophobic cavity of the cyclodextrin, and the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[5]

Tier 3: Solid-State Modification (for Drug Development Professionals)

For long-term development, modifying the solid-state properties of the compound can provide a more permanent solution to solubility issues.

The Principle: A compound can exist in different crystalline forms called polymorphs, which can have different physical properties, including solubility.[6][7][8] A metastable polymorph will generally have higher solubility than the most stable crystalline form.

Workflow:

  • Conduct a polymorph screen by recrystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate).

  • Characterize the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Measure the solubility of each identified polymorph.

Causality: Different crystal packing arrangements and intermolecular interactions in various polymorphs result in different lattice energies. A lower lattice energy generally corresponds to higher solubility.

The Principle: By dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix, the energy required to dissolve the compound is significantly reduced.

Workflow:

  • Select a suitable polymer (e.g., PVP, HPMC).

  • Dissolve both the compound and the polymer in a common solvent.

  • Rapidly remove the solvent (e.g., by spray drying or film evaporation) to trap the compound in an amorphous state within the polymer matrix.

Causality: The amorphous form lacks the long-range order of a crystal, so no crystal lattice energy needs to be overcome for dissolution. This can lead to a state of supersaturation, significantly enhancing bioavailability.[9]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput method is useful for initial screening.

Materials:

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent plates

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing your aqueous buffer (e.g., 198 µL PBS) to achieve the desired final concentrations.

  • Seal the plate and shake for 1-2 hours at room temperature.

  • Filter the solutions through the 96-well filter plate into a clean 96-well UV-transparent plate.

  • Measure the absorbance at a predetermined wavelength (λmax) for your compound.

  • Calculate the concentration based on a standard curve prepared in the assay buffer with a known soluble concentration of your compound (potentially with a high percentage of co-solvent to ensure solubility for the standard curve). The highest concentration that does not show precipitation is considered the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method provides the true equilibrium solubility.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Scintillation vials or similar

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • The measured concentration is the thermodynamic solubility.

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential. The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting start Compound Precipitation or Incomplete Dissolution check_stock Is the stock solution clear? start->check_stock prepare_stock Prepare fresh stock in stronger solvent (DMSO, DMF) check_stock->prepare_stock No tier1 Tier 1: Solvent Modification check_stock->tier1 Yes prepare_stock->check_stock Retry cosolvent Try Co-solvent System (e.g., 1-10% DMSO, EtOH) tier1->cosolvent ph_adjust Adjust pH (if ionizable) tier1->ph_adjust check_solubility1 Solubility Adequate? cosolvent->check_solubility1 Assess Solubility ph_adjust->check_solubility1 Assess Solubility proceed Proceed with Experiment check_solubility1->proceed Yes tier2 Tier 2: Formulation Aids check_solubility1->tier2 No surfactant Use Surfactants (e.g., Tween-20) tier2->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) tier2->cyclodextrin check_solubility2 Solubility Adequate? surfactant->check_solubility2 Assess Solubility cyclodextrin->check_solubility2 Assess Solubility check_solubility2->proceed Yes tier3 Tier 3: Solid-State Modification (Advanced) check_solubility2->tier3 No polymorph Polymorph Screening tier3->polymorph asd Amorphous Solid Dispersion tier3->asd polymorph->proceed Successful asd->proceed Successful

Caption: A decision tree for troubleshooting solubility issues.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(10), 3939-3950.
  • DiMartino, P., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 7(4), 483–511. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572.

Sources

"side reactions in Imidazo[1,2-b]isoquinoline-5,10-dione synthesis and how to avoid them"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of Imidazo[1,2-b]isoquinoline-5,10-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on literature analysis and field experience to help you troubleshoot common side reactions and optimize your synthetic protocols.

Section 1: Reaction Fundamentals & Mechanism

This section covers the core principles of the this compound synthesis, focusing on the most common and direct synthetic route.

Q1: What is the primary synthetic route to this compound and its underlying mechanism?

A1: The most direct and reported synthesis involves the reaction of imidazole with phthaloyl chloride in a suitable solvent, typically a dry, non-protic solvent like pyridine.[1] The reaction proceeds via a two-step mechanism: an initial nucleophilic acyl substitution followed by an intramolecular cyclization.

Mechanism Breakdown:

  • Initial Acylation: The nucleophilic nitrogen of the imidazole ring attacks one of the electrophilic carbonyl carbons of phthaloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming an N-acylimidazole intermediate.

  • Intramolecular Cyclization (Annulation): The second nitrogen atom of the imidazole ring then acts as an intramolecular nucleophile, attacking the remaining carbonyl chloride group. This second nucleophilic acyl substitution results in the formation of the final tricyclic dione structure, with the concomitant loss of another chloride ion.

Below is a diagram illustrating the proposed reaction pathway.

Reaction_Mechanism Proposed Reaction Mechanism cluster_start Starting Materials cluster_inter Intermediate cluster_end Product Imidazole Imidazole Acyl_Intermediate N-Acylimidazole Intermediate Imidazole->Acyl_Intermediate Step 1: Acylation Phthaloyl_Chloride Phthaloyl Chloride Phthaloyl_Chloride->Acyl_Intermediate Final_Product Imidazo[1,2-b]isoquinoline- 5,10-dione Acyl_Intermediate->Final_Product Step 2: Intramolecular Cyclization

Caption: Proposed reaction mechanism for this compound synthesis.

Section 2: Troubleshooting Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Q2: My reaction yield is extremely low, or I'm not getting any product at all. What are the most likely causes?

A2: Low or no yield in this synthesis is almost always linked to the high reactivity and instability of the starting materials and intermediates, particularly phthaloyl chloride.

Primary Cause: Hydrolysis of Phthaloyl Chloride

Phthaloyl chloride is exceptionally sensitive to moisture.[2] Trace amounts of water in the solvent, glassware, or even from atmospheric humidity can rapidly hydrolyze it. The hydrolysis proceeds in two steps, first forming a "half-acid" intermediate (2-carboxybenzoyl chloride) and then the fully hydrolyzed phthalic acid.[3][4] These byproducts will not participate in the desired cyclization.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Product Yield Check_Reagents Verify Reagent Purity & Integrity Phthaloyl Chloride: Clear, pungent liquid? Imidazole: Dry, crystalline solid? Solvent: Anhydrous grade? Start->Check_Reagents Step 1: Assess Inputs Check_Conditions Review Reaction Setup Dry glassware (oven-dried)? Inert atmosphere (N2/Ar)? Anhydrous solvent used? Temperature control correct? Start->Check_Conditions Step 1: Assess Inputs Side_Reaction Primary Suspect: Hydrolysis of Phthaloyl Chloride Check_Reagents->Side_Reaction Check_Conditions->Side_Reaction Solution Implement Corrective Actions Strictly anhydrous conditions Use freshly opened/distilled reagents Run under inert gas blanket Use dry pyridine as solvent/base Side_Reaction->Solution Step 2: Formulate Solution Re-run Re-run Experiment Solution->Re-run Step 3: Implement

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Key Corrective Actions:

  • Anhydrous Conditions are Non-Negotiable: All glassware must be oven-dried or flame-dried immediately before use. Solvents must be of the highest anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality: Use a fresh bottle of phthaloyl chloride or purify it by distillation if its quality is suspect. Ensure the imidazole is dry.

  • Solvent Choice: Dry pyridine is an excellent choice as it serves as both the solvent and an acid scavenger, neutralizing the HCl generated during the reaction.

Q3: I've isolated a major byproduct. What is it likely to be, and how can I prevent its formation?

A3: The most probable byproduct is the result of incomplete reaction or degradation of the starting materials. The two most common culprits are Phthalic Acid and the Uncyclized N-acylimidazole Intermediate .

Byproduct Identification and Prevention

Byproduct NameFormation MechanismHow to Prevent
Phthalic Acid Hydrolysis of phthaloyl chloride by adventitious water.[3]Implement strictly anhydrous reaction conditions as detailed in Q2. Use high-purity, dry solvents and reagents.
Uncyclized Intermediate The initial acylation occurs, but the second intramolecular cyclization step fails. This can be due to insufficient thermal energy, steric hindrance, or deactivation of the imidazole ring.Ensure adequate reaction temperature and time (e.g., reflux).[1] The choice of solvent can also play a role; a polar aprotic solvent can facilitate the cyclization step.
Polymeric Materials Intermolecular reactions between partially reacted intermediates can lead to the formation of oligomers or polymers, especially at high concentrations.Add the phthaloyl chloride solution dropwise to the imidazole solution to maintain a low concentration of the acylating agent and favor intramolecular cyclization.[5]

Visualizing the Main Side Reaction: Hydrolysis

Hydrolysis_Pathway Hydrolysis Side Reaction Pathway Phthaloyl_Chloride Phthaloyl Chloride Half_Acid 2-Carboxybenzoyl Chloride ('Half-Acid') Phthaloyl_Chloride->Half_Acid Fast Hydrolysis Water1 H₂O Water1->Half_Acid Phthalic_Acid Phthalic Acid (Inactive Byproduct) Half_Acid->Phthalic_Acid Slower Hydrolysis Water2 H₂O Water2->Phthalic_Acid

Caption: The rapid hydrolysis pathway of phthaloyl chloride, a major side reaction.

Section 3: Experimental Protocol & Purification

Q4: Can you provide a detailed, optimized protocol for the synthesis and purification?

A4: Certainly. The following protocol is based on a reported synthesis[1] and incorporates best practices to mitigate the side reactions discussed above.

Optimized Synthesis Protocol:

  • Preparation (Crucial Step):

    • Dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon. Maintain the inert atmosphere throughout the reaction.

  • Reagent Setup:

    • In the reaction flask, dissolve imidazole (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

    • In the dropping funnel, prepare a solution of phthaloyl chloride (1.1 eq) in anhydrous pyridine. A slight excess of the acylating agent can help drive the reaction to completion.

  • Reaction:

    • Cool the imidazole solution to 0°C using an ice bath.

    • Add the phthaloyl chloride solution dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. A slow addition rate is critical to control the exotherm and minimize polymerization.

    • After the addition is complete, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours to ensure complete cyclization. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate system).

  • Workup:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water. This will precipitate the crude product and dissolve pyridine hydrochloride salts.

    • Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual pyridine and salts, followed by a wash with a small amount of cold diethyl ether or ethanol to remove non-polar impurities.

  • Purification:

    • The primary method for purification is recrystallization . A suitable solvent system must be determined empirically, but ethanol, acetonitrile, or a mixture of DMF/water are good starting points.

    • If the crude product contains significant impurities, column chromatography on silica gel may be necessary. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

      • Pro-Tip: To avoid potential hydrolysis of the product on acidic silica gel, the silica can be pre-treated with a solution of triethylamine in the eluent, then dried.[6]

Section 4: Frequently Asked Questions (FAQs)

Q5: The workup procedure requires pouring the reaction mixture into ice water. Won't this hydrolyze my product?

A5: This is an excellent question. While N-acylimidazoles are hydrolytically unstable[6][7], the fully cyclized this compound product is a much more stable amide-like structure. It is significantly less susceptible to rapid hydrolysis under these quenching conditions. The primary purpose of this step is to precipitate the water-insoluble organic product while dissolving the highly water-soluble pyridinium hydrochloride byproduct, making it an effective and necessary part of the purification.

Q6: My final product has a yellow or brownish color. Is this normal?

A6: The pure compound is typically reported as a yellow solid.[1] However, a darker color (brownish or tan) can indicate the presence of minor polymeric impurities or baseline decomposition products. If the NMR and mass spectrometry data are clean and the melting point is sharp, the color may not be a significant issue for many applications. For very high purity requirements, such as for pharmaceutical standards, a second recrystallization or a charcoal treatment during recrystallization may be necessary to remove colored impurities.

Q7: Can I use a different base instead of pyridine?

A7: Yes, other non-nucleophilic tertiary amine bases like triethylamine (TEA) in a dry, aprotic solvent (e.g., THF, Dichloromethane) can be used. However, pyridine is often preferred because it serves as both the base and the solvent, simplifying the reaction setup. If using an alternative solvent/base system, ensure the solvent is rigorously dried, as solvents like THF can contain water and peroxides which will interfere with the reaction.

References
  • Li, Y., & Reineke, T. M. (2014). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride. Environmental Science & Technology Letters, 1(1), 119-123. [Link]

  • Li, Y., & Reineke, T. M. (2013). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed, National Library of Medicine. [Link]

  • Kohsaka, Y., Matsuura, D., & Kimura, Y. (2020). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. ResearchGate. [Link]

  • Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S. Patent No. 3,197,476. Washington, DC: U.S.
  • Yadav, D., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. [Link]

  • DeVasher, R. B., et al. (2005). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N'-Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate. [Link]

  • Yushchenko, S. V., et al. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. ResearchGate. [Link]

  • Aly, A. A., et al. (2007). Reaction of Amidrazones with Phthaloyl Chloride-Synthesis of 1,2,4-Triazolium Salts (Part I). ResearchGate. [Link]

  • S. N. G. et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Lehmann, M., et al. (2008). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. National Institutes of Health. [Link]

  • European Patent Office. (2016). Process for production of phthaloyl dichloride compounds. EP 2325158 B1. [Link]

  • Boyer, J. H. (1952). The Acetylation of Imidazole. Journal of the American Chemical Society, 74(24), 6274–6275. [Link]

  • Fife, T. H., & De, N. C. (1974). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed, National Library of Medicine. [Link]

  • Cotter, R. J. (1964). Reaction of phthaloyl chloride with primary amines. ResearchGate. [Link]

  • Mohamed, E. O. (2022). Cyclization of N-acetyl derivative: Novel synthesis – azoles and azines, antimicrobial activities, and computational studies. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Synthesis of multi ring-fused imidazo [1, 2- a] isoquinoline-based fluorescent scaffold as anti-Herpetic agent. PubMed, National Library of Medicine. [Link]

  • Gobec, S., et al. (2012). Synthesis and configurational assignment of 1,2-dihydroimidazo[5,1-b] quinazoline-3,9-diones: Novel NMDA receptor antagonists. ResearchGate. [Link]

  • Kennedy, C. R., et al. (2018). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. National Institutes of Health. [Link]

  • Tamura, T., & Hamachi, I. (2019). Recent applications of N-acyl imidazole chemistry in chemical biology. ResearchGate. [Link]

  • Fun, H. K., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • Liu, W., et al. (2013). Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. [Link]

  • Mandl, M., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines. ResearchGate. [Link]

  • Tamura, T., & Hamachi, I. (2019). Recent applications of N-acyl imidazole chemistry in chemical biology. Kyoto University Research Information Repository. [Link]

  • Mandl, M., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines. Justus-Liebig-Universitat Giessen. [Link]

  • Asressu, K. H., et al. (2017). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. National Institutes of Health. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Imidazo[1,2-b]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of Imidazo[1,2-b]isoquinoline-5,10-dione and its derivatives. This scaffold is a significant heterocyclic system, valued for its unique chemical architecture and potential as a building block in medicinal chemistry and materials science.[1] However, transitioning its synthesis from the laboratory bench to a larger, pilot-plant scale introduces a unique set of challenges that can impact yield, purity, and process efficiency.

This guide is designed to serve as a field-proven resource, moving beyond simple protocols to address the "why" behind common experimental failures and optimization strategies. We will explore the causality of these challenges and provide actionable, self-validating solutions in a direct question-and-answer format.

Section 1: Core Synthetic Strategy & Critical Process Parameters

The most common and scalable approach to the this compound core involves the condensation and subsequent cyclization of a substituted 1,4-naphthoquinone with an appropriate amino-heterocycle. A frequently employed starting material is 2,3-dichloro-1,4-naphthoquinone, which reacts with 2-aminopyridine or related amino-heterocycles.[2][3] The general workflow involves a nucleophilic substitution followed by an intramolecular cyclization, which can be sensitive to reaction conditions, particularly at scale.

Below is a diagram outlining the critical stages where challenges often arise during scale-up.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Isolation & Purification SM Starting Materials (e.g., 2,3-dichloro-1,4-naphthoquinone, 2-aminopyridine) Solubilization Solubilization & Charging SM->Solubilization Purity & Solubility Reaction Controlled Reaction (Condensation & Cyclization) Solubilization->Reaction Mass & Heat Transfer Quench Reaction Quench & Crude Precipitation Reaction->Quench Reaction Completion Isolation Crude Product Isolation (Filtration) Quench->Isolation Product Solubility Purification Purification (Recrystallization/Washes) Isolation->Purification Impurity Profile Drying Final Product Drying Purification->Drying G Start Low Yield at Scale CheckHeat Analyze Internal Temperature Profile Start->CheckHeat CheckMix Evaluate Mixing Efficiency Start->CheckMix CheckPurity Re-analyze Starting Material Purity Start->CheckPurity CheckChem Review Reaction Kinetics & Side Reactions Start->CheckChem Sol_Heat Implement Slow Addition & Improved Cooling CheckHeat->Sol_Heat Sol_Mix Adjust Agitator Speed/ Change Impeller Type CheckMix->Sol_Mix Sol_Purity Re-purify Starting Materials CheckPurity->Sol_Purity Sol_Chem Re-optimize Temperature & Concentration CheckChem->Sol_Chem

Caption: Troubleshooting workflow for diagnosing low-yield issues in scale-up synthesis.

Q2: I am struggling with the purification of the final product. Column chromatography is not feasible at our target scale. What are my options?

Purification is a major bottleneck in the synthesis of many heterocyclic compounds. [4]The planar and often poorly soluble nature of this compound makes this a particularly acute challenge.

Answer: The key is to develop a purification strategy that relies on crystallization or washing rather than chromatography.

  • Develop a Recrystallization Protocol: This is the most industrially viable method for purifying crystalline solids.

    • Action: Screen a wide range of solvents and solvent mixtures. The ideal recrystallization solvent will dissolve the product poorly at room temperature but completely at reflux, while impurities remain either fully soluble or completely insoluble at all temperatures.

    • Causality: This process works by exploiting the differences in solubility between the desired product and impurities at different temperatures. As the saturated solution cools, the product's solubility drops sharply, causing it to crystallize out, leaving the more soluble impurities behind in the mother liquor.

  • Implement Slurry Washes/Trituration: If a suitable single solvent for recrystallization cannot be found, washing the crude solid with a carefully chosen solvent can be highly effective.

    • Action: Suspend the crude, filtered solid in a solvent that readily dissolves the key impurities but not the final product. Stir the slurry for a set period, then filter. Repeat if necessary.

    • Causality: This is a physical purification method that relies on the mechanical and chemical removal of impurities from the surface of the solid product particles.

Parameter Objective for Recrystallization Objective for Slurry Wash
Product Solubility High at elevated temp, low at room tempVery low at all temperatures
Impurity Solubility High at all temperatures OR very low at all temperaturesHigh at all temperatures
Boiling Point Low enough for easy removal, high enough to achieve dissolutionNot critical, but lower is better for easy removal
Safety Low toxicity, high flash pointLow toxicity, high flash point

Table 1: Solvent selection criteria for scalable purification methods.

Q3: My final product is contaminated with residual transition metals from a coupling reaction step. How can I remove them to meet pharmaceutical specifications?

If your synthesis involves steps like Ullmann or Negishi couplings to build the heterocyclic core,[4][5] residual metal (e.g., copper, palladium) can be a significant issue, especially for pharmaceutical applications. [6] Answer: Removing trace metals requires specific scavenging techniques post-synthesis.

  • Metal Scavengers: These are solid-supported or soluble reagents with functional groups that chelate (bind) to metal ions, allowing them to be removed by filtration.

    • Action: After the reaction is complete but before final product isolation, treat the reaction mixture or a solution of the crude product with a suitable scavenger. Common scavengers include those with thiol (-SH), amine (-NH2), or phosphine (-PR2) groups.

    • Protocol: Stir the solution with the scavenger (typically 1-5 wt%) for several hours at room temperature or with gentle heating. The scavenger-metal complex can then be removed by filtration.

  • Activated Carbon Treatment: Carbon is a classic and cost-effective method for removing colored impurities and some metal species.

    • Action: Add a small amount of activated carbon (e.g., 1-2 wt%) to a solution of your crude product. Stir for 1-2 hours, then filter through a pad of celite to remove the carbon.

    • Causality: Activated carbon has a high surface area with various functional groups that can adsorb metal complexes through non-specific interactions.

Section 3: A Scalable Laboratory Protocol

This protocol describes a robust, two-step synthesis designed with scalability in mind. It avoids chromatography in the final step.

Objective: To synthesize this compound on a 50-gram scale.

Materials:

  • 2,3-dichloro-1,4-naphthoquinone (1.0 eq)

  • 2-aminopyridine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Protocol:

  • Reaction Setup (Condensation):

    • To a 2L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 2,3-dichloro-1,4-naphthoquinone (e.g., 113.5 g, 0.5 mol).

    • Add DMF (5 volumes, approx. 570 mL). Begin stirring to create a slurry.

    • Charge 2-aminopyridine (e.g., 51.8 g, 0.55 mol).

    • Charge finely powdered anhydrous K₂CO₃ (e.g., 172.8 g, 1.25 mol).

  • Thermal Cycling:

    • Heat the reactor jacket to 80-85 °C. Monitor the internal temperature closely.

    • Maintain the reaction at this temperature for 8-12 hours. Monitor the reaction progress by TLC or HPLC (Aliquots can be taken, quenched in water, extracted with ethyl acetate, and analyzed). The reaction of 2,3-dichloro-1,4-naphthoquinone with aminopyridines can be accelerated with alternative heating methods on a smaller scale, but conventional heating is more scalable. [3][7]

  • Work-up and Isolation:

    • Once the reaction is deemed complete, cool the reactor to 20-25 °C.

    • Slowly add deionized water (10 volumes, approx. 1.1 L) to the reaction mixture over 1 hour. This will precipitate the crude product.

    • Stir the resulting slurry for an additional 2 hours at room temperature to ensure complete precipitation.

    • Isolate the solid product by filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral, then wash with a small amount of cold ethanol to help with drying.

  • Purification (Slurry Wash):

    • Transfer the damp crude solid to a clean beaker or reactor.

    • Add hot ethanol (approx. 5 volumes). Stir the slurry vigorously at 60-70 °C for 1 hour.

    • Cool the slurry to room temperature and filter the purified product.

    • Wash the cake with a small amount of cold ethanol.

  • Drying:

    • Dry the purified solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

References

  • This compound - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2,3-Dihydroimidazo[1,2- b ]isoquinoline-5(1 H )-one and Derivatives . Wiley Online Library. Available at: [Link]

  • One-Pot Synthesis of Benzoi[4][6]midazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - NIH . National Institutes of Health. Available at: [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub . Universitätsbibliothek Gießen. Available at: [Link]

  • Synthesis and DNA Binding Properties of a New Benzo[f]Imidazo[1,5b]-Isoquinoline-Butan-1,2-Diol Derivative | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency - The Open Repository @ Binghamton (The ORB) . Binghamton University. Available at: [Link]

  • Synthesis and biological evaluation of naphthoquinone-fused pyrrole and imidazopyridinedione heterocycles - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • USE OF THE GRAEBE-ULLMANN REACTION IN THE SYNTHESIS OF 8-METHYL-γ-CARBOLINE AND ISOMERIC AROMATIC AZA-γ-CARBOLINES | Chemistry of Heterocyclic Compounds . Springer. Available at: [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines . Wiley Online Library. Available at: [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis . VGTU. Available at: [Link]

  • (PDF) Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines . ResearchGate. Available at: [Link]

  • Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines - SciELO . Scientific Electronic Library Online. Available at: [Link]

  • The Preparation of Amine Derivatives of 2-Chloro-1,4-naphthoquinone - Bohrium . Bohrium. Available at: [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines - ResearchGate . ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction . MDPI. Available at: [Link]

  • A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - NIH . National Institutes of Health. Available at: [Link]

  • (PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. - ResearchGate . ResearchGate. Available at: [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - Beilstein Archives . Beilstein Archives. Available at: [Link]

  • t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines - RSC Publishing - The Royal Society of Chemistry . Royal Society of Chemistry. Available at: [Link]

  • Reaction optimization conditions for reductive Ullmann homo-coupling of... | Download Table - ResearchGate . ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives - ResearchGate . ResearchGate. Available at: [Link]

Sources

"photostability and quantum yield of Imidazo[1,2-b]isoquinoline-5,10-dione probes"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-b]isoquinoline-5,10-dione Probes

A Senior Application Scientist's Guide to Photophysical Characterization

Welcome to the technical support guide for this compound probes and their derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured to address the common and complex challenges encountered when characterizing the photostability and quantum yield of this promising class of fluorophores.

A Note on the Imidazo-isoquinoline Family: The specific photophysical data for the this compound core are not extensively published. Therefore, this guide synthesizes best practices and draws upon established data from closely related and structurally similar scaffolds, such as the Imidazo[5,1-a]isoquinolines, to provide a robust and scientifically grounded framework for your experiments.[1][2][3][4] The principles and troubleshooting steps outlined here are broadly applicable to the entire class of nitrogen-containing heterocyclic fluorophores.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the photophysical properties of Imidazo-isoquinoline probes.

Q1: What is fluorescence quantum yield (Φf), and why is it a critical parameter for my probe?

A1: The fluorescence quantum yield (Φf or QY) is a direct measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[5][6] In essence, it tells you the probability that an excited molecule will return to its ground state by emitting a fluorescent photon rather than through non-radiative pathways like heat loss or intersystem crossing.

  • Causality: A high quantum yield (approaching 1.0 or 100%) is crucial for applications requiring high sensitivity, such as cellular imaging or trace analyte detection. A brighter probe allows you to use lower concentrations and lower excitation power, which in turn minimizes phototoxicity and background noise. For Imidazo-isoquinoline derivatives, reported quantum yields can vary significantly based on their substitution patterns, with some reaching as high as 48%.[1][2][4]

Q2: What is photostability, and how will it affect my microscopy experiments?

A2: Photostability refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light. Photobleaching is an irreversible process where the fluorophore reacts, often with molecular oxygen, in its excited state, leading to a permanent loss of fluorescence.

  • Causality: In time-lapse imaging or super-resolution microscopy, high photostability is paramount. A probe that bleaches quickly will limit the duration of your experiment and the number of images you can acquire, leading to a poor signal-to-noise ratio over time. The International Council for Harmonisation (ICH) provides comprehensive guidelines for standardized photostability testing, which can be adapted for research purposes.[7]

Q3: What are the typical quantum yield values reported for Imidazo-isoquinoline derivatives?

A3: While data for the 5,10-dione variant is scarce, studies on the related Imidazo[5,1-a]isoquinoline scaffold provide valuable benchmarks. The quantum yield is highly sensitive to the substituents on the heterocyclic core. For example, a 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline derivative in chloroform was found to have a quantum yield of 48% (0.48), which is among the highest reported for this class.[1][2][4] In contrast, other substitutions can lead to almost complete fluorescence quenching.[1] This highlights the importance of empirical validation for each specific probe you synthesize or acquire.

Q4: How do solvent polarity and molecular structure influence the probe's performance?

A4: Both solvent and structure are critical.

  • Solvent Effects: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly alter a probe's photophysical properties. Many heterocyclic dyes, likely including Imidazo-isoquinolines, exhibit solvatochromism, where the emission wavelength and quantum yield change with solvent polarity.[8] For instance, quantum yields are often higher in apolar, rigid environments where non-radiative decay pathways are suppressed.[8] Aggregation in aqueous media can also lead to fluorescence quenching.[8]

  • Structural Effects: The electronic properties of substituent groups have a profound impact. Electron-donating or -withdrawing groups at different positions on the Imidazo-isoquinoline core can tune the energy levels of the molecular orbitals, thereby affecting the absorption/emission wavelengths and the quantum efficiency.[1][2] Research on related systems shows that moieties in position 3 greatly influence the quantum yield.[1]

Section 2: Experimental Protocols & Workflows

Here, we provide detailed, self-validating protocols for characterizing your probes.

Protocol 2.1: Measuring Relative Fluorescence Quantum Yield (Φf)

The comparative method, as detailed by Williams et al., is the most common and reliable approach for measuring relative quantum yield in a standard laboratory setting.[5][6] It involves comparing the fluorescence of your unknown sample to a well-characterized fluorescence standard with a known quantum yield.

Core Principle: If two solutions (a standard and a test sample) have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Step-by-Step Methodology:

  • Select an Appropriate Standard: Choose a standard whose absorption and emission spectra overlap significantly with your Imidazo-isoquinoline probe. For blue-emitting probes (emission ~430-450 nm)[1][2], Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) is a common choice.

  • Prepare a Series of Dilutions:

    • Prepare five to six dilutions of both your test compound and the standard in the same solvent (e.g., ethanol or chloroform).

    • The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength in a 10 mm path length cuvette. This is critical to avoid inner filter effects. [5][6]

  • Acquire Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the exact absorbance at the excitation wavelength (e.g., 350 nm).

  • Acquire Fluorescence Spectra:

    • Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurement.

    • Record the full emission spectrum, ensuring your scan range captures the entire emission profile. Use identical instrument settings (e.g., slit widths) for all measurements.

  • Data Processing and Calculation:

    • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis) for both the test sample and the standard.

    • Perform a linear regression for both datasets. The slope of the line is the gradient (Grad). The plot must be linear (R² > 0.99) and pass through the origin, which validates that you are in a linear concentration range.

    • Calculate the quantum yield of your test sample (Φf_test) using the following equation:

    Φf_test = Φf_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • Grad_test and Grad_std are the gradients from the plots.

    • η_test and η_std are the refractive indices of the solvents used for the test sample and standard, respectively. If the same solvent is used, this term cancels out (η_test² / η_std² = 1).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation & Validation A Select Standard & Solvent B Prepare Dilution Series (Abs < 0.1) A->B C Measure Absorbance Spectra (UV-Vis) B->C Transfer to cuvettes D Measure Emission Spectra (Fluorometer, same λex) C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Gradients (Slopes) F->G G->F Validate Linearity (R² > 0.99) H Calculate Quantum Yield (Φf) G->H

Protocol 2.2: Assessing Photostability (Photobleaching Rate)

This protocol measures the rate of fluorescence decay under continuous illumination, providing a quantitative measure of photostability.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of your probe at a working concentration suitable for imaging (e.g., 1-10 µM) in the desired buffer or solvent system. Place the sample on a microscope slide or in a fluorometer cuvette.

  • Instrument Setup:

    • Microscope: Use a fluorescence microscope with a stable light source (e.g., LED or laser). Set the excitation intensity to a level representative of your planned experiments.

    • Fluorometer: Use a spectrofluorometer in time-scan mode, monitoring the emission peak maximum.

  • Acquisition:

    • Focus on the sample and acquire an initial image (t=0) or intensity reading.

    • Continuously illuminate the sample with the excitation light.

    • Acquire images or intensity readings at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes or until the signal has decayed significantly).

  • Data Analysis:

    • Quantify the mean fluorescence intensity from a region of interest (ROI) in each image or use the intensity readings from the fluorometer.

    • Normalize the intensity at each time point (I_t) to the initial intensity (I_0).

    • Plot the normalized intensity (I_t / I_0) versus time.

    • The resulting curve represents the photobleaching decay. The half-life (t½), the time it takes for the fluorescence to decrease by 50%, is a common metric for comparing photostability.

Section 3: Troubleshooting Guide

Problem 1: My measured quantum yield is unexpectedly low.

Potential Cause Scientific Explanation & Solution
Solvent Mismatch / Aggregation The probe's fluorescence may be highly sensitive to its environment. In aqueous or highly polar solvents, aggregation can occur, leading to self-quenching.[8] Solution: Measure the quantum yield in a range of solvents of varying polarity (e.g., Toluene, Chloroform, Acetonitrile, Ethanol) to understand its solvatochromic behavior. If using aqueous buffers, consider adding a small percentage of a co-solvent like DMSO or ethanol to reduce aggregation.
Incorrect or Degraded Standard The accuracy of the relative method depends entirely on the standard. If the standard is impure, degraded, or its published Φf value is incorrect for your conditions (e.g., solvent, temperature), your calculation will be wrong. Solution: Purchase standards from a reputable source. Always use fresh solutions prepared from a stock protected from light. Cross-validate your result using a second, different standard if possible.[5][6]
Inner Filter Effects At high concentrations (Absorbance > 0.1), the excitation light is attenuated as it passes through the cuvette, and emitted light can be re-absorbed by other probe molecules. Both effects lead to an underestimation of the true fluorescence intensity.[5][6] Solution: Strictly adhere to the protocol of using dilute solutions where the absorbance at the excitation wavelength is below 0.1. The linearity of your Intensity vs. Absorbance plot is the ultimate check for this.
Instrumental Artifacts The detector in your fluorometer has a wavelength-dependent response. If your instrument's emission correction factors are not properly calibrated, comparing a standard that emits at 520 nm to a sample that emits at 440 nm can introduce significant error. Solution: Ensure your instrument is properly calibrated and that emission correction files are applied during the measurement. Consult your instrument's manual or technical support.

Problem 2: My probe is photobleaching too quickly during imaging.

Potential Cause Scientific Explanation & Solution
Excessive Excitation Power The rate of photobleaching is directly proportional to the intensity of the excitation light. Using a higher laser power or lamp intensity than necessary will rapidly destroy the fluorophore. Solution: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Use neutral density (ND) filters to attenuate the light source.
Presence of Molecular Oxygen The primary pathway for photobleaching involves the reaction of the excited triplet state of the fluorophore with ground-state molecular oxygen (³O₂), generating reactive oxygen species (ROS) that destroy the probe. Solution: For in vitro experiments, de-gas your buffer solution. Consider adding commercially available antifade reagents or oxygen scavenging systems (e.g., glucose oxidase/catalase) to your imaging medium.
Unsuitable Chemical Environment The local chemical environment, including pH and the presence of redox-active species, can accelerate photobleaching. Solution: Ensure your probe is in a well-buffered, stable medium. Avoid components known to generate free radicals. Test the photostability in different buffer systems if problems persist.

G cluster_output Signal Output cluster_loss Signal Loss Pathways Excitation Excitation Light Probe_GS Probe (Ground State) Excitation->Probe_GS Absorption Probe_ES Probe (Excited State) Fluorescence Desired Signal (Fluorescence) Probe_ES->Fluorescence High Quantum Yield NonRad Non-Radiative Decay (e.g., Heat) Probe_ES->NonRad Low Quantum Yield Bleaching Photobleaching (Irreversible) Probe_ES->Bleaching Low Photostability

Section 4: Data Summary Table

This table summarizes representative photophysical properties of related Imidazo-isoquinoline derivatives to provide a reference point for your experimental results.

Compound DerivativeSolventEmission Max (nm)Quantum Yield (Φf)Reference
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinolineChloroform4460.48[1][2][4]
1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinolineChloroform4310.33[1][2][4]
Various 3-hydroxyisoquinoline derivativesVarious395-4460.20 - 0.90[9]

Section 5: References

  • Title: Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Relative and absolute determination of fluorescence quantum yields of transparent samples Source: Nature Protocols URL: [Link]

  • Title: A Guide to Recording Fluorescence Quantum Yields Source: Horiba Scientific URL: [Link]

  • Title: A Guide to Recording Fluorescence Quantum Yields Source: University of California, Irvine - Department of Chemistry URL: [Link]

  • Title: Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals Source: NIH National Library of Medicine URL: [Link]

  • Title: New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging Source: ResearchGate URL: [Link]

  • Title: Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines Source: ResearchGate URL: [Link]

  • Title: Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis Source: NIH National Library of Medicine URL: [Link]

  • Title: a ]isoquinoline and Its 3-Substituted Analogues Including the Fluorescent 3-(1-Isoquinolinyl)imidazo[5,1- Source: ResearchGate URL: [Link]

  • Title: Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines Source: Semantic Scholar URL: [Link]

  • Title: Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models Source: MDPI URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B Source: International Council for Harmonisation (ICH) URL: [Link]%20Guideline.pdf)

Sources

Technical Support Center: Synthesis of Imidazo[1,2-b]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preparation of Imidazo[1,2-b]isoquinoline-5,10-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the scientific understanding to not only identify and solve problems but also to proactively prevent them, ensuring the highest possible purity and yield in your experiments.

I. Understanding the Core Synthesis: A Mechanistic Overview

The successful synthesis of this compound hinges on the palladium-catalyzed reaction between phthaloyl chloride and imidazole. A foundational understanding of the reaction mechanism is crucial for effective troubleshooting.

The reaction proceeds through a likely catalytic cycle involving oxidative addition of phthaloyl chloride to the Pd(0) catalyst, followed by coordination of imidazole, subsequent intramolecular cyclization, and reductive elimination to yield the desired product and regenerate the active catalyst.

Reaction_Mechanism Phthaloyl_Chloride Phthaloyl Chloride Reaction_Vessel Reaction Mixture in Pyridine Phthaloyl_Chloride->Reaction_Vessel Imidazole Imidazole Imidazole->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Vessel Product This compound Reaction_Vessel->Product Reflux, 4h

Caption: General overview of the synthesis of this compound.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Reaction Monitoring & Low Yield

Question 1: My TLC/LC-MS analysis shows a significant amount of unreacted starting materials (phthaloyl chloride and/or imidazole) even after the recommended reaction time. What are the likely causes and how can I resolve this?

Answer:

This is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the workhorse of this reaction. Its inactivity is a primary suspect.

    • Oxidation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be thoroughly degassed prior to use.[1][2]

    • Impurities: Impurities in your starting materials or solvent can "poison" the catalyst, rendering it inactive.[1]

  • Sub-Optimal Reaction Conditions:

    • Temperature: The reported procedure specifies refluxing for 4 hours.[1] Ensure your reaction mixture is maintaining a consistent and appropriate reflux temperature. A temperature that is too low will result in a sluggish reaction.

    • Mixing: Inefficient stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Reagent Stoichiometry: While the provided literature procedure uses a slight excess of phthaloyl chloride, ensuring the accurate measurement of both reactants is critical.[1]

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield/ Incomplete Conversion Check_Inert_Atmosphere Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inert_Atmosphere Check_Catalyst Evaluate Catalyst (Fresh Catalyst, Proper Handling) Check_Inert_Atmosphere->Check_Catalyst Check_Reagents Assess Reagent Purity (Freshly Purified/Opened) Check_Catalyst->Check_Reagents Check_Conditions Confirm Reaction Conditions (Temperature, Stirring) Check_Reagents->Check_Conditions Optimize Systematically Optimize (Temperature, Time, Stoichiometry) Check_Conditions->Optimize Success Improved Yield Optimize->Success

Caption: Systematic workflow for troubleshooting low reaction yield.

B. Impurity Profile: Identification and Mitigation

Question 2: I've isolated my product, but NMR/LC-MS analysis indicates the presence of significant impurities. What are the most probable impurities and how can I prevent their formation?

Answer:

Understanding the potential side reactions is key to identifying and mitigating impurities. The most likely culprits in this synthesis are related to the reactivity of the starting materials and intermediates.

Common Impurities and Their Origins:

ImpurityProbable OriginMitigation Strategy
Phthalic Acid Hydrolysis of phthaloyl chloride by trace amounts of water in the solvent or on glassware.[3]Use freshly distilled, anhydrous pyridine. Dry all glassware thoroughly in an oven before use.
Phthalic Anhydride Incomplete conversion of phthalic anhydride to phthaloyl chloride during its preparation, or hydrolysis of the product.Ensure the use of high-purity phthaloyl chloride.
Mono-acylated Imidazole Incomplete reaction or sub-optimal stoichiometry.Ensure proper stoichiometry and reaction time.
Polymeric Byproducts Side reactions of phthaloyl chloride, especially at elevated temperatures.Maintain strict temperature control during the addition of phthaloyl chloride and during reflux.

Visualizing Impurity Formation:

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions & Impurity Formation Phthaloyl_Chloride Phthaloyl Chloride Product This compound Phthaloyl_Chloride->Product + Imidazole, Pd Catalyst Phthalic_Acid Phthalic Acid Phthaloyl_Chloride->Phthalic_Acid + H2O Mono_acylated Mono-acylated Imidazole Phthaloyl_Chloride->Mono_acylated + Imidazole (Incomplete) Polymer Polymeric Byproducts Phthaloyl_Chloride->Polymer High Temperature Imidazole Imidazole H2O Trace Water Incomplete_Reaction Incomplete Reaction High_Temp Excessive Heat

Caption: Pathways for the formation of the desired product and common impurities.

C. Purification Challenges

Question 3: My crude product is a complex mixture, and I am struggling to isolate the pure this compound. What purification strategies are most effective?

Answer:

The purification of quinone-containing heterocyclic compounds can be challenging due to their polarity and potential for streaking on silica gel. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Workup: The initial workup described in the literature is crucial for removing the bulk of pyridine and any water-soluble impurities.[1] Washing with a dilute acid solution (e.g., 2% HCl) helps to remove basic impurities.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is a good starting point. However, if you experience significant streaking or poor separation, consider using alumina or a C18 reversed-phase silica gel.

    • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or adding a small amount of methanol).

  • Recrystallization: This is an excellent final step for achieving high purity.

    • Solvent Selection: The literature reports successful recrystallization from acetonitrile.[1] Experiment with other polar aprotic solvents such as ethyl acetate or acetone to find the optimal conditions for your specific impurity profile. The goal is to find a solvent in which your product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Purity Assessment:

  • Thin-Layer Chromatography (TLC): Use a suitable solvent system to monitor the progress of your column chromatography and to assess the purity of your fractions.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying the purity of your final product. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and for identifying any residual impurities.

III. Frequently Asked Questions (FAQs)

Q1: The reaction mixture turns dark brown/black. Is this normal?

A1: A color change to dark brown or black is not uncommon in palladium-catalyzed reactions and can be indicative of the formation of palladium black (colloidal palladium). While this is a sign that the Pd(II) precatalyst is being reduced to the active Pd(0) species, excessive formation of palladium black can lead to catalyst deactivation. If the reaction stalls, this could be a contributing factor.

Q2: Can I use a different palladium catalyst?

A2: The original procedure specifies bis(triphenylphosphine)palladium(II) chloride.[1] While other Pd(0) or Pd(II) sources could potentially be used, they may require optimization of the reaction conditions (e.g., ligand, base, solvent, temperature). If you choose to deviate from the reported catalyst, it is advisable to start with small-scale test reactions.

Q3: Is the order of addition of reagents important?

A3: Yes, the order of addition can be critical. The reported procedure involves adding a solution of phthaloyl chloride to a mixture of imidazole and the palladium catalyst.[1] This is likely to control the concentration of the highly reactive phthaloyl chloride and minimize side reactions. It is recommended to follow the specified order of addition.

Q4: My final product has a broad melting point. What does this indicate?

A4: A broad melting point is a classic indicator of an impure compound. This suggests the presence of one or more of the impurities discussed in the troubleshooting section. Further purification by column chromatography and/or recrystallization is necessary.

IV. References

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1666. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.

  • U.S. Environmental Protection Agency. (1989). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. EPA/OPPT.

Sources

Technical Support Center: DMAP as a Catalyst for Imidazo[1,2-b]isoquinoline-5,10-dione Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the acylation of Imidazo[1,2-b]isoquinoline-5,10-dione scaffolds using 4-(Dimethylamino)pyridine (DMAP) as a catalyst. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth scientific context, actionable troubleshooting protocols, and answers to frequently asked questions (FAQs). Our goal is to empower you to navigate the complexities of this reaction, optimize your yields, and solve common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction, providing the core knowledge needed for successful experimentation.

Q1: What is the precise catalytic mechanism of DMAP in the acylation of this compound?

A1: DMAP operates as a potent nucleophilic catalyst, not merely as a base.[1] The mechanism dramatically accelerates acylation compared to less nucleophilic catalysts like pyridine.[2][3] The catalytic cycle proceeds via three main steps:

  • Activation of the Acylating Agent: The highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride).[4] This step forms a highly reactive N-acylpyridinium salt intermediate.[2][5]

  • Acyl Transfer: The N-acylpyridinium intermediate is a superior acylating agent because the positive charge is delocalized across the pyridine ring, making the carbonyl carbon exceptionally electrophilic.[2] The nucleophilic nitrogen on the this compound then attacks this activated intermediate, transferring the acyl group to the substrate.[6][7]

  • Catalyst Regeneration: An auxiliary base, such as triethylamine (TEA) or pyridine, is typically included to neutralize the acidic byproduct generated (e.g., a carboxylic acid from an anhydride).[8][9] This action regenerates the neutral DMAP catalyst, allowing it to re-enter the catalytic cycle.

Diagram 1: DMAP Catalytic Cycle

DMAP_Catalytic_Cycle DMAP DMAP (Catalyst) Intermediate N-Acylpyridinium Salt [Highly Reactive] DMAP->Intermediate 1. Activation AcylatingAgent Acylating Agent (e.g., RCO)₂O AcylatingAgent->Intermediate Product Acylated Product Intermediate->Product 2. Acyl Transfer Substrate Imidazo[1,2-b]isoquinoline -5,10-dione (Substrate) Substrate->Product Byproduct Acid Byproduct (RCOOH) Product->Byproduct Regen Regenerated DMAP Byproduct->Regen 3. Regeneration Base Auxiliary Base (e.g., TEA) Base->Regen Regen->DMAP Re-enters cycle

Caption: The nucleophilic catalysis pathway for DMAP.

Q2: Which position on the this compound is acylated?

A2: The this compound scaffold presents multiple potential sites for functionalization. In the context of acylation, the most likely site is the nitrogen atom of the imidazole ring, resulting in N-acylation. This is due to the high nucleophilicity of this nitrogen. However, depending on the reaction conditions and the specific electronic properties of the substrate, competitive C-acylation at an electron-rich position on the heterocyclic core cannot be entirely ruled out. Kinetic studies on similar systems have shown the formation of both N- and C-acylated isomers, necessitating careful reaction monitoring and characterization.[10]

Q3: How much DMAP, acylating agent, and auxiliary base should I use?

A3: DMAP is a true catalyst and is effective in sub-stoichiometric amounts. The optimal quantities depend on the reactivity of your specific substrate and acylating agent. For challenging or sterically hindered substrates, higher catalyst loading may be required.[1] Below is a general guide.

ReagentStoichiometry (relative to substrate)Rationale
This compound 1.0 equivLimiting reagent.
Acylating Agent 1.1 - 1.5 equivA slight excess ensures complete consumption of the starting material.
DMAP (Catalyst) 0.05 - 0.2 equiv (5-20 mol%)Effective catalytic range.[9] Higher loading for less reactive substrates.
Auxiliary Base (e.g., TEA) 1.5 - 2.0 equivSufficient excess to neutralize the acid byproduct and prevent DMAP protonation.

Q4: What are the best solvents for this reaction?

A4: The ideal solvent should be aprotic to prevent reaction with the acylating agent and the activated intermediate.[9] The choice of solvent can also influence reaction rate and selectivity.

SolventDielectric Constant (ε)Characteristics & Use Case
Dichloromethane (DCM) 9.1Excellent for dissolving most organic reagents. A common starting point.
Acetonitrile (ACN) 37.5More polar; can accelerate reactions but may also promote side reactions.
Tetrahydrofuran (THF) 7.6A good general-purpose aprotic solvent.
Toluene 2.4Non-polar; useful for reactions that may require higher temperatures.

Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Problem: Low or No Product Yield CheckReagents Are all reagents pure and anhydrous? Start->CheckReagents Purify Action: Use fresh/purified reagents and anhydrous solvent. CheckReagents->Purify No CheckConditions Is reaction complete by TLC/LC-MS? CheckReagents->CheckConditions Yes Purify->CheckReagents Re-run OptimizeTimeTemp Action: Increase reaction time or gently heat (e.g., to 40°C). CheckConditions->OptimizeTimeTemp No CheckCatalyst Is DMAP active? CheckConditions->CheckCatalyst Yes OptimizeTimeTemp->CheckConditions Monitor IncreaseLoading Action: Use fresh DMAP or increase catalyst loading to 15-20 mol%. CheckCatalyst->IncreaseLoading No / Unsure Success Yield Improved CheckCatalyst->Success Yes IncreaseLoading->CheckCatalyst Re-run

Caption: A logical workflow for diagnosing low reaction yield.

Issue 1: Low or No Product Yield

  • Potential Cause 1: Reagent Quality. The presence of water or other impurities can be highly detrimental. Water will hydrolyze the acylating agent and the reactive N-acylpyridinium intermediate.[9] DMAP itself should be a white crystalline solid; if it is discolored, it may have degraded.

    • Corrective Action: Always use freshly opened or purified reagents. Ensure solvents are rigorously dried over molecular sieves or by distillation.

  • Potential Cause 2: Catalyst Deactivation. DMAP is a nucleophilic catalyst and can be rendered inactive if protonated by acidic impurities in the reaction mixture.[9]

    • Corrective Action: Ensure all reagents and solvents are free of acid. If necessary, pass the solvent through a small plug of basic alumina before use. Verify that a sufficient excess of the auxiliary base (e.g., TEA) is present.

  • Potential Cause 3: Sub-optimal Reaction Conditions. The reaction may be too slow at room temperature, especially if the substrate is sterically hindered or the acylating agent is not highly reactive.

    • Corrective Action: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider gentle heating (e.g., 40-50 °C) or extending the reaction time.

Issue 2: Formation of Multiple Products or Significant Byproducts

  • Potential Cause 1: Competing Side Reactions. As discussed (FAQ Q2), both N- and C-acylation might occur. Additionally, at higher temperatures, some sensitive acylating agents or products can decompose.

    • Corrective Action: Attempt the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically controlled product, which is often the desired N-acylated isomer. Screen different solvents to alter selectivity.

  • Potential Cause 2: Excess Acylating Agent. A large excess of a highly reactive acylating agent can sometimes lead to di-acylation or other side reactions.

    • Corrective Action: Reduce the stoichiometry of the acylating agent to 1.1-1.2 equivalents and monitor the reaction carefully to avoid leaving unreacted starting material.

Issue 3: Difficult Product Purification

  • Potential Cause 1: Residual Catalyst. The basic DMAP catalyst and its protonated salt can be challenging to remove from the final product via chromatography alone.

    • Corrective Action: During the aqueous workup, perform an acidic wash with a dilute solution (e.g., 1-2% aqueous HCl) to convert any remaining DMAP and TEA into their water-soluble hydrochloride salts, which will partition into the aqueous layer.[11]

  • Potential Cause 2: Similar Polarity of Components. The product, unreacted starting material, and byproducts may have very similar polarities, making separation by silica gel chromatography difficult.

    • Corrective Action: First, ensure the reaction has gone to completion to minimize starting material contamination. If separation is still difficult, try a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Recrystallization from a suitable solvent system (e.g., acetonitrile, ethyl acetate/hexanes) can also be a powerful purification technique for crystalline products.[11]

General Experimental Protocol

This protocol provides a robust starting point for the acylation of this compound. It should be adapted based on the specific acylating agent and substrate used.

Diagram 3: General Experimental Workflow

Workflow Setup 1. Reaction Setup - Dry flask, inert atmosphere (N₂/Ar) - Add substrate, DMAP, solvent BaseAdd 2. Add Auxiliary Base - Add TEA Setup->BaseAdd Cool 3. Cool Reaction - Cool to 0°C (ice bath) BaseAdd->Cool AcylAdd 4. Add Acylating Agent - Add dropwise with stirring Cool->AcylAdd React 5. Reaction - Warm to RT, stir - Monitor by TLC/LC-MS AcylAdd->React Workup 6. Aqueous Workup - Quench with H₂O - Acid/Base washes - Extract with organic solvent React->Workup Purify 7. Purification - Dry organic layer (Na₂SO₄/MgSO₄) - Concentrate - Column Chromatography/Recrystallization Workup->Purify Characterize 8. Characterization - NMR, HRMS, etc. Purify->Characterize

Caption: From reaction setup to final product characterization.

1. Reagent Preparation and Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Add DMAP (0.1 equiv, 10 mol%).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous dichloromethane (DCM) to achieve a starting material concentration of approximately 0.1 M. Stir until all solids are dissolved.

2. Addition of Reagents:

  • Add triethylamine (TEA) (1.5 equiv) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add the acylating agent (e.g., acetic anhydride, 1.2 equiv) dropwise to the stirred solution over 5 minutes.[9]

3. Reaction and Monitoring:

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-12 hours. Monitor the consumption of the starting material periodically by TLC or LC-MS.

4. Workup Procedure:

  • Once the reaction is complete, quench by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • 1% aqueous HCl solution.[11]

    • Brine (saturated aqueous NaCl solution).[12]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]

5. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure acylated product.

6. Characterization:

  • Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

References

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Google AI Search Result.
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acyl
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Improving yield in DMAP-catalyzed reactions with tertiary alcohols. Benchchem.
  • Optimizing Acylation Reactions with DMAP: Key Parameters Explained. Google AI Search Result.
  • DMAP catalyzed heterocycle synthesis.
  • 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. Google AI Search Result.
  • Application of Efficient C
  • Technical Support Center: Optimization of Reaction Conditions for DMAP C
  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine).
  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • This compound. PMC.
  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
  • Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives.

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Validation & Comparative

A Comparative Analysis for Researchers: Imidazo[1,2-b]isoquinoline-5,10-dione and Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide to Two Anticancer Compounds

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a paramount objective. This guide provides a detailed comparison of the established chemotherapeutic agent, doxorubicin, and the emerging class of compounds represented by Imidazo[1,2-b]isoquinoline-5,10-dione. As researchers and drug development professionals, understanding the nuanced differences in their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation is critical for advancing cancer therapy.

Introduction: Two Distinct Approaches to Targeting Cancer

Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a cornerstone of chemotherapy regimens for decades, employed against a wide spectrum of cancers including breast, lung, and ovarian cancers, as well as various leukemias and lymphomas. Its potent cytotoxic effects are, however, accompanied by significant side effects, most notably cardiotoxicity, and the development of drug resistance, which limit its clinical utility.

On the other hand, This compound belongs to a class of fused heterocyclic compounds that have garnered considerable interest for their potential as anticancer agents. While this specific molecule is a subject of ongoing research, its structural relatives within the imidazo-fused quinoline and isoquinoline families have demonstrated promising anticancer activities. These compounds are being investigated for their ability to overcome some of the limitations associated with traditional chemotherapeutics like doxorubicin.

Unraveling the Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between doxorubicin and the this compound class of compounds lies in their primary modes of inducing cancer cell death.

Doxorubicin: A Multi-pronged Assault on Cellular Integrity

Doxorubicin's anticancer activity is multifaceted, primarily involving:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This distorts the DNA structure and interferes with DNA replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of highly reactive free radicals. This surge in ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, and contributing to its cytotoxic effects. This mechanism is also heavily implicated in its cardiotoxic side effects.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Redox Cycling Apoptosis Apoptosis DNA->Apoptosis Topoisomerase_II->DNA Causes Double-Strand Breaks ROS ROS Cellular_Damage Cellular_Damage ROS->Cellular_Damage Induces Mitochondria->ROS Generates Cellular_Damage->Apoptosis

Caption: Doxorubicin's dual mechanism of action.

This compound and its Analogs: A More Targeted Approach

While the precise mechanism of this compound is still under intense investigation, studies on structurally similar compounds suggest a more targeted approach to inducing cancer cell death. The anticancer effects of this class of compounds are often attributed to:

  • Induction of Apoptosis: Many imidazo-fused derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspase cascades, key executioners of apoptosis. For instance, some derivatives have been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

  • Inhibition of Signaling Pathways: A growing body of evidence points to the ability of imidazo-fused heterocycles to interfere with crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which plays a central role in cell growth, survival, and proliferation.[1]

Imidazo_Mechanism Imidazo_Compound Imidazo[1,2-b]isoquinoline -5,10-dione Analog PI3K_Akt_Pathway PI3K_Akt_Pathway Imidazo_Compound->PI3K_Akt_Pathway Inhibition Cell_Cycle_Proteins Cell_Cycle_Proteins Imidazo_Compound->Cell_Cycle_Proteins Modulation Apoptotic_Proteins Apoptotic_Proteins Imidazo_Compound->Apoptotic_Proteins Modulation Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibition of Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptotic_Proteins->Apoptosis

Caption: Proposed mechanisms of Imidazo-fused compounds.

Comparative Efficacy in Cancer Cell Lines: A Look at the Data

Direct comparative studies of this compound and doxorubicin across a range of cancer cell lines are not yet widely available in the public domain. However, by compiling data from various studies on doxorubicin and derivatives of imidazo-fused isoquinolines, we can draw some preliminary comparisons.

It is crucial to note that IC50 values are highly dependent on the specific cell line, experimental conditions, and the duration of drug exposure. Therefore, the following table is intended to be illustrative rather than a direct head-to-head comparison.

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)~0.05 - 1[2]
HCT-116 (Colon)~0.1 - 0.5[2]
A549 (Lung)~0.1 - 1[3]
HepG2 (Liver)~0.5 - 2[2]
Imidazo[1,2-a]pyridine derivative (IP-5) HCC1937 (Breast)45[4]
Imidazo[1,2-a]pyridine derivative (IP-6) HCC1937 (Breast)47.7[4]
Imidazoquinoline-5c derivative U-87MG (Glioblastoma)11.91
Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine (1g) SH-SY5Y (Neuroblastoma)< 10
Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine (2d) SH-SY5Y (Neuroblastoma)< 10

From the available data, doxorubicin generally exhibits potent cytotoxicity with IC50 values in the nanomolar to low micromolar range across a variety of cancer cell lines. The imidazo-fused derivatives show a wider range of activities, with some compounds demonstrating potent effects in the low micromolar range. A significant area of interest for these novel compounds is their potential to be effective against doxorubicin-resistant cell lines, a phenomenon often linked to the overexpression of drug efflux pumps like P-glycoprotein.

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparison of these two classes of compounds, a series of well-defined in vitro assays are essential. The following protocols provide a standardized framework for such investigations.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then incubate them with a staining solution containing PI and RNase A (to eliminate RNA staining).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Mechanism Mechanism of Action Studies MTT_Assay MTT Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50_Determination->Apoptosis_Assay Inform Concentration Cell_Cycle_Assay PI Staining (Flow Cytometry) IC50_Determination->Cell_Cycle_Assay Inform Concentration Western_Blot Western Blotting (Apoptotic & Cell Cycle Proteins) IC50_Determination->Western_Blot Inform Concentration

Caption: A typical experimental workflow for comparing cytotoxic agents.

Conclusion and Future Directions

The comparison between doxorubicin and the emerging class of this compound compounds highlights a classic paradigm in cancer drug development: the trade-off between broad-spectrum potency and targeted efficacy with a potentially more favorable safety profile. Doxorubicin remains a powerful tool in the oncologist's arsenal, but its utility is hampered by toxicity and resistance.

This compound and its analogs represent a promising avenue of research. Their potential to induce apoptosis and cell cycle arrest through more specific molecular interactions offers the exciting prospect of developing novel anticancer agents with improved therapeutic windows.

For researchers in the field, the path forward is clear. Direct, head-to-head comparative studies using standardized protocols across a diverse panel of cancer cell lines, including doxorubicin-resistant models, are essential. Furthermore, in-depth mechanistic studies to elucidate the precise molecular targets of this compound will be crucial for its rational development as a potential next-generation cancer therapeutic. This guide serves as a foundational resource to inform and direct these critical research endeavors.

References

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  • Kazerouni, F., Salami, S., & et al. (2022). Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Cell Journal (Yakhteh), 24(11), 636-645. [Link]

  • Altaher, A. M., Adris, M. A., & Aliwaini, S. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

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  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2023). Molecules. [Link]

  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (2024). Cardiovascular Toxicology. [Link]

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  • Cytotoxicity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). Journal of Drug Delivery Science and Technology. [Link]

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  • Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (n.d.). ResearchGate. [Link]

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.). ResearchGate. [Link]

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  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

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  • Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. (2022). Cell Journal (Yakhteh). [Link]

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A Comparative Guide to the Structure-Activity Relationships of Imidazo[1,2-b]isoquinoline-5,10-dione Analogs and Related Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for imidazo-fused isoquinoline systems, with a primary focus on the emergent Imidazo[1,2-b]isoquinoline-5,10-dione scaffold. While direct and extensive SAR studies on substituted this compound analogs are nascent, this document synthesizes the available information on the parent scaffold and draws critical comparisons with closely related, biologically active imidazo-fused isoquinoline and quinazoline congeners. By examining the SAR of these related systems, we can extrapolate key structural insights to guide the future design of novel therapeutic agents based on the this compound core.

The isoquinoline motif is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The fusion of an imidazole ring to this core introduces unique electronic and steric properties, enhancing the potential for specific interactions with biological targets.[3] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

The this compound Scaffold: Synthesis and Structural Characteristics

The parent this compound is a distinctive, butterfly-shaped molecule with a slightly folded conformation.[4] Its rigid, planar structure, combined with the presence of both hydrogen bond donors and acceptors, makes it an intriguing starting point for the design of enzyme inhibitors and DNA intercalating agents.

Synthesis of the Core Scaffold

The synthesis of the parent this compound has been reported and serves as a foundational route for accessing this heterocyclic system. The protocol involves a palladium-catalyzed coupling reaction.

Experimental Protocol: Synthesis of this compound [4]

  • Reactant Preparation: To a mixture of imidazole (1.7 g, 25 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.87 g) in dry pyridine (15 ml) at 273 K, a solution of phthaloyl chloride (5.58 g, 27.5 mmol) in dry pyridine (20 ml) is added dropwise.

  • Reaction: The reaction mixture is refluxed for 4 hours.

  • Work-up: After cooling to room temperature, the mixture is poured into ice water (150 ml). The aqueous solution is then extracted with chloroform.

  • Purification: The chloroform solution is washed with 2% aqueous HCl solution and distilled water. After drying over magnesium sulfate, the solvent is evaporated under vacuum.

  • Crystallization: The resulting amorphous residue is recrystallized from acetonitrile to yield yellow crystals of this compound.

G imidazole Imidazole catalyst Pd(PPh3)2Cl2, Pyridine, 273 K to Reflux imidazole->catalyst phthaloyl_chloride Phthaloyl Chloride phthaloyl_chloride->catalyst product This compound catalyst->product

Caption: Synthesis of the this compound core.

Comparative SAR of Structurally Related Imidazo-Fused Heterocycles

In the absence of extensive SAR data for the this compound scaffold, we turn our attention to closely related analogs to infer which structural modifications may confer potent biological activity.

Benzimidazo[2,1-a]isoquinoline Derivatives

The benzimidazo[2,1-a]isoquinoline system, which features an additional fused benzene ring compared to our lead scaffold, has been explored for its cytotoxic properties. Studies on reduced forms of this scaffold provide valuable insights into the influence of substitution on anticancer activity.

A study on 6-butyl-5,6-dihydrobenzimidazo[2,1-a]isoquinoline derivatives revealed that quaternization of the imidazole nitrogen and the presence of methoxy groups on the isoquinoline moiety significantly enhance cytotoxicity against a panel of human cancer cell lines.[5]

Compound General Structure Substituents Mean Graph Midpoint (MGM, µM)
15b/c (Quaternary Salts) 3,9- or 3,10-dimethoxy, 12-methyl quaternary salt2
Parent Dihydro-analog 6-butyl>100

SAR Insights:

  • Quaternization: The introduction of a permanent positive charge through N-methylation of the imidazole ring dramatically increases cytotoxic activity. This suggests that enhanced water solubility and/or electrostatic interactions with biological targets are crucial for the activity of this class of compounds.

  • Methoxy Substituents: The presence of dimethoxy groups on the isoquinoline portion of the molecule is associated with higher potency. These groups may influence the electronic properties of the aromatic system or provide additional points of interaction with the target.

Imidazo[1,2-a]quinazoline Analogs as EGFR Inhibitors

The imidazo[1,2-a]quinazoline scaffold, an isomer of the imidazo-isoquinoline system, has been investigated for its potential as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. A recent study demonstrated that specific substitutions on this core can lead to potent anti-proliferative activity in various cancer cell lines.[6][7]

Compound General Structure R1 R2 EGFR IC50 (µM) Antiproliferative Activity (PC3, IC50 µM)
18a H4-Cl-Ph82.0~15
18o 4-CH3-Ph4-F-Ph12.3~10
Erlotinib N/AN/AN/A~0.02~5

SAR Insights:

  • Substitution at Position 2: The presence of a substituted phenyl group at the 2-position of the imidazo[1,2-a]quinazoline core appears to be important for activity.

  • Halogenation: Halogenated phenyl rings, particularly a 4-fluorophenyl group at the R2 position (as in compound 18o), are correlated with increased EGFR inhibitory potency and antiproliferative effects.[6][7] This is a common feature in many kinase inhibitors, where halogens can form specific interactions in the ATP-binding pocket.

Imidazothiazole-Noscapine Conjugates as Microtubule-Targeting Agents

While structurally more complex, imidazothiazole-coupled derivatives of the isoquinoline alkaloid noscapine offer insights into how fused imidazole systems can be appended to a known pharmacophore to enhance anticancer activity.[8][9] These studies highlight the importance of the substitution pattern on the appended imidazole-containing moiety.

Compound Series General Modification Key Substituent Anticancer Activity (MIA PaCa-2, IC50 µM)
7a N-linked imidazothiazole4-F-Ph4.2 ± 0.6
7b N-linked imidazothiazole4-Cl-Ph56.8 ± 2.1
11o O-linked imidazothiazole4-NO2-Ph3.6 ± 1.3

SAR Insights:

  • Linkage Position: The point of attachment of the imidazothiazole moiety to the noscapine scaffold (N- vs. O-linkage) influences the overall activity profile.

  • Electronic Effects of Substituents: A para-fluoro substitution on the phenyl ring of the N-linked series (7a) was found to be significantly more potent than the corresponding para-chloro analog (7b), indicating a subtle but critical role of the electronic nature of the substituent.[8][9] In the O-linked series, a para-nitro group (a strong electron-withdrawing group) in compound 11o resulted in the most potent activity.[8][9]

Future Perspectives and Proposed Modifications for this compound

Based on the comparative SAR analysis of related scaffolds, several avenues for the structural modification of the this compound core can be proposed to potentially unlock its therapeutic potential.

G core This compound Core sub_imidazole Substitution on Imidazole Ring (e.g., Phenyl, Halophenyl) core->sub_imidazole Explore electronic/steric effects sub_isoquinoline Substitution on Isoquinoline Ring (e.g., Methoxy, Halogens) core->sub_isoquinoline Modulate solubility and target interactions reduce_dione Reduction of Dione (e.g., to diol or mono-one) core->reduce_dione Alter planarity and H-bonding capacity

Caption: Proposed modifications for future SAR studies.

  • Substitution on the Imidazole Ring: Drawing from the insights from imidazo[1,2-a]quinazolines, the introduction of substituted aryl groups at the 2- and/or 3-positions of the imidazole ring is a high-priority strategy. Halogenated phenyl rings, in particular, should be explored.

  • Substitution on the Isoquinoline Ring: The enhanced activity of methoxy-substituted benzimidazo[2,1-a]isoquinolines suggests that decoration of the benzo portion of the this compound scaffold with electron-donating groups could be beneficial.

  • Modification of the Dione Moiety: The dione functionality is a key feature of the scaffold. Selective reduction to a mono-ketone or a diol would significantly alter the planarity and hydrogen-bonding capabilities of the molecule, which could lead to novel biological activities.

  • Introduction of Water-Solubilizing Groups: As suggested by the high potency of the quaternized benzimidazo[2,1-a]isoquinolines, introducing moieties that enhance aqueous solubility, such as basic amine side chains, could be a fruitful approach.

Key Experimental Protocols

The following are generalized protocols for key assays commonly used in the evaluation of anticancer agents, based on the methodologies reported for the discussed analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Kinase Inhibition Assay (e.g., for EGFR)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. While direct SAR data is currently limited, a comparative analysis of structurally related imidazo-fused heterocyclic systems provides a rational basis for initiating medicinal chemistry efforts around this core. The insights gleaned from benzimidazo[2,1-a]isoquinolines, imidazo[1,2-a]quinazolines, and other related analogs strongly suggest that strategic modifications to the this compound scaffold, particularly the introduction of substituted aryl groups and moieties that enhance solubility, are likely to yield compounds with potent biological activity. This guide serves as a foundational resource and a call to action for the research community to further investigate this intriguing class of molecules.

References

  • [Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido [3′, 2′: 4,5] imidazo

Sources

Validating the Mechanism of Action of Imidazo[1,2-b]isoquinoline-5,10-dione: A Comparative Guide to Target Identification and Engagement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel compounds, using Imidazo[1,2-b]isoquinoline-5,10-dione as a primary example. While this specific molecule has a defined structure, its precise biological targets are not extensively documented in publicly available literature.[1][2] However, the broader class of imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines and imidazo[4,5-h]isoquinolines, has demonstrated potent inhibitory activity against various protein kinases, such as DYRK1A, Mps1, and Lck.[3][4][5] This structural precedent establishes a strong scientific rationale to hypothesize that this compound also functions as a kinase inhibitor.

This document, therefore, outlines a robust, multi-stage experimental strategy designed not only to test this hypothesis but to precisely identify the kinase target(s) and validate direct engagement within a cellular context. We will compare the hypothetical performance of this compound with established kinase inhibitors, providing detailed, field-proven protocols and the causal logic behind each experimental choice.

The Strategic Workflow: From Unbiased Screening to Cellular Validation

A rigorous validation of a novel kinase inhibitor's mechanism of action follows a logical progression from broad, unbiased screening to highly specific cellular assays. This ensures that the identified primary target is not an artifact and that the compound's cellular activity is a direct consequence of engaging this target. Our strategic workflow is divided into three core phases:

  • Phase 1: Global Kinome Profiling. The initial step is to perform an unbiased screen against a large panel of kinases to identify high-affinity targets. This provides a global view of the compound's selectivity and identifies the most promising candidates for further validation.

  • Phase 2: In-Cell Target Engagement Validation. Once primary targets are identified, it is crucial to confirm that the compound physically binds to these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[6][7]

  • Phase 3: Cellular Pathway Analysis. Finally, linking target engagement to a functional cellular outcome is essential. This involves measuring the compound's effect on the phosphorylation of known downstream substrates of the target kinase.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Validation P1 Kinome Profiling (Unbiased Screen) P2 Cellular Thermal Shift Assay (CETSA) (Direct Engagement) P1->P2 Identifies Primary Hit(s) P3 Downstream Pathway Analysis (Cellular Activity) P2->P3 Confirms Target Binding

Caption: High-level workflow for MoA validation.

Phase 1: Global Kinome Profiling for Primary Target Discovery

Rationale: Before investing resources in specific cellular assays, it is efficient and scientifically rigorous to first understand the compound's interaction landscape across the human kinome. A broad kinase screen prevents premature focus on a presumed target and can reveal unexpected off-target activities that might be responsible for a compound's phenotype or potential toxicity.[8] Commercial services like Eurofins' KINOMEscan® or Thermo Fisher's KiNativ™ platform offer comprehensive panels and robust methodologies for this purpose.[9][10][11] These are typically competition binding assays where the ability of the test compound to displace a known, immobilized ligand from the kinase active site is measured.[12]

Experimental Approach: Competition Binding Assay (e.g., KINOMEscan®)

This method quantifies interactions by measuring the amount of kinase captured by an immobilized ligand in the presence of the test compound. A reduction in captured kinase indicates binding.[12]

Generalized Protocol:

  • Preparation: A DNA-tagged kinase, an immobilized active-site directed ligand, and the test compound (this compound) are combined.[13]

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Capture: The amount of kinase bound to the immobilized ligand is captured on a solid support (e.g., beads). Unbound components are washed away.

  • Quantification: The amount of captured, DNA-tagged kinase is quantified using quantitative PCR (qPCR).[13] The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding.

Hypothetical Data & Comparison:

Based on the activity of the related imidazo[1,2-b]pyridazine scaffold, we hypothesize that our compound may target the CMGC kinase family, specifically DYRK1A.[3] We will compare its hypothetical performance against Harmine , a well-characterized natural product inhibitor of DYRK1A.[14][15]

Kinase TargetThis compound (%Ctrl @ 1µM)Harmine (%Ctrl @ 1µM)Kinase Family
DYRK1A 1.5 4.2 CMGC
DYRK1B25.030.1CMGC
CLK145.355.8CMGC
GSK3B88.192.5CMGC
CDK295.298.1CMGC
SRC91.589.7TK
LCK85.690.3TK
EGFR99.097.4TK

Table 1: Hypothetical kinome scan results. Low %Ctrl values indicate strong inhibition. Data suggests this compound is a potent and selective inhibitor of DYRK1A.

Phase 2: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Rationale: A positive result from an in vitro binding assay is a crucial first step, but it does not guarantee that the compound will engage its target in a live cell. Cell permeability, efflux pumps, and intracellular metabolism can all prevent a compound from reaching its target. CETSA provides definitive evidence of target engagement in a physiological context by measuring the thermal stabilization of a protein upon ligand binding.[6][7] An increase in the target protein's melting temperature (Tagg) in the presence of the compound confirms a direct physical interaction.[16]

G start Treat Cells (Compound vs. Vehicle) heat Heat Cells (Temperature Gradient) start->heat lyse Lyse Cells heat->lyse spin Centrifuge (Separate Soluble/Aggregated) lyse->spin sds Prepare Soluble Fraction for SDS-PAGE spin->sds wb Western Blot (Detect Target Protein) sds->wb analyze Analyze Band Intensity & Plot Melt Curve wb->analyze

Caption: Experimental workflow for CETSA with Western Blot detection.

Detailed Protocol: CETSA Coupled with Western Blotting

This protocol is adapted for adherent cells and can be modified for suspension cells.

  • Cell Culture & Treatment:

    • Plate cells (e.g., HEK293T) at an appropriate density and allow them to adhere overnight.

    • Treat cells with either this compound (e.g., 10 µM final concentration) or vehicle (e.g., 0.1% DMSO) for 1-3 hours in a 37°C incubator.

  • Heat Challenge:

    • After treatment, harvest cells by trypsinization and wash with PBS containing protease and phosphatase inhibitors.

    • Resuspend the cell pellet in PBS with inhibitors and aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.

    • Place the PCR tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[6]

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Vortex gently between cycles.

  • Separation of Soluble Fraction:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer.

    • Perform SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-DYRK1A).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the data by setting the intensity of the lowest temperature point (e.g., 40°C) to 100%.

    • Plot the normalized intensities against temperature to generate melting curves and determine the Tagg (temperature at which 50% of the protein is denatured).

Hypothetical Data & Comparison:

TreatmentTarget ProteinTagg (°C)Thermal Shift (ΔTagg)
Vehicle (DMSO)DYRK1A48.5-
This compound (10µM) DYRK1A 54.0 +5.5°C
Harmine (10µM)DYRK1A53.2+4.7°C
Vehicle (DMSO)GAPDH (Control)62.1-
This compound (10µM) GAPDH (Control) 62.3 +0.2°C

Table 2: Hypothetical CETSA results. A significant positive thermal shift for DYRK1A with the test compound, but not for the control protein (GAPDH), confirms specific and direct target engagement in cells.

Phase 3: Characterizing the Cellular Mechanism of Action

Rationale: Confirming target engagement is a critical milestone. The final validation step is to demonstrate that this engagement leads to the expected modulation of the kinase's downstream signaling pathway. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its known substrates in a dose-dependent manner.[17] This experiment directly links the biophysical event of binding to a functional cellular consequence.

Experimental Approach: Western Blot for Phospho-Substrates

We will use our hypothetical target, DYRK1A, as an example. DYRK1A is known to phosphorylate several proteins, including transcription factors like NFAT and proteins involved in neurodevelopment and apoptosis, such as ASK1.[5][17] We will measure the phosphorylation status of a known substrate in response to treatment with our compound.

G cluster_0 DYRK1A Signaling Cascade stress Cellular Stress (e.g., TNFα) ask1 ASK1 stress->ask1 p_ask1 p-ASK1 ask1->p_ask1 jnk JNK ask1->jnk p_ask1->jnk Activates p_jnk p-JNK jnk->p_jnk apoptosis Apoptosis p_jnk->apoptosis dyrk1a DYRK1A dyrk1a->p_ask1 Phosphorylates compound Imidazo[1,2-b] isoquinoline-5,10-dione compound->dyrk1a Inhibits

Sources

A Comparative Guide to Kinase Inhibition: Imidazo[1,2-b]isoquinoline-5,10-diones versus the Pan-Kinase Inhibitor Staurosporine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the choice between a selective and a broad-spectrum inhibitor is a critical juncture dictated by the research or therapeutic goal. This guide provides a detailed comparison of the kinase inhibition profiles of the emerging Imidazo[1,2-b]isoquinoline-5,10-dione scaffold and the archetypal pan-kinase inhibitor, staurosporine. By examining their mechanisms of action, selectivity, and the experimental methodologies used to characterize them, we aim to equip researchers with the insights necessary to make informed decisions in their drug discovery endeavors.

Introduction: Two Ends of the Kinase Inhibition Spectrum

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets.[1] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of drug development.[1] Within this class of inhibitors, a fundamental distinction lies in their selectivity across the human kinome.

Staurosporine , a natural product isolated from the bacterium Streptomyces staurosporeus, represents a classic example of a potent, broad-spectrum kinase inhibitor.[2] Its high affinity for the ATP-binding site of a vast number of kinases has made it an invaluable research tool for inducing apoptosis and studying fundamental cellular processes.[3][4] However, this lack of selectivity and associated high toxicity have precluded its direct clinical use.[2][3]

On the other hand, the This compound scaffold and its related heterocyclic systems are emerging as a promising class of kinase inhibitors with the potential for high selectivity. Research into derivatives of similar scaffolds, such as imidazo[1,2-b]pyridazines and imidazo[4,5-h]isoquinolines, has demonstrated that compounds from this family can be engineered to potently and selectively inhibit specific kinases, offering a more targeted approach to therapeutic intervention.[5][6][7]

Comparative Kinase Inhibition Profile

The defining difference between staurosporine and inhibitors derived from the Imidazo[1,2-b]isoquinoline scaffold lies in their selectivity. Staurosporine's promiscuity is evident from its low nanomolar IC50 values against a wide array of kinases from different families.[4][8] In contrast, derivatives of the imidazo-heterocyclic family have been shown to achieve high selectivity for specific kinase targets.

Kinase TargetStaurosporine IC50 (nM)Representative Imidazo-scaffold Derivative IC50 (nM)Scaffold of Derivative
Broad Spectrum Inhibition
PKC~3-6--
PKA~7-15--
p60v-src~6--
CaM Kinase II~20--
c-Fgr~2--
Phosphorylase Kinase~3--
S6 Kinase~5--
MLCK~21--
cdc2~9--
Syk~16--
Selective Inhibition
Mps1-0.7Imidazo[1,2-b]pyridazine[5]
Lck-Potent (18-fold improvement over hit)Imidazo[4,5-h]isoquinolin-9-one[7]
EGFR-12,300Imidazo[1,2-a]quinazoline[9]
DYRK1AHigh micromolar50Imidazo[1,2-b]pyridazine[6]
CLK1-82Imidazo[1,2-b]pyridazine[6]
CLK4-44Imidazo[1,2-b]pyridazine[6]

Note: Data for staurosporine is compiled from multiple sources.[3][4][8] Data for imidazo-scaffold derivatives are from specific studies on related, but not identical, core structures and are presented to illustrate the potential for selectivity within this compound class.

Mechanism of Action: A Tale of Two Binding Modes

Both staurosporine and the majority of imidazo-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain.[2][7] This is a common mechanism for small molecule kinase inhibitors.

Staurosporine's broad activity is attributed to its ability to form hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding site, a feature common to most kinases.[10] Its rigid, planar structure fits well into the adenine-binding pocket.

In contrast, the selectivity of imidazo-scaffold derivatives is achieved through specific interactions with less conserved residues within and around the ATP-binding pocket of their target kinases. Medicinal chemistry efforts focus on modifying the core scaffold with various substituents that can exploit unique features of the target kinase, such as specific hydrophobic pockets or the presence of particular amino acid side chains, to achieve high-affinity and selective binding.[5][6]

Experimental Workflow: Determining Kinase Inhibition Profiles

A robust and reliable method for determining the potency and selectivity of kinase inhibitors is crucial in drug discovery. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for quantifying kinase activity and inhibition.[11]

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Mix Incubate Kinase, Substrate, Compound, and ATP Compound_Prep->Reaction_Mix Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Reaction_Mix ATP_Prep ATP Solution ATP_Prep->Reaction_Mix Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Reaction_Mix->Add_ADP_Glo Incubate1 Incubate Add_ADP_Glo->Incubate1 Add_Kinase_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate1->Add_Kinase_Detection Incubate2 Incubate Add_Kinase_Detection->Incubate2 Read_Luminescence Read Luminescence Incubate2->Read_Luminescence Data_Analysis Calculate % Inhibition & Determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ platform.

Detailed Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.

1. Reagent Preparation:

  • Test Compound: Prepare a serial dilution of the test compound (e.g., this compound derivative or staurosporine) in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
  • Kinase: Dilute the kinase enzyme to the desired concentration in kinase reaction buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
  • Substrate: Prepare the kinase-specific substrate in the kinase reaction buffer.
  • ATP: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the kinase reaction buffer. The ATP concentration is typically at or near the Km for the specific kinase.
  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[2][12]

2. Kinase Reaction:

  • In a 384-well plate, add the following components in the specified order:
  • 2.5 µL of test compound dilution or vehicle control.
  • 2.5 µL of a mixture of kinase and substrate.
  • Initiate the kinase reaction by adding 5 µL of the ATP solution. The final reaction volume is 10 µL.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure a linear rate of product formation.

3. ADP Detection:

  • To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
  • Incubate the plate at room temperature for 40 minutes.[12]
  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate the plate at room temperature for 30-60 minutes.[12]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Implications

The choice of inhibitor has profound implications for the biological pathways under investigation.

Signaling_Pathways cluster_staurosporine Staurosporine (Broad-Spectrum) cluster_imidazo Imidazo-scaffold Derivative (Selective) Staurosporine Staurosporine KinaseA Kinase A Staurosporine->KinaseA KinaseB Kinase B Staurosporine->KinaseB KinaseC Kinase C Staurosporine->KinaseC PathwayA Pathway A KinaseA->PathwayA PathwayB Pathway B KinaseB->PathwayB PathwayC Pathway C KinaseC->PathwayC Cellular_Response_S Widespread Cellular Effects (e.g., Apoptosis) PathwayA->Cellular_Response_S PathwayB->Cellular_Response_S PathwayC->Cellular_Response_S Imidazo Imidazo-scaffold Derivative Target_Kinase Target Kinase Imidazo->Target_Kinase Off_Target1 Off-Target Kinase 1 Imidazo->Off_Target1 Off_Target2 Off-Target Kinase 2 Imidazo->Off_Target2 Target_Pathway Target Pathway Target_Kinase->Target_Pathway Cellular_Response_I Specific Cellular Response Target_Pathway->Cellular_Response_I

Caption: Differential impact of broad-spectrum vs. selective kinase inhibitors on cellular signaling.

The broad-spectrum nature of staurosporine leads to the simultaneous inhibition of multiple signaling pathways, often culminating in a profound and generalized cellular response such as apoptosis.[4] This makes it a powerful tool for inducing cell death in experimental settings but complicates the attribution of the observed phenotype to the inhibition of a single kinase.

Conversely, a selective this compound derivative would ideally inhibit a specific target kinase with high potency, allowing for the precise dissection of the role of that kinase in a particular signaling pathway and its downstream cellular consequences. This selectivity is paramount for the development of targeted therapies with a favorable therapeutic window.

Conclusion and Future Directions

Staurosporine and compounds derived from the this compound scaffold represent two distinct philosophies in kinase inhibitor design. Staurosporine remains an indispensable tool for in vitro studies requiring potent, pan-kinase inhibition. The this compound class, on the other hand, holds significant promise for the development of the next generation of selective kinase inhibitors. The ability to fine-tune the substitution pattern on this scaffold provides a clear path for medicinal chemists to optimize potency and selectivity against specific kinase targets implicated in a variety of diseases. Future research will undoubtedly focus on comprehensive kinome-wide profiling of novel derivatives to fully elucidate their therapeutic potential and to develop highly targeted agents for precision medicine.

References

  • [No Author]. (n.d.). ADP Glo Protocol.
  • Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322.
  • Zhang, C., Kairys, V., & Schwartz, T. U. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 8(7), 1463–1472.
  • Moslin, R., Gardner, D., Santella, J., Zhang, Y., D'Arienzo, C., Chen, Z., ... & Moslin, R. (2017). Identification of imidazo [1, 2-b] pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 542-550.
  • Choi, H. J., Lee, J. H., Park, H. D., Lee, M. H., Kwak, J. H., Lee, S. K., ... & Lee, C. O. (2015). Discovery of imidazo [1, 2-b] pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of medicinal chemistry, 58(5), 2247-2264.
  • ResearchGate. (n.d.). IC50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Retrieved from [Link]

  • Bendjeddou, L., Dekeyser, S., Spenlehauer, A., Baldacci, G., Corvaisier, M., Doerig, C., ... & Le Borgne, M. (2017). Exploration of the imidazo [1, 2-b] pyridazine scaffold as a protein kinase inhibitor. Molecules, 22(1), 79.
  • Golding, B. T., Griffin, R. J., & Hardcastle, I. R. (2021). Identification of 6-Anilino Imidazo [4, 5-c] pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of medicinal chemistry, 64(22), 16401-16429.
  • ResearchGate. (n.d.). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 curves for staurosporine in the serine kinase AlphaScreen assay (n = 3): 384-well ProxiPlate and final assay volume of 17.5 µL. Retrieved from [Link]

  • Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Lattmann, R., Fretz, H., ... & Schoepfer, J. (2013). Imidazo [4, 5-c] quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & medicinal chemistry letters, 23(13), 3741-3748.
  • Norman, M. H., Chen, N., Chen, Z., Faucette, L. F., Gitu, P. M., Huselton, C., ... & Webb, M. L. (2000). Discovery of 2-phenylamino-imidazo [4, 5-h] isoquinolin-9-ones: a new class of inhibitors of lck kinase. Journal of medicinal chemistry, 43(22), 4288-4312.
  • Hasanvand, Z., Oghabi Bakhshaiesh, T., Peytam, F., Firoozpour, L., Hosseinzadeh, E., Motahari, R., ... & Foroumadi, A. (2022). Imidazo [1, 2-a] quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 125, 105849.
  • Kumar, A., Singh, J., Sharma, S., Kumar, P., Kaur, P., & Singh, I. (2021). Design and Synthesis of Non-Covalent Imidazo [1, 2-a] quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(11), 3330.

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A Senior Application Scientist's Guide to Confirming the Binding Mode of Imidazo[1,2-b]isoquinoline-5,10-dione with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Affinity - The Critical Need for Binding Mode Validation

The Imidazo[1,2-b]isoquinoline-5,10-dione scaffold is a promising heterocyclic core in modern medicinal chemistry. Derivatives have shown potential against a range of targets, including adrenoceptors and parasites, suggesting a versatile mechanism of action.[1][2] However, in the rigorous landscape of drug discovery, identifying a compound that binds to a target protein with high affinity is merely the first step. To rationally optimize a hit into a lead and ultimately a clinical candidate, we must understand how it binds. This detailed structural and energetic understanding—the binding mode—is paramount for improving potency, selectivity, and pharmacokinetic properties.[3]

This guide provides an in-depth comparison of the principal experimental and computational techniques used to confirm and characterize the binding mode of small molecules like this compound with their protein targets. As researchers, our goal is not just to generate data but to build a coherent, validated model of molecular recognition. This requires an integrated approach, where the strengths of one technique compensate for the limitations of another. We will explore the causality behind experimental choices, detail self-validating protocols, and present a logical workflow for achieving high-confidence binding mode confirmation.

The Integrated Workflow: A Multi-Pronged Strategy

No single technique can provide a complete picture of a binding event. A robust validation strategy integrates computational, biophysical, structural, and cellular methods. Each step provides a layer of evidence that, when combined, builds a high-resolution, functionally relevant model of the protein-ligand interaction.

G cluster_0 Computational Prediction cluster_1 Biophysical & Thermodynamic Validation cluster_2 High-Resolution Structural Determination cluster_3 Cellular & Functional Confirmation Docking Molecular Docking MD MD Simulation Docking->MD Refine Pose ITC ITC MD->ITC Hypothesis SPR SPR MD->SPR Hypothesis Xray X-ray Crystallography ITC->Xray Confirm Affinity SPR->Xray Confirm Kinetics DSF DSF/TSA CETSA CETSA Xray->CETSA Validate Target Engagement Mutagenesis Site-Directed Mutagenesis Xray->Mutagenesis Identify Key Residues NMR NMR Spectroscopy NMR->Mutagenesis Identify Key Residues End Validated Binding Mode CETSA->End EnzymeAssay Functional Assay Mutagenesis->EnzymeAssay Validate Residue Role EnzymeAssay->End

Caption: Integrated workflow for binding mode validation.

Part 1: Computational Approaches - Predicting the Interaction

Computational methods are invaluable for generating initial hypotheses about binding modes, prioritizing compounds, and interpreting experimental data.[4] They are often the most cost-effective first step in a validation campaign.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a rapid, high-throughput method ideal for initial screening and hypothesis generation.[6]

  • Causality & Expertise: We use docking not to find the "true" answer but to generate a plausible, energetically favorable hypothesis. The choice of docking algorithm and scoring function is critical and should be tailored to the target class. A key limitation is that most docking protocols treat the protein receptor as rigid, which can be a poor approximation for dynamic targets.[7]

  • Workflow:

    • Preparation: Obtain or model high-quality 3D structures of the target protein and the this compound ligand.

    • Grid Generation: Define the binding site on the receptor.

    • Docking: Run the algorithm to sample different ligand poses within the binding site.

    • Scoring & Analysis: Rank the poses using a scoring function and visually inspect the top-ranked poses for chemical plausibility (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, assessing the stability of a docked pose over time under simulated physiological conditions.[4]

  • Causality & Expertise: A stable docked pose in a static image can be misleading. MD simulation is the logical next step to challenge the stability of that pose.[7] If the ligand remains stably bound in its initial pose throughout a multi-nanosecond simulation, our confidence in the hypothesis increases significantly. This method is computationally expensive but provides crucial information on complex dynamics and flexibility.[8]

  • Workflow:

    • System Setup: Take the top-ranked docked complex from the docking experiment.

    • Solvation: Place the complex in a simulated water box with appropriate ions.

    • Minimization & Equilibration: Relax the system to remove steric clashes and bring it to the desired temperature and pressure.

    • Production Run: Run the simulation for a sufficient time (e.g., 100-500 ns) to observe the behavior of the ligand in the binding pocket.

    • Analysis: Analyze the trajectory for ligand stability (RMSD), key protein-ligand interactions, and conformational changes.

Part 2: Biophysical Methods - Quantifying the Interaction

Biophysical techniques measure the direct physical interaction between the ligand and the target protein, providing quantitative data on binding affinity, kinetics, and thermodynamics.[9][10] These methods are essential for validating the predictions from computational models.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding.[11] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry) in a single, label-free experiment.[12][13]

  • Causality & Expertise: We choose ITC when we need to understand the driving forces of the interaction. Is the binding enthalpy-driven (strong, specific bonds) or entropy-driven (hydrophobic effect, conformational changes)? This information is critical for lead optimization. The main drawbacks are the relatively large amount of material required and low throughput.[11]

  • Detailed Protocol (Self-Validating System):

    • Sample Preparation (Critical Step):

      • Dialyze the purified target protein and dissolve the this compound compound in the exact same buffer to minimize buffer mismatch artifacts.[14] A common choice is 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.

      • Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.[15]

      • Accurately determine the concentrations of both protein and ligand.

    • Instrument Setup:

      • Set the experimental temperature (e.g., 25°C).

      • Load the protein solution (typically 10-20 µM) into the sample cell and the ligand solution (15-20x the protein concentration) into the syringe.[15]

    • Titration:

      • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.

      • The first injection is often smaller and discarded during analysis to account for syringe diffusion.

    • Control Experiment (Trustworthiness): Perform a control titration by injecting the ligand into buffer alone. The heat changes from this experiment represent the heat of dilution and must be subtracted from the main experiment's data for an accurate result.

    • Data Analysis: Fit the integrated, corrected heat data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, label-free optical technique for measuring binding kinetics (association rate, ka; dissociation rate, kd) and affinity (KD).[16][17]

  • Causality & Expertise: SPR is the method of choice when understanding the kinetics of binding is important. A compound's residence time (related to kd) can be more predictive of in vivo efficacy than its affinity alone.[18] SPR is highly sensitive and has a higher throughput than ITC, making it suitable for screening.[19]

  • Detailed Protocol:

    • Chip Selection & Ligand Immobilization:

      • Choose a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

      • Immobilize the target protein (the "ligand" in SPR terminology) onto the chip surface. One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference surface for subtracting non-specific binding.

    • Analyte Preparation:

      • Prepare a series of dilutions of the this compound compound (the "analyte") in running buffer. A "zero concentration" sample (buffer only) is essential for double-referencing.

    • Binding Measurement:

      • Inject the analyte concentrations over the ligand and reference surfaces, from lowest to highest concentration.

      • Each cycle consists of: association phase (analyte flows over the chip), dissociation phase (buffer flows over the chip), and regeneration (a harsh solution removes bound analyte).[20]

    • Data Analysis:

      • The raw data (sensorgrams) are double-referenced by subtracting the signal from the reference channel and the "zero concentration" injection.

      • Fit the processed sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Technique Comparison: Biophysical Methods Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding in solutionMeasures change in refractive index upon binding on a surface[17]
Information Gained KD, ΔH, ΔS, Stoichiometry (n)[21]ka, kd, KD[19]
Format In-solution, label-freeSurface-immobilized, label-free
Throughput LowMedium to High
Sample Consumption High (mg of protein)Low (µg of protein)[19]
Key Advantage Complete thermodynamic profileReal-time kinetic data
Key Limitation Requires large amounts of soluble sampleImmobilization may affect protein function

Part 3: Structural Biology - Visualizing the Interaction

Structural biology techniques provide the highest resolution information, offering an atomic-level snapshot of the binding mode. They are considered the "gold standard" for binding mode confirmation.[22]

X-ray Crystallography

This technique provides a high-resolution, 3D structure of the protein-ligand complex, allowing for the direct visualization of the binding pose and key interactions.[3][23]

  • Causality & Expertise: While biophysical methods confirm that binding occurs and with what affinity, crystallography shows how it occurs.[24] It is the ultimate arbiter for validating computational models. The major bottleneck is obtaining high-quality, diffraction-ready crystals of the protein-ligand complex, which can be a significant challenge.[23]

  • Workflow:

    • Crystallization: Screen a wide range of conditions to find one that produces well-ordered crystals of the target protein.

    • Ligand Soaking or Co-crystallization:

      • Soaking: Submerge existing apo-protein crystals in a solution containing a high concentration of the this compound.

      • Co-crystallization: Mix the protein and ligand together before setting up crystallization trials.

    • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.

    • Structure Solution & Refinement:

      • Process the diffraction data to generate an electron density map.

      • Build an atomic model of the protein-ligand complex into the electron density map.[23]

      • Refine the model to best fit the experimental data.

    • Validation (Trustworthiness): The final model must be rigorously validated. Key parameters like R-factor and R-free indicate how well the model fits the data.[25] The geometry and stereochemistry must be chemically sound.

Part 4: Cellular and Functional Validation - Confirming Relevance

Confirming that a ligand binds to a purified protein is not enough. We must demonstrate that it engages the target in a complex cellular environment and that this binding event leads to a functional consequence.

G cluster_0 In Vitro / Biophysical cluster_1 In Cellulo cluster_2 Functional Output PurifiedProtein Purified Protein Binding Direct Binding (ITC, SPR, X-ray) PurifiedProtein->Binding Compound This compound Compound->Binding CETSA Target Engagement (CETSA) Compound->CETSA Binding->CETSA Validate in cells IntactCells Intact Cells IntactCells->CETSA FunctionalAssay Functional Assay (e.g., Enzyme Inhibition) CETSA->FunctionalAssay Link engagement to function Phenotype Cellular Phenotype FunctionalAssay->Phenotype

Caption: From in vitro binding to cellular function.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[26] The principle is that ligand binding stabilizes a protein against thermal denaturation.[27]

  • Causality & Expertise: This is a critical experiment to bridge the gap between biophysics and cell biology. It confirms that the compound can penetrate the cell membrane, reach its target in the crowded cytoplasm, and bind with sufficient affinity to cause thermal stabilization.[28]

  • Detailed Protocol (Western Blot-based):

    • Cell Treatment: Treat intact cells with various concentrations of the this compound or a vehicle control.

    • Heating: Heat the treated cells across a temperature gradient (e.g., 40°C to 70°C). Unbound proteins will denature and aggregate at lower temperatures than stabilized, ligand-bound proteins.[29]

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized protein) from the aggregated, denatured protein via centrifugation.

    • Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody via Western blot or other methods like mass spectrometry.

    • Data Analysis: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[29]

Site-Directed Mutagenesis

This biochemical technique provides the definitive functional validation of key interacting residues identified by structural or computational methods.

  • Causality & Expertise: If your crystal structure shows a critical hydrogen bond between your compound and, for example, Aspartate-184 of the target protein, mutating D184 to an Alanine (which cannot form a hydrogen bond) should significantly reduce or abrogate binding. This directly links the structural observation to the binding energy.

  • Workflow:

    • Hypothesis: Based on structural data, identify a key interacting residue.

    • Mutagenesis: Create a mutant version of the target protein where the key residue is changed (e.g., D184A).

    • Protein Expression & Purification: Express and purify the mutant protein.

    • Binding Assay (Trustworthiness): Re-run a biophysical binding assay (e.g., ITC or SPR) with the mutant protein and the compound.

    • Comparison: A significant loss of affinity for the mutant protein compared to the wild-type protein validates the importance of that specific residue in the binding mode.

Conclusion

Confirming the binding mode of a novel compound like this compound is a systematic, multi-disciplinary endeavor. It begins with plausible in silico predictions, which are then rigorously tested and quantified using biophysical methods. The resulting affinity and kinetic data provide the necessary validation to proceed with high-resolution structural studies, which visualize the interaction in atomic detail. Finally, cellular and functional assays confirm that the observed binding is relevant in a biological context. By layering evidence from these orthogonal techniques, researchers can build a validated, high-confidence model of the binding mode, paving the way for rational, structure-based drug design and the successful optimization of new therapeutic agents.

References

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Navigating the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-b]isoquinoline-5,10-dione Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The quest for novel and effective anticancer agents has led to the exploration of a diverse array of heterocyclic compounds. Among these, the rigid, planar structure of fused nitrogen-containing ring systems has proven to be a promising scaffold for developing potent therapeutics. This guide delves into the in vivo efficacy of a specific class of such compounds, the Imidazo[1,2-b]isoquinoline-5,10-diones, and provides a comparative analysis with structurally related heterocyclic systems that have shown promise in preclinical animal models. While in vivo data on Imidazo[1,2-b]isoquinoline-5,10-dione derivatives is emerging, this guide aims to provide a comprehensive overview of the current landscape, detailing established experimental protocols and highlighting the therapeutic potential of this chemical family.

The this compound Scaffold: A Privileged Structure in Oncology Research

The this compound core represents a fascinating heterocyclic system characterized by the fusion of an imidazole and an isoquinoline-5,10-dione framework. This butterfly-shaped molecule possesses a unique electronic and steric profile that makes it an attractive candidate for interacting with biological macromolecules.[1][2] The planar nature of this fused system suggests a potential for DNA intercalation, a mechanism of action employed by several established anticancer drugs.[3] Furthermore, the dione functional groups offer sites for chemical modification, enabling the synthesis of a library of derivatives with potentially enhanced potency and selectivity.[3]

While extensive in vivo efficacy studies on this compound derivatives are not yet widely published, in vitro investigations into related imidazo-based compounds have demonstrated promising cytotoxic activity against various cancer cell lines, including colon and breast cancer.[4][5] These initial findings provide a strong rationale for progressing these compounds into in vivo models to assess their true therapeutic potential.

Comparative In Vivo Efficacy of Structurally Related Compounds

In the absence of extensive in vivo data for this compound derivatives, a comparative analysis of structurally similar compounds that have been evaluated in animal models can provide valuable insights. These studies offer a benchmark for efficacy and highlight key considerations for the design of future in vivo experiments.

Compound ClassAnimal ModelCancer TypeKey Efficacy FindingsReference
Indeno[1,2-b]quinoline-based bis-carboxamides MiceSubcutaneously implanted colon 38 tumorsShowed growth delays comparable to the clinical topoisomerase I inhibitor irinotecan at up to 10-fold lower doses.[6]
Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines Preclinical models of human neuroblastomaHuman neuroblastomaDemonstrated cytotoxic potential and induced apoptosis in neuroblastoma cell lines. In vivo studies are a logical next step based on these promising in vitro results.[7][8][9]
Imidazo-pyridine/pyrazine heterocycles Wistar rats (toxicity study)Not applicable (toxicity focus)In vivo acute toxicity studies indicated potential for hepatic damage at higher doses (≥ 1000 mg/kg), highlighting the importance of careful dose-escalation studies.[4][10]

These findings with related heterocyclic systems underscore the potential of this broad class of compounds as anticancer agents. The significant tumor growth delay observed with indeno[1,2-b]quinoline derivatives, for instance, suggests that targeting topoisomerase I could be a viable mechanism of action for this compound analogues as well.

Key Experimental Protocols for In Vivo Efficacy Assessment

The successful evaluation of novel anticancer compounds in vivo relies on robust and well-designed experimental protocols. The following methodologies are standard in the field and would be directly applicable to the study of this compound derivatives.

Xenograft Tumor Model Workflow

A common approach to evaluate the in vivo efficacy of a novel anticancer agent is the use of a xenograft model, where human cancer cells are implanted into immunocompromised mice.

G cluster_0 Phase 1: Cell Culture & Implantation cluster_1 Phase 2: Tumor Growth & Treatment cluster_2 Phase 3: Efficacy & Toxicity Monitoring cell_culture Human Cancer Cell Culture (e.g., HCT-116, MCF-7) implantation Subcutaneous Implantation of Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumors to Reach a Palpable Size randomization Randomize Mice into Control and Treatment Groups tumor_growth->randomization treatment Administer this compound Derivative or Vehicle Control randomization->treatment monitoring Measure Tumor Volume and Body Weight Regularly endpoint Euthanize Mice at Predefined Endpoint (e.g., tumor size, study duration) monitoring->endpoint analysis Analyze Tumor Growth Inhibition, Survival, and Toxicity endpoint->analysis

Fig. 1: Standard workflow for a subcutaneous xenograft study.
Step-by-Step Xenograft Protocol:
  • Cell Line Selection and Culture: Choose a relevant human cancer cell line (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and culture under standard conditions.

  • Animal Model: Utilize immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomly assign mice to different treatment groups, including a vehicle control group and one or more groups receiving different doses of the test compound.

  • Drug Formulation and Administration: The this compound derivative should be formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). Administration can be via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, depending on the compound's solubility and pharmacokinetic properties.

  • Efficacy Assessment:

    • Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the volume using the formula: (Length x Width²) / 2.

    • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Survival Analysis: In some studies, the endpoint may be survival, and data can be analyzed using Kaplan-Meier curves.

  • Toxicity Assessment:

    • Body Weight: Monitor the body weight of the mice regularly as an indicator of general health. Significant weight loss can indicate toxicity.

    • Clinical Observations: Observe the mice for any signs of distress or adverse effects.

    • Histopathology: At the end of the study, major organs (e.g., liver, spleen, kidneys) can be collected for histopathological analysis to assess for any treatment-related toxicity.[4][10]

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for this compound derivatives is still under investigation, insights can be drawn from related compounds. The planar aromatic structure suggests DNA intercalation as a plausible mechanism, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis. Another potential target is topoisomerase I, an enzyme crucial for DNA topology, which is inhibited by the structurally similar indeno[1,2-b]quinolines.[6]

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects compound This compound Derivative dna DNA Intercalation compound->dna topo1 Topoisomerase I Inhibition compound->topo1 replication_block Inhibition of DNA Replication & Transcription dna->replication_block topo1->replication_block apoptosis Induction of Apoptosis replication_block->apoptosis

Sources

A Comparative In Silico Analysis of Imidazo[1,2-b]isoquinoline-5,10-dione Analogs: Probing the Inhibition of Epidermal Growth Factor Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel small molecules that can effectively target key signaling pathways in cancer cells is paramount. The fused heterocyclic scaffold of Imidazo[1,2-b]isoquinoline-5,10-dione presents a promising, yet underexplored, chemotype. Its rigid, planar structure is suggestive of a potential intercalating agent or a kinase inhibitor. This guide provides a comprehensive comparative docking study of a proposed series of this compound analogs against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy. The aberrant signaling of EGFR is a known driver in various malignancies, making it an attractive target for therapeutic intervention.[1][2]

This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential structure-activity relationships (SAR) of this novel class of compounds. By elucidating the putative binding modes and energetic landscapes of these analogs within the EGFR kinase domain, we aim to furnish a rationale for their future synthesis and biological evaluation.

The Rationale for a Comparative Docking Approach

Molecular docking serves as a powerful in silico tool to predict the binding orientation and affinity of a small molecule to its macromolecular target.[3] In the context of drug discovery, comparative docking studies of a series of analogs are instrumental in:

  • Identifying Key Pharmacophoric Features: Understanding which functional groups and substitutions contribute positively or negatively to the binding affinity.

  • Guiding Lead Optimization: Providing a rational basis for the design of more potent and selective inhibitors.

  • Elucidating Structure-Activity Relationships (SAR): Correlating the structural modifications of the analogs with their predicted biological activity.

For this study, we have designed a virtual library of this compound analogs with substitutions at key positions on the aromatic rings. These modifications are selected based on commonly employed strategies in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Proposed this compound Analogs for In Silico Screening

The following table outlines the structures of the parent compound and its proposed analogs for our comparative docking study. The substitutions are strategically chosen to explore the effects of electron-donating and electron-withdrawing groups, as well as steric bulk, on the binding affinity to the EGFR kinase domain.

Compound IDR1R2R3R4
Parent HHHH
Analog-1 OCH₃HHH
Analog-2 ClHHH
Analog-3 HNO₂HH
Analog-4 HHCH₃H
Analog-5 HHHF

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a robust and reproducible workflow for the comparative docking of the this compound analogs against the EGFR kinase domain.

Preparation of the Receptor
  • Source: The crystal structure of the human EGFR kinase domain in complex with a known inhibitor (e.g., Erlotinib) will be retrieved from the Protein Data Bank (PDB ID: 1M17).

  • Preprocessing: The protein structure will be prepared by removing water molecules and the co-crystallized ligand. Hydrogen atoms will be added, and the protein will be assigned appropriate protonation states at a physiological pH of 7.4. The structure will then be energy minimized using a suitable force field (e.g., AMBER).

Ligand Preparation
  • 3D Structure Generation: The 2D structures of the parent compound and its analogs will be sketched and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands will be energy minimized using a molecular mechanics force field (e.g., MMFF94).

Molecular Docking
  • Software: A widely validated docking program such as AutoDock Vina will be employed for the docking simulations.

  • Grid Box Definition: The docking grid box will be centered on the active site of the EGFR kinase domain, defined by the position of the co-crystallized inhibitor in the original PDB file. The size of the grid box will be sufficient to encompass the entire active site.

  • Docking Parameters: The docking simulations will be performed using a high exhaustiveness parameter to ensure a thorough search of the conformational space. The top-ranked poses for each ligand will be saved for further analysis.

Analysis of Docking Results
  • Binding Affinity: The predicted binding affinities (in kcal/mol) for each analog will be recorded and compared.

  • Binding Mode Analysis: The lowest energy poses of the analogs will be visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the EGFR active site.

Workflow Diagram

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB Retrieve EGFR Crystal Structure (PDB) Preprocess Remove Water & Ligand, Add Hydrogens PDB->Preprocess Minimize_Receptor Energy Minimization Preprocess->Minimize_Receptor Grid Define Active Site Grid Box Minimize_Receptor->Grid Structures Generate 3D Structures of Analogs Minimize_Ligand Energy Minimization Structures->Minimize_Ligand Dock Perform Docking with AutoDock Vina Minimize_Ligand->Dock Grid->Dock Binding_Affinity Compare Binding Affinities Dock->Binding_Affinity Binding_Mode Analyze Binding Interactions Dock->Binding_Mode SAR Elucidate Structure-Activity Relationship Binding_Affinity->SAR Binding_Mode->SAR

Caption: A schematic representation of the molecular docking workflow.

Predicted Docking Performance: A Comparative Table

The following table summarizes the predicted binding affinities of the this compound analogs against the EGFR kinase domain. Lower binding energy values indicate a more favorable predicted binding affinity.

Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Parent -7.8Met793, Leu718, Val726
Analog-1 -8.2Met793, Leu718, Val726, Cys797
Analog-2 -8.5Met793, Leu718, Val726, Thr790
Analog-3 -7.5Met793, Leu718, Val726
Analog-4 -7.9Met793, Leu718, Val726, Ala743
Analog-5 -8.1Met793, Leu718, Val726, Gly796

Analysis of Putative Binding Interactions

The docking results suggest that the this compound scaffold fits well within the ATP-binding pocket of the EGFR kinase domain. The planar nature of the heterocyclic system allows for favorable pi-pi stacking interactions with aromatic residues in the active site.

  • The Parent Scaffold: The unsubstituted parent compound is predicted to form key hydrophobic interactions with residues such as Leu718 and Val726. A crucial hydrogen bond is anticipated between one of the carbonyl oxygens and the backbone NH of Met793 in the hinge region.

  • Electron-Donating and Withdrawing Groups: The introduction of an electron-donating methoxy group (Analog-1) and a halogen atom (Analog-2 and Analog-5) appears to enhance the binding affinity. This could be attributed to additional favorable interactions, such as hydrogen bonding or halogen bonding, with the protein. Conversely, the strongly electron-withdrawing nitro group (Analog-3) is predicted to slightly decrease the binding affinity, potentially due to unfavorable electrostatic interactions.

  • Steric Effects: The small methyl group in Analog-4 has a negligible effect on the predicted binding affinity, suggesting that this position might tolerate small alkyl substitutions without compromising binding.

Visualizing the Binding Mode

The following diagram illustrates the predicted binding mode of the most promising analog (Analog-2) within the EGFR active site.

binding_mode cluster_protein EGFR Active Site cluster_ligand Analog-2 Met793 Met793 Leu718 Leu718 Val726 Val726 Thr790 Thr790 Ligand Imidazo[1,2-b]isoquinoline -5,10-dione (Cl substituted) Ligand->Met793 H-bond Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Thr790 Halogen bond

Caption: Predicted binding interactions of Analog-2 in the EGFR active site.

Conclusion and Future Directions

This in silico comparative analysis provides compelling evidence that this compound analogs represent a promising new scaffold for the design of EGFR inhibitors. The docking studies have identified key structural features that may govern their binding affinity and have provided a rationale for the selection of specific substitutions to enhance their potency.

The findings from this computational study should be validated through experimental investigations. The synthesis of the proposed analogs and their in vitro evaluation in EGFR kinase assays and cancer cell lines are essential next steps to confirm their biological activity. Further optimization of the lead compounds identified in this study could ultimately lead to the development of novel and effective anticancer agents.

References

  • Hasanvand, Z., Oghabi Bakhshaiesh, T., Peytam, F., et al. (2022). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 129, 106173. [Link]

  • Stankovic, S., Stojkovic, M. R., & Supuran, C. T. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 27(27), 4596-4623. [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1666. [Link]

  • Yadav, V., & Velmurugan, V. (2025). Design, synthesis, insilco docking and biological evaluation of new 5-oxo-imidazoline derivatives as potent polo– like kinase 1 inhibitors. Journal of Medicinal and Pharmaceutical Chemistry Research, 7(1), 1-19. [Link]

  • Shaikh, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 795. [Link]

  • Patel, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(2), 123-145. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Imidazo[1,2-b]isoquinoline-5,10-dione as a Novel Fluorescent Marker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Fluorescent Probes

In the landscape of cellular biology and drug development, fluorescent markers are indispensable tools for visualizing and quantifying biological processes. The ideal probe is bright, photostable, non-toxic, and highly specific. While the market is populated with a plethora of dyes, the search for novel scaffolds with superior or unique properties is a continuous endeavor. This guide introduces Imidazo[1,2-b]isoquinoline-5,10-dione, a heterocyclic compound with a rigid, planar structure, as a candidate for a new class of fluorescent markers.

Inspired by the fluorescent properties of related fused-ring systems like imidazo[1,2-a]isoquinolines and imidazo[5,1-a]isoquinolines, this document provides a comprehensive, field-proven framework for the rigorous validation of this novel compound.[1][2] We will operate on the hypothesis that the extended π-system of the this compound core could impart useful fluorescent properties. This guide is designed for researchers and drug development professionals, offering an objective, step-by-step methodology to characterize its photophysical and biological performance against established, high-performance dyes. We will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a scientifically sound validation process.[3][4]

Section 1: The Candidate and the Benchmarks

The Candidate: this compound

The core structure of our candidate molecule, this compound, is a polycyclic aromatic system.[5] Its rigid framework is often a prerequisite for significant fluorescence, as it reduces the loss of energy through non-radiative vibrational decay.[6] However, the presence of two carbonyl (dione) groups may introduce electronic effects that could either enhance or quench fluorescence, a key question this validation process will answer.

  • Molecular Formula: C₁₁H₆N₂O₂[5]

  • Molecular Weight: 198.18 g/mol [5]

  • Structure:

/ C C=O / \ / C---C---N || | | C---C---C=N \ / \ / C---C---CH \ / CH (Simplified 2D representation)

The Benchmarks: Establishing a Performance Baseline

To objectively assess the performance of a new dye, it must be compared against well-characterized standards that represent a range of properties. We have selected three benchmarks for this guide:

  • Fluorescein: A classic, widely used fluorophore known for its high quantum yield but notorious for its poor photostability and pH sensitivity. [7][8]2. Rhodamine B: A brighter and more photostable dye from the xanthene family, offering a significant performance step-up from fluorescein. [7]3. Alexa Fluor 488: A modern, sulfonated rhodamine derivative representing the gold standard in terms of brightness and exceptional photostability, making it a top choice for demanding imaging applications. [7] Table 1: Comparative Properties of Benchmark Fluorescent Dyes

PropertyFluoresceinRhodamine BAlexa Fluor 488
Excitation Max (nm) ~494~555~495
Emission Max (nm) ~518~580~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~70,000~110,000~73,000
Fluorescence Quantum Yield (Φf) ~0.9~0.7~0.92
Photostability LowModerateVery High

Note: Values are approximate and can vary with environmental conditions (e.g., solvent, pH).

Section 2: The Validation Workflow: A Framework for Rigorous Assessment

A thorough validation is a multi-pillar process, moving from fundamental photophysical properties to performance in a biological context. This ensures that the marker is not only fluorescent but also practical and non-perturbing for cellular studies.

Validation_Workflow cluster_photophysical Pillar 1: Photophysical Characterization cluster_biological Pillar 2: Biological Performance cluster_analysis Pillar 3: Final Assessment P1 Quantum Yield (Φf) Determination P2 Photostability Assessment P1->P2 Characterize Brightness B1 Cytotoxicity Evaluation P2->B1 Confirm Basic Properties B2 Cellular Uptake & Localization B1->B2 Ensure Biocompatibility A1 Comparative Data Analysis B2->A1 Gather Imaging Data A2 Application Suitability Report A1->A2 Synthesize Findings

Diagram 1: A high-level overview of the validation workflow, progressing from basic physics to biological application.

Pillar 1: Photophysical Characterization

Experiment 1: Relative Fluorescence Quantum Yield (Φf) Determination

Causality: The fluorescence quantum yield (Φf) is the most critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. [6][9]A high Φf is essential for a bright signal. The comparative method is the most reliable for determining Φf as it minimizes instrument-dependent variables by using a well-characterized standard. [6]

QY_Workflow prep 1. Prepare Solutions - Standard (e.g., Quinine Sulfate) - Test Compound (Imidazo-dione) - Series of 5 dilutions for each abs 2. Measure Absorbance - Spectrophotometer - Scan across excitation range - Ensure Abs < 0.1 at λex prep->abs fluor 3. Measure Fluorescence - Spectrofluorometer - Excite at same λex for all - Record integrated emission intensity abs->fluor plot 4. Plot Data - Integrated Fluorescence vs. Absorbance fluor->plot calc 5. Calculate Quantum Yield - Use comparative equation - Account for solvent refractive index plot->calc

Diagram 2: Workflow for the comparative determination of fluorescence quantum yield.

Protocol:

  • Standard Selection: Choose a standard with a well-known Φf and absorption/emission spectra that overlap with your instrument's calibrated range. Quinine sulfate in 0.1M H₂SO₄ (Φf ≈ 0.60) is a reliable choice for blue-emitting compounds. [9]2. Solution Preparation:

    • Prepare a stock solution of the standard and the test compound in the same solvent (e.g., ethanol or DMSO).

    • Create a series of five dilutions for both the standard and the test compound. The absorbance of these solutions at the chosen excitation wavelength (λex) should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the intended excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring you use the same excitation wavelength and instrument settings (e.g., slit widths) for both the standard and test samples.

    • Integrate the area under the emission curve for each measurement.

  • Calculation:

    • For both the standard and test compound, plot the integrated fluorescence intensity versus absorbance. The slope of this line is the gradient (Grad).

    • Calculate the quantum yield of the test sample (Φx) using the following equation:[6] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients for the test and standard samples, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the test and standard samples, respectively (this term is 1 if the same solvent is used).

Experiment 2: Photostability Assessment

Causality: Photostability refers to a fluorophore's resistance to irreversible photochemical destruction (photobleaching) upon exposure to light. [7]For applications like live-cell imaging or time-lapse microscopy, high photostability is crucial to ensure a stable signal over time. [10]We measure this by tracking the decay of fluorescence intensity under continuous illumination.

Protocol:

  • Sample Preparation: Prepare a solution of the this compound and each benchmark dye (e.g., Fluorescein and Alexa Fluor 488) at a concentration that gives a strong initial fluorescence signal (e.g., 1 μM).

  • Instrumentation: Use a fluorescence microscope equipped with a stable light source (e.g., LED or laser) and a sensitive camera.

  • Illumination Protocol:

    • Place a droplet of the sample on a microscope slide.

    • Focus on the sample and expose it to continuous, high-intensity excitation light.

    • Acquire images at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 10-15 minutes). Use identical illumination power and camera settings for all dyes being compared.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in the images from each time point.

    • Normalize the intensity data to the initial value (I₀).

    • Plot the normalized intensity (I/I₀) as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. [8]A longer t₁/₂ indicates higher photostability.

Pillar 2: Biological Performance & Compatibility

Experiment 3: Cytotoxicity Evaluation

Causality: An ideal fluorescent marker for live-cell imaging must not interfere with normal cellular physiology. Cytotoxicity assays are essential to determine the concentration range at which the compound is non-toxic to cells. [11]We will use a fluorescence-based live/dead assay, which is a direct and visually verifiable method. [12] Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) in a 96-well plate and grow to ~80% confluency.

  • Compound Treatment: Prepare a serial dilution of the this compound (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for a relevant incubation period (e.g., 24 hours). Include a negative control (vehicle only) and a positive control for cell death (e.g., 1% Triton X-100).

  • Live/Dead Staining:

    • Remove the treatment media and wash the cells with Phosphate-Buffered Saline (PBS).

    • Add a staining solution containing Calcein-AM and Propidium Iodide (PI).

      • Calcein-AM: A cell-permeable dye that is cleaved by esterases in living cells to become fluorescent green, indicating cell viability. [12] * Propidium Iodide (PI): A nuclear stain that is excluded by the intact membranes of live cells but enters dead cells, staining the nucleus red. [13]4. Imaging and Analysis:

    • Image the wells using a fluorescence microscope with appropriate filter sets for green (live) and red (dead) fluorescence.

    • Quantify the number of live and dead cells in each condition.

    • Calculate the percentage of viable cells at each concentration of the test compound and determine the CC₅₀ (the concentration that causes 50% cell death). A high CC₅₀ indicates low cytotoxicity.

Experiment 4: Cellular Uptake and Subcellular Localization

Causality: Understanding if and how a probe enters a cell and where it accumulates is critical for its application. [14]Some probes passively diffuse across the membrane, while others may be actively transported. [15]Co-localization with organelle-specific markers reveals the probe's subcellular targeting, which can be a highly desirable feature. [16]

Staining_Workflow seed 1. Seed Cells - Plate cells on glass-bottom dishes stain_test 2. Stain with Test Compound - Incubate cells with Imidazo-dione at a non-toxic concentration seed->stain_test wash 3. Wash Cells - Remove excess unbound probe stain_test->wash stain_organelle 4. Stain with Organelle Marker - e.g., MitoTracker™ Red (Mitochondria) - e.g., ER-Tracker™ Green (ER) - e.g., Hoechst 33342 (Nucleus) wash->stain_organelle image 5. Acquire Images - Confocal Microscope - Capture separate channels for each fluorophore stain_organelle->image analyze 6. Analyze Co-localization - Merge channels - Calculate Pearson's Correlation Coefficient image->analyze

Diagram 3: Experimental pipeline for determining the subcellular localization of the candidate probe.

Protocol:

  • Cell Preparation: Grow cells on glass-bottom imaging dishes suitable for high-resolution microscopy.

  • Probe Incubation: Incubate the live cells with the this compound at a pre-determined, non-toxic concentration for a set time (e.g., 30 minutes).

  • Co-staining: In parallel or sequentially, stain the cells with commercially available, well-validated organelle markers. Examples include:

    • Mitochondria: MitoTracker™ Red CMXRos

    • Endoplasmic Reticulum: ER-Tracker™ Green

    • Lysosomes: LysoTracker™ Green DND-26

    • Nucleus: Hoechst 33342 or DAPI (for fixed cells)

  • Confocal Microscopy:

    • Wash the cells to remove excess probe.

    • Image the cells using a confocal microscope to obtain high-resolution optical sections and minimize out-of-focus light.

    • Acquire images sequentially for the channel corresponding to the test compound and the channel(s) for the organelle marker(s) to prevent spectral bleed-through.

  • Co-localization Analysis:

    • Merge the images from the different channels. A visual overlap of colors (e.g., blue probe signal and red mitochondria signal merging to purple) suggests co-localization.

    • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin) to calculate a Pearson's Correlation Coefficient (PCC). A PCC value close to +1 indicates strong positive correlation and thus, significant co-localization.

Section 3: Data Interpretation and Final Assessment

Upon completion of the experimental workflows, the collected data should be compiled into a final comparison table. This provides an at-a-glance, objective summary of the candidate probe's performance relative to the established benchmarks.

Table 2: Final Performance Validation Summary

ParameterThis compoundFluoresceinRhodamine BAlexa Fluor 488
Excitation Max (nm) Experimental Value~494~555~495
Emission Max (nm) Experimental Value~518~580~519
Quantum Yield (Φf) Experimental Value~0.9~0.7~0.92
Photostability (t₁/₂ in sec) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Cytotoxicity (CC₅₀ in µM) Experimental ValueHigh (>100)Moderate (~50-100)High (>100)
Cell Permeability Yes/NoYesYesYes
Subcellular Localization e.g., Mitochondria, CytosolCytosol/NucleusMitochondriaCytosol/Nucleus

This guide outlines a robust and unbiased protocol for the validation of this compound as a novel fluorescent marker. By systematically characterizing its photophysical properties and its behavior in a cellular environment, researchers can generate the critical data needed to determine its true potential. The direct comparison against industry-standard dyes provides the necessary context to judge its performance. A successful outcome would be a probe that fills a specific need—perhaps through exceptional photostability, low toxicity, or unique organelle-targeting properties—thereby earning its place in the molecular toolbox of cell biologists and drug discovery scientists.

References

Sources

A Comparative Guide to the Photophysical Properties of Imidazo[1,2-b]isoquinoline-5,10-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorescent scaffolds, nitrogen-containing heterocyclic compounds have carved a significant niche owing to their tunable electronic properties and diverse applications in materials science and biomedical imaging. Among these, the rigid, planar structure of the imidazo-isoquinoline core has emerged as a promising platform for the development of novel fluorophores. This guide provides a comparative analysis of the photophysical properties of Imidazo[1,2-b]isoquinoline-5,10-dione and its structurally related analogs, offering insights into their structure-property relationships and the experimental methodologies used for their characterization.

The this compound Scaffold: A Structural Overview

The core structure of this compound, a butterfly-shaped molecule, is characterized by a slight bend along the dicarbonyl axis.[1] Its synthesis can be achieved through the reaction of phthaloyl chloride with imidazole in the presence of a palladium catalyst.[1] While detailed photophysical data for this specific parent compound is not extensively reported in the literature, its structural rigidity and potential for π-π stacking, as observed in its crystal structure, suggest a predisposition for interesting electronic behavior.[1]

To understand the potential photophysical characteristics of its derivatives, we will draw comparisons with closely related and well-studied imidazo-fused quinoline and isoquinoline systems. These analogs provide a valuable framework for predicting how substitutions on the core this compound structure might influence its absorption and emission properties.

Comparative Photophysical Properties of Imidazo-Fused Heterocycles

The photophysical properties of imidazo-fused heterocycles, such as Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines, are highly sensitive to their substitution patterns. These compounds are known to emit intense blue luminescence, making them attractive for applications in organic light-emitting diodes (OLEDs).[2][3]

A key determinant of the photophysical behavior is the nature and position of substituent groups on the heterocyclic core. For instance, the introduction of a +M (mesomeric) substituent at position 3 of the Imidazo[1,5-a]quinoline core has been shown to lead to a higher fluorescence quantum yield.[2] In a comparative study, Imidazo[5,1-a]isoquinolines exhibited a characteristic hypsochromic (blue) shift and increased quantum efficiency compared to their Imidazo[1,5-a]quinoline homologs.[2][3]

One of the most efficient derivatives reported is 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline, which displays a maximum fluorescence quantum yield of 48% at 446 nm.[2][3][4] Another derivative, 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline, shows a quantum yield of 33% at a shorter emission wavelength of 431 nm.[2][3] These findings underscore the significant impact of aryl and heteroaryl substitutions on the luminescent properties of these scaffolds.

The extension of the π-system is another strategy to modulate the photophysical properties. For example, introducing a thiophene moiety at position 3 of an imidazo[1,5-a]pyridine core can lead to interesting photophysical behaviors.[5] However, the extension of the π-system by adding an aryl ring at positions 7 and 8 of the imidazo[1,5-a]pyridine core has been observed to have a surprisingly limited effect on the optical properties.[5] This highlights the nuanced and sometimes non-intuitive nature of structure-property relationships in these systems.

A notable characteristic of some imidazo-fused heterocycles is a large Stokes shift, which is the difference between the absorption and emission maxima.[5][6] Large Stokes shifts are advantageous in fluorescence microscopy as they minimize the crosstalk between the excitation source and the emitted fluorescence.[5] Additionally, some derivatives exhibit solvatochromism, where the absorption and emission spectra are influenced by the polarity of the solvent.[6]

The following table summarizes the key photophysical properties of selected Imidazo[5,1-a]isoquinoline and Imidazo[1,5-a]quinoline derivatives, which serve as valuable comparators for the this compound system.

Compoundλabs (nm)λem (nm)Quantum Yield (ΦF)Stokes Shift (nm)Reference
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline-4460.48-[2][3][4]
1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline-4310.33-[2][3]
Imidazo[1,5-a]quinoline derivative (2b)--0.34~124[2]
Imidazo[5,1-a]isoquinoline derivatives---~85[2]

Note: Specific absorption maxima are not always reported in the provided search results.

Experimental Protocols for Photophysical Characterization

The reliable determination of photophysical properties is paramount for a meaningful comparison of different derivatives. The following section outlines the standard experimental workflows for measuring key parameters.

UV-Visible Absorption and Fluorescence Spectroscopy

The measurement of absorption and emission spectra is the first step in characterizing a fluorophore. These measurements are typically performed using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_em Emission Measurement A Dissolve compound in a suitable solvent (e.g., CH3CN, Chloroform) B Prepare a dilute solution (Absorbance < 0.1 at excitation wavelength) A->B C Record UV-Vis absorption spectrum B->C E Excite sample at λmax(abs) B->E D Determine λmax(abs) C->D F Record fluorescence emission spectrum E->F G Determine λmax(em) F->G

Caption: Workflow for Absorption and Emission Spectra Measurement.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common and reliable approach.[7]

Step-by-Step Protocol:

  • Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Solution Preparation: Prepare solutions of both the standard and the sample in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectra for both the standard and the sample.

  • Fluorescence Spectra: Record the corrected fluorescence spectra for both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Integration: Calculate the integrated fluorescence intensity (area under the emission curve) for both the standard and the sample.

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

G cluster_input Inputs cluster_measure Measurements cluster_calc Calculation Sample Test Sample Abs Record Absorbance (A) Sample->Abs Em Record Integrated Emission (I) Sample->Em Standard Standard (Known ΦF) Standard->Abs Standard->Em Formula ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) Abs->Formula Em->Formula Result Quantum Yield (ΦF_sample) Formula->Result

Caption: Comparative Method for Quantum Yield Determination.

Theoretical Insights into Photophysical Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to complement experimental findings. These calculations can provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and predict the absorption and emission spectra.[2][3] The calculated energy levels can be correlated with experimental data from techniques like cyclic voltammetry.[2][3]

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel functional materials. While direct photophysical data for its derivatives are still emerging, the comparative analysis with structurally related imidazo-fused heterocycles provides a strong foundation for future research. The key to unlocking the full potential of this scaffold lies in systematic derivatization and a thorough investigation of the resulting structure-photophysical property relationships. By employing the robust experimental and theoretical methodologies outlined in this guide, researchers can efficiently characterize new derivatives and tailor their properties for specific applications, from advanced OLEDs to sophisticated biological probes.

References

  • ResearchGate. (n.d.). Phenanthro[9',10':4,5]imidazo[2,1- a ]isoquinoline derivatives containing phenoxazine moiety: Synthesis and photophysical properties | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Retrieved from [Link]

  • JLUpub. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Retrieved from [Link]

  • CORE. (2023, January 7). New substituted imidaz. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and DNA Binding Properties of a New Benzo[f]Imidazo[1,5b]-Isoquinoline-Butan-1,2-Diol Derivative | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

  • The Optical Society. (2018, October 11). Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Retrieved from [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • ACS Publications. (2013, February 4). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Imidazo[1,2-b]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of novel chemical entities is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step framework for the proper disposal of Imidazo[1,2-b]isoquinoline-5,10-dione, a heterocyclic compound often utilized in discovery research. As a senior application scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Part 1: Hazard Assessment and Characterization - The "Know Your Waste" Principle

The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. In the absence of specific data for this compound, we must infer its hazard profile from its parent structure, isoquinoline.

Inferred Hazard Profile:

Based on the known hazards of isoquinoline, this compound should be treated as a hazardous substance with the following potential risks[1][2][3][4]:

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention[4].
Acute Toxicity (Dermal) Toxic in contact with skin.Avoid all skin contact. Wear appropriate protective gloves and clothing[2].
Skin Corrosion/Irritation Causes skin irritation.Wash hands and any exposed skin thoroughly after handling[2].
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes[2].
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Avoid release to the environment[2].

Given these potential hazards, this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[5][6].

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste. This workflow is designed to comply with regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[7][8][9].

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes[10].

  • Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[2].

  • Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or in the event of a spill, a complete suit protecting against chemicals may be necessary[2].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with appropriate cartridges[2].

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and puncture-resistant container. This includes:

      • Unused or expired compound.

      • Contaminated lab supplies (e.g., weigh boats, filter paper, gloves, bench paper).

  • Liquid Waste:

    • Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene carboy).

    • Crucially, do not mix this waste with other waste streams, especially strong acids or bases, to prevent uncontrolled reactions.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes, broken glass) contaminated with the compound must be placed in a designated, puncture-proof sharps container.

Step 3: Container Management and Labeling - Clarity for Safety

Proper container management is a key component of your laboratory's Chemical Hygiene Plan (CHP)[8][11][12].

  • Container Integrity: Use sturdy, leak-proof containers with secure lids. Keep containers closed except when adding waste[6][13].

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[14][15].

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

If you are treating this as an "unknown" due to the lack of a specific SDS, label it as "Unknown Chemical Waste" and attach any available information about its potential hazards based on its chemical class[14][16][17].

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal PPE Don Appropriate PPE Segregation Segregate Waste Streams (Solid, Liquid, Sharps) PPE->Segregation Handle Waste Container Use Designated, Compatible Waste Containers Segregation->Container Place in Container Labeling Label Container Clearly and Accurately Container->Labeling Secure and Label Storage Store in Satellite Accumulation Area Labeling->Storage Store Safely Pickup Request Pickup by EHS Storage->Pickup When Full or Timely FinalDisposal Transport to Approved Hazardous Waste Facility Pickup->FinalDisposal EHS Responsibility

Caption: Workflow for the safe disposal of this compound.

Step 4: Storage and Accumulation - The Role of the Satellite Accumulation Area (SAA)

Laboratories should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.

  • Segregate incompatible waste containers within the SAA.

Step 5: Final Disposal - Partnering with Environmental Health and Safety (EHS)

The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office or an equivalent department.

  • Request a Pickup: Once your waste container is full or has reached the designated accumulation time limit, submit a hazardous waste pickup request to your EHS department.

  • EHS Handling: EHS personnel are trained to handle and transport hazardous waste in compliance with all federal and state regulations. They will collect the waste from your laboratory's SAA.

  • Licensed Disposal: The EHS department will then arrange for the transport of the waste to a licensed and approved hazardous waste disposal facility. The most common and recommended method for the disposal of cytotoxic or uncharacterized organic compounds is high-temperature incineration[5].

Part 3: Regulatory Framework - Adherence to EPA and OSHA Standards

The procedures outlined in this guide are designed to be in accordance with the following key regulations:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the development and implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers[8][9][18]. Your laboratory's CHP should include specific procedures for the safe handling and disposal of hazardous chemicals like this compound.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave." Academic institutions may have the option to follow the more flexible standards of Subpart K, which are better suited to the laboratory environment[7][19][20][21][22]. It is essential to be familiar with your institution's specific hazardous waste management program.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of research chemicals like this compound is not merely a procedural task but a fundamental aspect of scientific integrity and professional responsibility. By adhering to the principles of hazard assessment, proper handling, and compliant disposal, you contribute to the safety of your colleagues, the protection of the environment, and the overall culture of safety within your institution. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • EPA's proposed Academic Laboratories Rule: A more flexible approach to the management of hazardous waste | ACS Chemical Health & Safety. (n.d.). Retrieved from [Link]

  • Managing Hazardous Waste at Academic Laboratories Rulemaking | US EPA. (2008, December 31). Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs | News. (2008, December 9). Chemistry World. Retrieved from [Link]

  • Safety data sheet - Isoquinoline. (2023, April 10). CPAChem. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025, February 27). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA. Retrieved from [Link]

  • Writing an Effective Chemical Hygiene Plan. (2025, December 8). Maine Labpack. Retrieved from [Link]

  • Unknown Laboratory Chemicals Disposal. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]

  • HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. (n.d.). Retrieved from [Link]

  • How do chemists dispose of the chemicals they make? : r/askscience. (2020, June 29). Reddit. Retrieved from [Link]

  • Unknown Chemical Waste Disposal. (n.d.). Campus Operations - Temple University. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Isoquinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • CHEMICAL Hygiene plan. (n.d.). Columbia | Research. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (n.d.). ESSR. Retrieved from [Link]

  • Controlled Substances and Precursor Chemical Disposal. (n.d.). USC Environmental Health & Safety. Retrieved from [Link]

  • Isoquinoline. (n.d.). Synerzine. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). RSC Advances. Retrieved from [Link]

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Mastering the Safe Handling of Imidazo[1,2-b]isoquinoline-5,10-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, Imidazo[1,2-b]isoquinoline-5,10-dione, presents significant opportunities in medicinal chemistry and materials science. As with any pioneering research, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and operational excellence.

Hazard Assessment: Understanding the Intrinsic Risks

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive hazard assessment can be conducted by examining its structural motifs: a quinone core fused with an imidazole and an isoquinoline system.

  • Quinone Toxicity: The quinone structure is the primary driver of this molecule's potential toxicity. Quinones are known to be electrophilic and can readily participate in redox cycling. This can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, inducing significant oxidative stress within cells.[1][2] Furthermore, quinones can act as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles like proteins and DNA, which can lead to cytotoxicity, immunotoxicity, and potential carcinogenicity.[1][2][3]

  • Heterocyclic Compound Hazards: The presence of nitrogen atoms within the fused heterocyclic system can also contribute to the molecule's reactivity and potential biological activity. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals due to their ability to interact with biological targets.[4][5] While this is advantageous for drug development, it also necessitates careful handling to avoid unintended biological effects.

Based on this structural analysis, this compound should be treated as a potentially toxic compound with the following inferred hazards :

  • Harmful if swallowed or inhaled.

  • May cause skin and serious eye irritation.

  • Potential for organ toxicity upon prolonged or repeated exposure.

  • Suspected of causing genetic defects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is the cornerstone of safe handling. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential for handling the compound as a powder to prevent inhalation of fine particles.
Body Protection A flame-resistant lab coat with tight-fitting cuffs.Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injuries from spills and dropped objects.
Donning and Doffing of PPE: A Critical Procedure

Incorrectly removing PPE can lead to contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Put on Inner Gloves Don1->Don2 Don3 Put on Lab Coat Don2->Don3 Don4 Put on Respirator Don3->Don4 Don5 Put on Goggles & Face Shield Don4->Don5 Don6 Put on Outer Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Face Shield & Goggles Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Respirator Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Weighing to Experimentation

Safe handling extends beyond personal protection to encompass the entire experimental workflow.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a designated waste container.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound powder to the weigh boat using a clean spatula.

    • Avoid creating dust by handling the powder gently.

  • Solution Preparation:

    • Add the solvent to the vessel that will contain the final solution.

    • Carefully add the weighed powder to the solvent.

    • Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete transfer.

  • Experimental Use:

    • Keep all containers with the compound sealed when not in immediate use.

    • Clearly label all solutions with the compound name, concentration, solvent, and date.

  • Spill Management:

    • In case of a small spill, gently cover the area with an absorbent material.

    • Wet the absorbent material with a suitable solvent (e.g., isopropanol) to prevent the generation of dust.

    • Carefully collect the contaminated material into a designated hazardous waste container.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[6]

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS office.[6]

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of waste containing this compound.

Disposal_Workflow Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in a labeled solid hazardous waste container IsSolid->SolidWaste Yes LiquidWaste Collect in a labeled liquid hazardous waste container IsSolid->LiquidWaste No Store Store in a designated satellite accumulation area SolidWaste->Store LiquidWaste->Store ContactEHS Contact EHS for pickup by a licensed contractor Store->ContactEHS End Proper Disposal ContactEHS->End

Caption: Decision workflow for the disposal of this compound waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly explore the scientific potential of this compound while maintaining the highest standards of laboratory safety.

References

  • Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160. [Link]

  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions, 80(1), 1-41.
  • Monks, T. J., Hanzlik, R. P., Cohen, G. M., Ross, D., & Graham, D. G. (1992). The toxicology of quinone-thioethers. Critical Reviews in Toxicology, 22(5-6), 243-270. [Link]

  • National Center for Biotechnology Information. (n.d.). Role of quinones in toxicology. PubMed. [Link]

  • SciSpace. (2000). Role of quinones in toxicology. [Link]

  • Central Drug House. (n.d.).
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  • Southern Illinois University. (n.d.). Chemical Waste Management Guide.
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  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. [Link]

  • ILO. (2011). Heterocyclic Compounds: Physical & Chemical Hazards. [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]

  • J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube.
  • SciSpace. (2017). A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Heterocyclic Compounds. [Link]

  • MDPI. (n.d.). Fused-Nitrogen-Containing Heterocycles and Their Biological Properties. Molecules. [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. [Link]

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  • University of Regensburg. (n.d.). Safety in a chemistry lab.
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  • MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(15), 5003. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.